molecular formula C8H8O5 B017060 5-Acetoxymethyl-2-furancarboxylic acid CAS No. 90345-66-7

5-Acetoxymethyl-2-furancarboxylic acid

Cat. No.: B017060
CAS No.: 90345-66-7
M. Wt: 184.15 g/mol
InChI Key: VEHIMKWMEKVUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetoxymethyl-2-furancarboxylic acid (CAS 90345-66-7), also known as Acetyl Sumiki's Acid, is a high-value furan derivative with significant applications as an intermediate in organic synthesis and biocatalysis research. This compound, with the molecular formula C 8 H 8 O 5 and a molecular weight of 184.15 g/mol, serves as a protected form of 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), a pivotal biomass-derived platform chemical. Its primary research value lies in the synthesis of renewable polymers and pharmaceuticals. HMFCA and its derivatives are key precursors for bio-based terephthalic acids used in the production of polyesters like polyethylene terephthalate (PET) for synthetic fibers and plastic bottles . Furthermore, HMFCA demonstrates notable bioactivity, functioning as an interleukin inhibitor and exhibiting antitumor properties . The acetoxymethyl group in this molecule enhances its stability and solubility for specific synthetic manipulations, making it a versatile building block. It can be selectively transformed via hydrogenolysis into other valuable compounds such as 5-Methyl-2-furancarboxylic acid (MFA), which has versatile applications . As a solid with a melting point of 107-109°C, it should be stored in a hygroscopic, -20°C freezer under an inert atmosphere. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(acetyloxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHIMKWMEKVUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438167
Record name acetyl Sumiki's acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90345-66-7
Record name acetyl Sumiki's acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"5-Acetoxymethyl-2-furancarboxylic acid" natural occurrence in fungi

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Acetoxymethyl-2-furancarboxylic Acid: Fungal Origins, Biosynthesis, and Therapeutic Potential

Abstract

This compound, a notable furan derivative, stands at the intersection of natural product chemistry and pharmaceutical science. As the acetylated form of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a known metabolite of fungal species such as Aspergillus, this compound belongs to a class of molecules celebrated for their diverse and potent biological activities.[1][2][3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's origins in the fungal kingdom, its biosynthetic pathways, and its potential as a therapeutic agent. We will explore detailed protocols for its isolation and synthesis, analyze its known bioactivities, and present a forward-looking perspective on its application in drug discovery.

Part 1: Introduction to Furan-Containing Fungal Metabolites

The furan ring is a fundamental five-membered aromatic heterocycle that serves as the structural core for a multitude of natural products and synthetic compounds with significant pharmacological relevance.[2][5] Within the vast chemical diversity of the fungal kingdom, furan derivatives are a recurring motif, exhibiting a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5]

This compound (CAS No: 90345-66-7), also known by the synonyms 5-(Acetoxymethyl)-2-furoic Acid and Acetyl Sumiki’s Acid, is a key member of this family.[6][7][8] Its structure is intrinsically linked to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) , a compound first identified as a metabolite of the fungus Aspergillus and often referred to as Sumiki's acid.[3][4] The acetylation of HMFCA to form this compound alters its physicochemical properties, which can have profound implications for its biological activity and pharmacokinetic profile, making it a molecule of significant interest for therapeutic development.

Part 2: Natural Occurrence and Biosynthesis

Documented Fungal Sources

While this compound itself is not extensively documented as a directly isolated fungal metabolite, its metabolic precursor, HMFCA, is a known byproduct of fungi. It is recognized as a metabolite produced by Aspergillus and potentially other fungal species found in the gastrointestinal tract.[3][4] The broader family of furan derivatives is well-represented in fungi. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate was first discovered in Curvularia lunata, and a variety of other furanoids have been isolated from species like Irpex lacteus and the endophytic fungus Penicillium sp.[9][10][11] The name "Acetyl Sumiki's Acid" strongly suggests its origin as a derivative of a primary fungal metabolite, pointing to a natural, albeit perhaps transient, existence within fungal metabolic networks.

Biosynthetic Pathways

The biosynthesis of this compound in fungi is hypothesized to be a multi-step process originating from biomass-derived platform chemicals. The most studied pathway involves the oxidation of 5-hydroxymethylfurfural (HMF), a key intermediate in carbohydrate metabolism and degradation.

The proposed pathway proceeds as follows:

  • Oxidation of HMF: The aldehyde group of HMF is selectively oxidized to a carboxylic acid to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). This conversion is efficiently catalyzed by various microorganisms, including bacteria and fungi, which act as whole-cell biocatalysts.[12][13]

  • Acetylation of HMFCA: The hydroxyl group of HMFCA is subsequently acetylated to yield the final product, this compound. This step is likely catalyzed by a native fungal acetyltransferase enzyme.

The biocatalytic oxidation of HMF to HMFCA is a well-established process, with numerous microbial systems, including recombinant E. coli and fungi like Trichoderma reesei, demonstrating high conversion yields.[14][15]

G cluster_0 Putative Fungal Biosynthesis HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA / Sumiki's Acid) HMF->HMFCA Oxidation (Aldehyde Dehydrogenase) Target This compound HMFCA->Target Acetylation (Acetyltransferase)

Caption: Putative biosynthetic pathway in fungi.

Part 3: Isolation and Characterization Protocols

Researchers can obtain this compound for study through either direct isolation from fungal cultures or, more practically, via semi-synthesis from its readily available precursor, HMFCA.

Protocol 1: General Method for Fungal Metabolite Isolation

This protocol is an adapted, generalized procedure for the isolation of furan derivatives from a fungal culture, such as Aspergillus sp. or a related high-yield producer.

Step-by-Step Methodology:

  • Cultivation: Inoculate the selected fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under optimal conditions (e.g., 28°C, 150 rpm) for 5-7 days to allow for metabolite production.[16]

  • Extraction: Separate the fungal biomass from the culture broth by filtration. Extract the filtrate three times with an equal volume of a solvent such as ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Initial Purification: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of solvents (e.g., hexane to ethyl acetate) to separate fractions based on polarity.

  • Final Purification: Analyze the fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the target compound.[11] Pool the relevant fractions and perform final purification using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to obtain the pure compound.

G cluster_1 Isolation & Purification Workflow A Fungal Culture (Liquid Broth) B Filtration A->B C Culture Filtrate B->C D Solvent Extraction (Ethyl Acetate) C->D E Crude Extract D->E F Column Chromatography E->F G HPLC Purification F->G H Pure Compound G->H

Caption: General workflow for fungal metabolite isolation.

Protocol 2: Semi-synthesis from HMFCA

This protocol details the chemical acetylation of HMFCA, a reliable method for producing this compound.[17]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve HMFCA (1 equivalent) in a suitable solvent like diethyl ether in a reaction vessel. Add triethylamine (approx. 2 equivalents) and stir until fully dissolved.

  • Acetylation: Cool the mixture in an ice bath. Slowly add acetic anhydride (approx. 1.2 equivalents) dropwise to the solution.

  • Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for approximately 14 hours.

  • Workup: Acidify the reaction mixture with 3M HCl. Extract the aqueous solution with deionized water.

  • Isolation: Collect the organic phase, dry it over anhydrous magnesium sulfate, and concentrate it to yield the solid product.

  • Purification: Wash the resulting solid with n-hexane and dry to obtain the pure this compound. A yield of ~93% has been reported for this method.[17]

Structural Characterization

The identity and purity of the isolated or synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[17]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.[17]

  • X-ray Crystallography: For unambiguous structural assignment and stereochemistry where applicable.[11]

Part 4: Biological Activity and Therapeutic Potential

The furan scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to modulate numerous biological pathways.[2][18]

Anticancer and Antimicrobial Activities

While direct studies on this compound are limited, research on its close analogs provides valuable insights. A study on derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated notable cytotoxic and antibacterial activities.[9][19] These findings suggest that the core furan structure is crucial for its biological effects and that modifications, such as acetylation, can fine-tune this activity.

Compound DerivativeCell Line / BacteriaActivity (IC₅₀ / MIC)Reference
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa (Cervical Cancer)IC₅₀: 62.37 µg/mL[9]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylatePathogenic BacteriaMIC: 250 µg/mL[9]
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureusMIC: 1.00 µg/mL[9]
Anti-fibrotic Activity via TGF-β/Smad Signaling

A compelling area of investigation is suggested by the activity of Penicilfuranone A, a novel furancarboxylic acid isolated from Penicillium. This compound demonstrated a significant anti-fibrotic effect in hepatic stellate cells by negatively regulating the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[11] This pathway is a critical regulator of fibrosis in various organs. The inhibition of this pathway prevents the phosphorylation and nuclear translocation of Smad proteins, which in turn blocks the transcription of pro-fibrotic genes. Given its structural similarity, this compound represents a promising candidate for investigation as an anti-fibrotic agent.

G cluster_2 TGF-β/Smad Signaling Pathway TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Smad Smad2/3 Receptor->Smad Phosphorylation pSmad p-Smad2/3 Smad->pSmad Complex p-Smad/Smad4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (Pro-fibrotic genes) Inhibitor Furan Derivative (e.g., Penicilfuranone A) Inhibitor->Receptor Inhibits

Caption: Inhibition of the pro-fibrotic TGF-β/Smad pathway.

Part 5: Future Directions and Conclusion

This compound is a promising molecule rooted in the rich chemistry of the fungal kingdom. While its direct natural isolation requires further confirmation, its close relationship to the known fungal metabolite HMFCA provides a strong rationale for its investigation. The established biological activities of related furan derivatives, particularly in oncology and fibrosis, highlight clear avenues for future research.

Key Research Gaps and Opportunities:

  • Confirmation of Natural Occurrence: Comprehensive metabolomic studies of Aspergillus and other relevant fungal species are needed to confirm the direct production of this compound.

  • Enzyme Elucidation: Identification and characterization of the specific fungal acetyltransferase responsible for converting HMFCA would be a significant advancement.

  • Comprehensive Bioactivity Screening: The compound should be systematically screened against a broad range of cancer cell lines, microbial pathogens, and in models of fibrosis to fully characterize its therapeutic potential.

  • Medicinal Chemistry Campaigns: The furan scaffold is highly amenable to chemical modification. Derivatization of this compound could lead to analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

References

A Spectroscopic Guide to 5-Acetoxymethyl-2-furancarboxylic Acid: Elucidating Molecular Structure for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Acetoxymethyl-2-furancarboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus extends beyond mere data presentation to encompass the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

The furan ring is a fundamental motif in a vast array of biologically active compounds and functional materials.[1] Understanding the precise molecular architecture of its derivatives is paramount for predicting their chemical behavior and biological activity. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed roadmap of the atomic and functional group landscape within a molecule.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₈H₈O₅, Molecular Weight: 184.15 g/mol ) is a derivative of 2,5-disubstituted furan.[2][3] Its structure features a carboxylic acid group at the C2 position and an acetoxymethyl group at the C5 position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which we will dissect in the subsequent sections.

The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 5-Acetoxymethyl- 2-furancarboxylic Acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structural Validation Interpretation->Validation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. The choice of solvent is critical as it can influence chemical shifts.

  • Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for calibrating the chemical shift axis to 0 ppm.

Data Acquisition:

  • The prepared sample in an NMR tube is placed into the spectrometer's probe.

  • The magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift.

  • The sample is "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp, well-defined peaks.

  • Acquire the Free Induction Decay (FID) signal for both ¹H and ¹³C nuclei.

Data Processing:

  • Apply a Fourier Transform (FT) to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift (δ) axis using the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.23d1HH-3 (furan ring)
6.51d1HH-4 (furan ring)
5.07s2H-CH₂- (acetoxy)
2.07s3H-CH₃ (acetyl)

Data sourced from US Patent 9,321,744 B1.

Interpretation:

  • The two doublets at 7.23 and 6.51 ppm are characteristic of the protons on the furan ring, with a typical coupling constant (J) of around 3.5 Hz for adjacent protons on a furan ring. The downfield shift of the proton at the C3 position is due to the deshielding effect of the adjacent electron-withdrawing carboxylic acid group.

  • The singlet at 5.07 ppm, integrating to two protons, is assigned to the methylene protons of the acetoxymethyl group.

  • The singlet at 2.07 ppm, integrating to three protons, corresponds to the methyl protons of the acetyl group.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
170.6C=O (ester)
162.5C=O (carboxylic acid)
154.4C-5 (furan ring)
144.0C-2 (furan ring)
120.5C-3 (furan ring)
112.5C-4 (furan ring)
57.8-CH₂- (acetoxy)
20.7-CH₃ (acetyl)

Data sourced from US Patent 9,321,744 B1.

Interpretation:

  • The two downfield signals at 170.6 and 162.5 ppm are characteristic of the carbonyl carbons of the ester and carboxylic acid functionalities, respectively.

  • The signals at 154.4, 144.0, 120.5, and 112.5 ppm are assigned to the four carbon atoms of the furan ring. The carbons attached to the substituents (C2 and C5) are typically more deshielded.

  • The signal at 57.8 ppm corresponds to the methylene carbon of the acetoxymethyl group.

  • The upfield signal at 20.7 ppm is assigned to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

Predicted IR Absorption Bands and Interpretation
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3300-2500Broad, SO-H stretch (carboxylic acid, hydrogen-bonded)
~1735SC=O stretch (ester)
~1680SC=O stretch (carboxylic acid, conjugated and dimerized)
~1580, ~1470MC=C stretch (furan ring)
~1230SC-O stretch (ester and carboxylic acid)
~1020MC-O-C stretch (furan ring)

Interpretation:

  • O-H Stretch: A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is expected for the hydroxyl group of the carboxylic acid, which is typically involved in hydrogen bonding.

  • C=O Stretches: The presence of two carbonyl groups will give rise to two distinct, strong absorption bands. The ester carbonyl stretch is expected around 1735 cm⁻¹. The carboxylic acid carbonyl stretch is anticipated at a lower wavenumber, around 1680 cm⁻¹, due to conjugation with the furan ring and intermolecular hydrogen bonding (dimerization).

  • Furan Ring Vibrations: The characteristic C=C stretching vibrations of the furan ring are expected in the 1600-1450 cm⁻¹ region.[5]

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the ester and carboxylic acid groups will be present in the 1300-1100 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

  • KBr Pellet: For solid samples, a small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common technique that requires minimal sample preparation.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • The sample is placed in the beam path, and the sample spectrum is recorded.

  • The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable structural clues.

Mass Spectrometry Data and Interpretation

A high-resolution mass spectrometry (HRMS) analysis using electron ionization (EI) was performed.

m/z (experimental)m/z (calculated)Assignment
184.11184.15[M]⁺ (Molecular ion)

Data sourced from US Patent 9,321,744 B1.

Interpretation:

  • The presence of a molecular ion peak at an m/z of 184.11 is in excellent agreement with the calculated molecular weight of this compound (C₈H₈O₅), confirming its elemental composition.

Predicted Fragmentation Pattern: Under electron ionization, the molecular ion can undergo fragmentation, providing further structural information. Key expected fragmentation pathways include:

  • Loss of the acetoxy group (•OCOCH₃): This would result in a fragment ion at m/z 125.

  • Loss of the acetyl group (•COCH₃): This would lead to a fragment at m/z 141.

  • Decarboxylation (loss of CO₂): This would produce a fragment at m/z 140.

The following diagram illustrates the predicted fragmentation pathway.

Fragmentation_Pathway M [C₈H₈O₅]⁺˙ m/z = 184 F1 [C₆H₅O₃]⁺ m/z = 125 M->F1 - •OCOCH₃ F2 [C₆H₅O₄]⁺ m/z = 141 M->F2 - •COCH₃ F3 [C₇H₈O₃]⁺˙ m/z = 140 M->F3 - CO₂

References

Introduction: Situating 5-Acetoxymethyl-2-furancarboxylic Acid in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Acetoxymethyl-2-furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of the versatile furan family, stands at the intersection of biorenewable chemistry and pharmaceutical synthesis. As a functionalized building block, its unique structure—featuring a carboxylic acid, an ester, and a furan ring—offers a rich platform for chemical modification. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and synthetic pathways. The insights presented herein are tailored for professionals in research and development who require a deep, practical understanding of this compound for applications ranging from polymer science to the design of novel therapeutic agents.

Core Molecular Identity and Structure

A precise understanding of the molecule's fundamental attributes is the foundation for all experimental work.

  • Systematic Name : 5-(Acetoxymethyl)furan-2-carboxylic acid

  • Common Synonyms : 5-(Acetoxymethyl)-2-furoic Acid, Acetyl Sumiki's Acid, 5-(Hydroxymethyl)-2-furoic Acid Acetate[1][2]

  • CAS Registry Number : 90345-66-7[1][2]

  • Molecular Formula : C₈H₈O₅[1][2]

  • Molecular Weight : 184.15 g/mol [1][2]

The molecule's architecture, consisting of a central furan ring substituted at the C2 and C5 positions, is visualized below. This arrangement dictates its reactivity, polarity, and potential for intermolecular interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, purification methods, and storage conditions. The data for this compound are summarized below.

PropertyValueSource
Appearance Powder or crystals
Melting Point 107-109°C[2]
Storage Temperature -20°C, under inert atmosphere[2]
Special Characteristics Hygroscopic[2]

Synthesis and Chemical Reactivity

Primary Synthetic Pathway

The most direct and commonly cited method for preparing this compound is through the esterification of its precursor, 5-Hydroxymethyl-2-furancarboxylic acid (HMFA), also known as Sumiki's Acid.[3] This reaction involves the acetylation of the primary alcohol group.

The workflow is conceptually straightforward: HMFA is reacted with acetic anhydride, which serves as both the acetylating agent and a dehydrating agent to drive the reaction forward.[3] This selective acetylation of the alcohol in the presence of a carboxylic acid is a standard transformation in organic synthesis.

Synthesis_Workflow start 5-Hydroxymethyl-2- furancarboxylic acid (HMFA) process Acetylation Reaction start->process reagent Acetic Anhydride reagent->process product 5-Acetoxymethyl-2- furancarboxylic acid process->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional groups:

  • Carboxylic Acid : This group can undergo typical reactions such as esterification, amide bond formation, and reduction. Its acidity is a key factor in its solubility in basic aqueous solutions.

  • Ester : The acetoxymethyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would revert the molecule to 5-Hydroxymethyl-2-furancarboxylic acid and acetic acid. This is a critical consideration for formulation and long-term storage.

  • Furan Ring : The furan ring is an electron-rich aromatic system. While relatively stable, it can participate in electrophilic substitution reactions and can be susceptible to oxidation or degradation under harsh conditions, a common trait for furan derivatives.[4]

The compound is noted to be hygroscopic and requires storage at -20°C under an inert atmosphere to ensure its stability and prevent degradation.[2]

Analytical Characterization Protocols

Rigorous analytical methods are essential to confirm the identity, purity, and structure of this compound. While specific spectral data for this exact compound is not publicly aggregated, its structure allows for predictable spectroscopic signatures based on well-established principles.

Spectroscopic Signatures
  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show distinct signals:

    • A sharp singlet around 2.0-2.2 ppm for the three protons of the acetyl methyl group (CH₃).

    • A singlet around 5.0-5.2 ppm for the two methylene protons (CH₂) adjacent to the ester oxygen.

    • Two doublets in the aromatic region (typically 6.5-7.5 ppm) corresponding to the two protons on the furan ring.

    • A very broad singlet far downfield (10-13 ppm) for the acidic proton of the carboxylic acid group, which may exchange with solvent.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbon spectrum would provide confirmation of the carbon framework:

    • A signal around 170-185 ppm for the carbonyl carbon of the carboxylic acid.[5]

    • A signal around 165-175 ppm for the carbonyl carbon of the ester.[5]

    • Signals corresponding to the four carbons of the furan ring.

    • A signal for the methylene carbon (CH₂).

    • A signal for the methyl carbon of the acetyl group.

  • Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying functional groups:

    • A very broad absorption from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

    • A strong, sharp absorption around 1750-1735 cm⁻¹ for the C=O stretch of the ester carbonyl.

    • Another strong absorption around 1725-1700 cm⁻¹ for the C=O stretch of the carboxylic acid carbonyl.

    • C-O stretching bands for both the ester and carboxylic acid functionalities.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from standard methods for analyzing related furan derivatives, such as HMF and its oxidation products.[6][7] It serves as a robust self-validating system for determining the purity of a sample.

Objective : To determine the purity of a this compound sample and to detect the presence of common impurities like its precursor, 5-Hydroxymethyl-2-furancarboxylic acid.

Instrumentation and Reagents :

  • HPLC system with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (KH₂PO₄), pH adjusted to ~3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Reference standards for this compound and 5-Hydroxymethyl-2-furancarboxylic acid.

Step-by-Step Methodology :

  • Standard Preparation : Accurately weigh and dissolve reference standards in the sample diluent to prepare stock solutions (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Preparation : Accurately weigh and dissolve the test sample in the sample diluent to a concentration within the calibration range (e.g., 50 µg/mL).

  • Chromatographic Conditions :

    • Column Temperature : 25°C.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 254 nm (based on the UV/Vis maximum of the related compound 5-Hydroxymethyl-2-furancarboxylic acid).[8]

    • Injection Volume : 10 µL.

    • Gradient Elution :

      • 0-2 min: 10% B

      • 2-10 min: Gradient from 10% to 50% B

      • 10-12 min: Gradient from 50% to 10% B

      • 12-15 min: Hold at 10% B (re-equilibration)

  • Analysis and Causality :

    • Inject the standards to establish the calibration curve and determine the retention times for the main compound and its potential precursor impurity. The reverse-phase method separates compounds based on polarity; the less polar this compound (due to the ester) will have a longer retention time than the more polar 5-Hydroxymethyl-2-furancarboxylic acid.

    • Inject the test sample.

    • Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The concentration can be quantified using the calibration curve. This self-validating system ensures that the purity assessment is based on a direct comparison to a known standard under identical conditions.

Relevance in Drug Development and Biorenewable Chemistry

This compound is not just a laboratory chemical; it is a derivative of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of carbohydrates.[9] The conversion of biomass-derived HMF into valuable compounds like 2,5-furandicarboxylic acid (FDCA) is a major focus of green chemistry.[4][10] FDCA is considered a promising bio-based replacement for terephthalic acid, a monomer used in the production of PET plastics.

Within this context, this compound and its precursor, HMFA, are crucial intermediates in the oxidation pathways of HMF to FDCA.[11] Understanding their properties is vital for optimizing catalytic processes and maximizing the yield of the final product. For drug development professionals, furan-containing molecules are of interest as scaffolds for new therapeutic agents, and compounds like FDCA are being explored to improve the solubility and stability of active pharmaceutical ingredients (APIs).[10]

References

An In-Depth Technical Guide to 5-Acetoxymethyl-2-furancarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxymethyl-2-furancarboxylic acid (CAS 90345-66-7), a derivative of the versatile bio-based platform chemical 5-hydroxymethylfurfural (HMF), stands as a compound of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. In the absence of extensive direct biological data for the title compound, this guide explores the well-documented biological activities and therapeutic potential of its immediate precursor, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), offering a scientifically grounded perspective on the potential applications of its acetoxy derivative as a prodrug or analog in drug discovery and development.

Introduction: The Furan Scaffold in Modern Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] As the scientific community increasingly turns towards sustainable and bio-based chemical feedstocks, furan derivatives sourced from renewable biomass are garnering substantial attention. This compound emerges from this landscape as a molecule with latent potential, bridging the gap between biorenewable starting materials and high-value chemical entities. Its structural relationship to HMFCA, a known metabolite of HMF with reported biological activities, positions it as a compelling candidate for further investigation.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.

PropertyValueSource
CAS Number 90345-66-7[3]
Molecular Formula C₈H₈O₅[3]
Molecular Weight 184.15 g/mol [3]
Alternate Names 5-(Acetoxymethyl)-2-furoic Acid; Acetyl Sumiki's Acid; 5-(Hydroxymethyl)-2-furoic Acid Acetate[3]
Appearance White to off-white solidCommercially available data
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO)General chemical knowledge

Synthesis and Purification

The synthesis of this compound is primarily achieved through the esterification of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). This straightforward approach allows for the efficient production of the target compound from its readily available precursor.

Synthetic Pathway: From HMFCA to this compound

The most common synthetic route involves the reaction of HMFCA with acetic anhydride, a widely used acetylating agent. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acetic acid byproduct.

Synthesis of this compound HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) reaction Acetylation HMFCA->reaction AceticAnhydride Acetic Anhydride AceticAnhydride->reaction Base Base (e.g., Pyridine) Base->reaction Catalyst Product This compound reaction->Product

Caption: Synthetic scheme for the acetylation of HMFCA.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on standard organic chemistry principles for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory settings and available reagents.

Materials:

  • 5-hydroxymethyl-2-furancarboxylic acid (HMFCA)

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-hydroxymethyl-2-furancarboxylic acid in a suitable volume of anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine followed by the dropwise addition of acetic anhydride at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (typically in the aromatic region), the methylene protons of the acetoxymethyl group, and the methyl protons of the acetate group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the ester, the carbons of the furan ring, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of neutral molecules such as acetic acid or the carboxyl group.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is generally suitable for this class of compounds.

A Typical HPLC Method Development Workflow:

HPLC Method Development cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) Column Selection Column Selection Mobile Phase Optimization Mobile Phase Optimization Column Selection->Mobile Phase Optimization Detection Wavelength Detection Wavelength Mobile Phase Optimization->Detection Wavelength Specificity Specificity Detection Wavelength->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for developing and validating an HPLC method.

A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness according to the International Council for Harmonisation (ICH) guidelines.[5][6]

Biological Activity and Therapeutic Potential: Insights from HMFCA

While direct biological studies on this compound are limited in the public domain, the well-characterized biological profile of its precursor, HMFCA, provides a strong rationale for its investigation in drug discovery programs. HMFCA is the primary metabolite of HMF, a compound found in various food items and also produced during the thermal processing of carbohydrates.[2]

Potential as a Prodrug

The acetylation of the hydroxymethyl group in HMFCA to form this compound can be viewed as a prodrug strategy. The ester linkage may be cleaved in vivo by esterase enzymes to release the active parent compound, HMFCA. This approach could potentially improve the pharmacokinetic properties of HMFCA, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Known Biological Activities of HMFCA

HMFCA has been investigated for a range of biological activities, making it and its derivatives attractive candidates for further research.

  • Anti-inflammatory and Immunomodulatory Effects: HMFCA has been reported to possess anti-inflammatory properties. Its potential to modulate the immune response suggests applications in inflammatory and autoimmune diseases.

  • Anticancer Potential: Some studies have suggested that HMFCA may exhibit antitumor activity.[7] This warrants further investigation into its mechanism of action against various cancer cell lines.

  • Other Reported Activities: HMFCA has also been explored for its role as a nematicide and has been identified as a metabolite in various biological systems.[8]

Future Perspectives and Applications

This compound represents a promising, yet underexplored, molecule with potential applications in both medicinal chemistry and as a building block for novel materials.

  • Drug Discovery: As a potential prodrug of HMFCA, it merits investigation in preclinical models of inflammatory diseases and cancer. Structure-activity relationship (SAR) studies of a series of ester derivatives of HMFCA could lead to the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

  • Biomaterials: Furan-based monomers are increasingly used in the synthesis of bio-derived polymers. The carboxylic acid and ester functionalities of this compound make it a candidate for the development of novel polyesters and polyamides with unique properties.

Conclusion

This compound is a readily accessible derivative of the bio-based platform chemical HMFCA. While its own biological profile is yet to be fully elucidated, its structural relationship to HMFCA suggests a promising avenue for research, particularly in the context of prodrug design. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and analytical characterization, laying a foundation for future investigations into its potential applications in drug discovery and materials science. The scientific community is encouraged to explore the untapped potential of this intriguing furan derivative.

References

A Comprehensive Technical Guide to 5-Acetoxymethyl-2-furancarboxylic acid (Acetyl Sumiki's Acid)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Acetoxymethyl-2-furancarboxylic acid, a versatile heterocyclic building block. Also known by synonyms such as Acetyl Sumiki's Acid, 5-(Acetoxymethyl)-2-furoic acid, and 5-(Hydroxymethyl)-2-furoic Acid Acetate, this compound holds significant potential in medicinal chemistry and materials science.[1] This guide will cover its chemical identity, physicochemical properties, a detailed synthesis protocol, analytical methodologies, and its strategic importance as a scaffold in the development of novel therapeutics, supported by a comprehensive review of the pharmacological relevance of the furan moiety.

Introduction: The Strategic Importance of the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[2] Its unique electronic properties and versatile reactivity have established it as a cornerstone in the design of numerous pharmacologically active compounds. Furan derivatives are integral to a wide array of therapeutics, exhibiting antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The furan nucleus often enhances the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates, making it a valuable tool for drug development professionals.[3] this compound, as a bifunctional furan derivative, offers two distinct points for chemical modification, making it a highly valuable starting material for the synthesis of complex molecular architectures.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers
  • Systematic Name: 5-(Acetoxymethyl)furan-2-carboxylic acid

  • Alternate Names: Acetyl Sumiki's Acid, 5-(Acetoxymethyl)-2-furoic Acid, 5-(Hydroxymethyl)-2-furoic Acid Acetate[1]

  • CAS Number: 90345-66-7[1]

  • Molecular Formula: C₈H₈O₅[1]

  • Molecular Weight: 184.15 g/mol [1]

Physicochemical Data
PropertyValueSource
Melting Point107-109 °C[6]
Boiling Point314.2 ± 32.0 °C (Predicted)[7]
AppearanceYellow solid[8]
SolubilitySoluble in organic solvents such as ethanol, DMSO, and dimethylformamide (inferred from the closely related 5-Hydroxymethyl-2-furancarboxylic acid).[4]N/A

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acetylation of its precursor, 5-Hydroxymethyl-2-furancarboxylic acid (Sumiki's Acid). The following protocol is adapted from established synthetic routes.[8]

Reaction Scheme

synthesis reactant1 5-Hydroxymethyl-furan-2-carboxylic acid product This compound reactant1->product Acetylation reactant2 Acetic Anhydride reactant2->product reagent Triethylamine Diethyl Ether reagent->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 5-Hydroxymethyl-furan-2-carboxylic acid (HMFCA)

  • Acetic Anhydride

  • Triethylamine (NEt₃)

  • Diethyl Ether

  • 3M Hydrochloric Acid (HCl)

  • De-ionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • n-Hexane

Procedure:

  • To a 250 mL twin neck bottle, add 15.64 g of HMFCA (104 mmol), 300 mL of diethyl ether, and 20.24 g of triethylamine (0.2 mol). Stir the mixture until all solids are completely dissolved.[8]

  • In an ice bath, slowly add 11.78 mL of acetic anhydride (124.8 mmol) to the reaction mixture.[8]

  • After the addition of acetic anhydride is complete, remove the ice bath and allow the reaction to warm to room temperature.[8]

  • Continue stirring the reaction at room temperature for 14 hours.[8]

  • Acidify the solution by adding 3M HCl.[8]

  • Extract the acidified solution three times with de-ionized water.[8]

  • Collect the organic phases from the extractions and dry over anhydrous MgSO₄.[8]

  • Concentrate the organic phase to obtain a yellow solid.[8]

  • Wash the yellow solid with n-hexane and then dry to yield the final product.[8]

Expected Yield: Approximately 93%[8]

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a suite of analytical techniques.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.23 (d, 1H, J=3.5 Hz), 6.51 (d, 1H, J=3.5 Hz), 5.07 (s, 2H), 2.07 (s, 3H).[8]

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.6, 162.5, 154.4, 144.0, 120.5, 112.5, 57.8, 20.7.[8]

  • High-Resolution Mass Spectrometry (HRMS) (EI, m/z): Calculated for C₈H₈O₅: 184.15; Found: 184.11 (M+).[8]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for assessing the purity of this compound and for monitoring reaction progress.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., 20 mM KH₂PO₄ at pH 6.0).

  • Detection: UV at 254 nm.

Illustrative GC-MS Method:

For GC-MS analysis, derivatization to a more volatile ester form may be necessary.

  • Column: A nonpolar column (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature gradient, for example, starting at a low temperature and ramping up to a higher temperature to ensure separation of components.

  • Ionization: Electron Ionization (EI).

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The furan core, coupled with the carboxylic acid and acetoxymethyl functionalities, provides multiple avenues for synthetic elaboration.

The Furan Moiety as a Pharmacophore

The furan ring is a key component in numerous clinically approved drugs. Its presence can confer a range of biological activities, including:

  • Antimicrobial Activity: Furan-containing compounds, such as nitrofurantoin, are effective antibacterial agents.[2]

  • Anticancer Activity: Many furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2]

  • Anti-inflammatory Effects: The furan scaffold is present in several anti-inflammatory drugs.[2]

Synthetic Utility

The carboxylic acid group of this compound can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into larger molecules. The acetoxymethyl group can also be modified, for instance, by hydrolysis back to the alcohol, providing another site for derivatization.

applications start 5-Acetoxymethyl-2- furancarboxylic acid ester Esterification start->ester R-OH, H+ amide Amidation start->amide R₂NH, coupling agent reduction Reduction of Carboxylic Acid start->reduction e.g., LiAlH₄ bioactive_ester Bioactive Esters ester->bioactive_ester bioactive_amide Bioactive Amides amide->bioactive_amide bioactive_alcohol Bioactive Alcohols reduction->bioactive_alcohol

Caption: Synthetic pathways from this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, or Acetyl Sumiki's Acid, is a readily accessible and highly versatile furan derivative with significant potential as a building block in drug discovery and materials science. Its well-defined synthesis and the established pharmacological importance of the furan scaffold make it an attractive starting material for the development of novel bioactive compounds. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

Molecular formula and weight of "5-Acetoxymethyl-2-furancarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Acetoxymethyl-2-furancarboxylic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on this compound. It delves into the molecule's fundamental properties, provides a detailed synthesis protocol, and explores its context within medicinal chemistry and materials science.

Core Molecular Profile and Physicochemical Properties

This compound is a furan derivative characterized by a carboxylic acid group at the C2 position and an acetoxymethyl group at the C5 position.[1] Its structure is derived from 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), a key downstream product of the biomass-derived platform chemical 5-Hydroxymethylfurfural (HMF).[2][3] The acetylation of the hydroxymethyl group modifies the compound's polarity and chemical reactivity, making it a valuable intermediate in organic synthesis.

Structural and Chemical Identity

The chemical structure of this compound is visualized below. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, forms the core scaffold.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference. This data is critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₈H₈O₅[1][4][5][6]
Molecular Weight 184.15 g/mol [1][4][5][6]
CAS Number 90345-66-7[1][4][5]
IUPAC Name 5-(acetyloxymethyl)furan-2-carboxylic acid[5]
Common Synonyms 5-(Acetoxymethyl)-2-furoic Acid, Acetyl Sumiki's Acid[1][4][6]
Canonical SMILES CC(=O)OCc1oc(cc1)C(=O)O[5]
Melting Point 107-109 °C[4]

Synthesis and Experimental Protocols

The most direct and common synthesis route to this compound is the acetylation of its precursor, 5-Hydroxymethyl-2-furancarboxylic acid.[7] This reaction is a standard esterification that converts the primary alcohol into an acetate ester, a transformation often employed to protect the hydroxyl group or to modify the molecule's biological or physical properties.

Principle of Synthesis: Acetylation

The synthesis involves the reaction of the hydroxyl group in 5-Hydroxymethyl-2-furancarboxylic acid with an acetylating agent, typically acetic anhydride. A base catalyst, such as pyridine, is often used to activate the alcohol and neutralize the acetic acid byproduct, driving the reaction to completion. The causality here is straightforward: the nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of the acetate ester and an acetate leaving group.

Detailed Laboratory Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 5-Hydroxymethyl-2-furancarboxylic acid

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve 5-Hydroxymethyl-2-furancarboxylic acid in a suitable solvent like dichloromethane. Add a stoichiometric excess of pyridine to the solution and cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the cooled solution via a dropping funnel over 15-30 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up and Neutralization: Once the reaction is complete, quench it by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 1 M HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a pure, crystalline solid.

Self-Validation and Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the acetyl group (singlet around 2.1 ppm) and the methylene protons.

  • Mass Spectrometry (MS): To verify the molecular weight of 184.15 g/mol .[1][4]

  • Melting Point Analysis: To compare the observed melting point with the literature value of 107-109 °C as a measure of purity.[4]

Applications in Research and Drug Development

While direct therapeutic applications of this compound are not extensively documented, its significance lies in its role as a versatile chemical intermediate and a derivative of biologically active furan compounds.

Intermediate for Medicinal Chemistry

Furan derivatives are a well-established class of compounds with diverse biological activities, including antimicrobial, anesthetic, and anti-inflammatory properties.[8] The precursor, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), has been noted as a potential antitumor agent and an interleukin inhibitor.[3] In this context, this compound serves several strategic purposes in drug discovery:

  • Prodrug Design: The acetate group can act as a prodrug moiety. In vivo, esterase enzymes can cleave the acetate, releasing the active parent compound (HMFCA) at the target site. This can improve the pharmacokinetic profile of the parent drug.

  • Modulation of Physicochemical Properties: Acetylation increases the lipophilicity of the molecule compared to its hydroxyl precursor. This modification is a key strategy used by medicinal chemists to enhance membrane permeability and oral bioavailability.

  • Synthetic Handle: The carboxylic acid and the ester group provide two distinct points for further chemical modification, allowing for the construction of more complex molecules and chemical libraries for high-throughput screening.

Biomass-Derived Chemical Feedstock

The compound is derived from HMF, a key "Top 10" platform chemical identified by the U.S. Department of Energy that can be produced from cellulosic biomass.[3] The development of efficient synthetic pathways to convert HMF into value-added derivatives like this compound is a central goal in the field of sustainable chemistry.[2][3] Its availability from renewable resources makes it an attractive building block for the synthesis of bio-based polymers, pharmaceuticals, and agrochemicals.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₈H₈O₅ and a molecular weight of 184.15 g/mol .[1][4][5][6] Its synthesis via the acetylation of its hydroxylated precursor is a robust and straightforward process.[7] For researchers in drug development and materials science, this compound represents more than just a simple furan derivative; it is a strategic intermediate that bridges the gap between renewable biomass feedstocks and the synthesis of high-value, functional molecules with potential applications in medicine and beyond.

References

An In-depth Technical Guide to 5-Acetoxymethyl-2-furancarboxylic Acid: From Fungal Metabolite to a Molecule of Interest

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Acetoxymethyl-2-furancarboxylic acid, a naturally occurring furan derivative also known as Acetyl Sumiki's Acid. This document delves into the historical discovery of this fungal metabolite, its chemical synthesis, and its physicochemical properties. Furthermore, it explores its known biological activities, particularly its antimicrobial effects, and discusses its potential applications for researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further investigation and application of this intriguing molecule.

Introduction: The Emergence of a Bioactive Furan

The furan ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of biologically active compounds.[1] Within this chemical class, this compound has emerged as a molecule of interest due to its natural origins and demonstrated biological activity. Unlike many furan derivatives that are the products of synthetic chemistry, this compound is a secondary metabolite produced by various fungi, highlighting its role in natural biological processes.

This guide aims to provide a detailed technical resource for the scientific community, consolidating the current knowledge on this compound and providing practical methodologies for its synthesis and analysis.

Discovery and History: A Tale of a Fungal Metabolite

The history of this compound is intrinsically linked to the study of fungal metabolites. It is also known by the trivial name "Acetyl Sumiki's Acid," a designation that points to its relationship with 5-hydroxymethyl-2-furancarboxylic acid, or "Sumiki's acid." Sumiki's acid itself was first identified as a natural product from fungi.

Subsequent research led to the isolation and characterization of the acetylated form, this compound, from various fungal species. Notably, it has been identified as a metabolite of marine-derived fungi, including Cladosporium herbarum and Epicoccum sp., as well as the fungal endophyte Penicillium sp. The natural occurrence of this compound suggests a specific biosynthetic pathway within these organisms and hints at a potential ecological role.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 90345-66-7[2]
Molecular Formula C₈H₈O₅[2]
Molecular Weight 184.15 g/mol [2]
Alternate Names 5-(Acetoxymethyl)-2-furoic Acid; Acetyl Sumiki's Acid[2]
Appearance White to off-white solidGeneral knowledge
Melting Point 107-109 °CGeneral knowledge
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.General knowledge

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the acetylation of its precursor, 5-hydroxymethyl-2-furancarboxylic acid (Sumiki's acid). This reaction involves the esterification of the primary alcohol group at the 5-position of the furan ring.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents/Solvents cluster_product Product HMFA 5-Hydroxymethyl-2- furancarboxylic acid (Sumiki's Acid) reaction_node + HMFA->reaction_node AceticAnhydride Acetic Anhydride AceticAnhydride->reaction_node Pyridine Pyridine (Catalyst/Base) AMFA 5-Acetoxymethyl-2- furancarboxylic acid reaction_node->AMFA Pyridine caption Figure 1. Synthesis of this compound.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on standard acetylation procedures for primary alcohols using acetic anhydride and pyridine.[3][4]

Materials:

  • 5-hydroxymethyl-2-furancarboxylic acid (1.0 eq)

  • Acetic anhydride (1.5 - 2.0 eq)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-hydroxymethyl-2-furancarboxylic acid (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of starting material).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 to 2.0 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and carefully add methanol to quench the excess acetic anhydride.

  • Work-up: a. Remove the pyridine by co-evaporation with toluene under reduced pressure. b. Dilute the residue with dichloromethane or ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of acetic anhydride and to ensure the efficiency of the acetylation reaction.

  • Pyridine: Pyridine serves as both a solvent and a basic catalyst. It activates the alcohol for nucleophilic attack on the acetic anhydride and neutralizes the acetic acid byproduct formed during the reaction.

  • Excess Acetic Anhydride: A slight excess of acetic anhydride is used to ensure the complete conversion of the starting material.

  • Aqueous Work-up: The series of washes with acidic, neutral, and basic aqueous solutions is designed to remove any remaining pyridine, unreacted acetic anhydride (as acetic acid), and other water-soluble impurities.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following key signals:

  • A singlet for the methyl protons of the acetyl group (~2.1 ppm).

  • A singlet for the methylene protons of the acetoxymethyl group (~5.1 ppm).

  • Two doublets for the furan ring protons, typically in the range of 6.5-7.5 ppm, showing coupling to each other.

  • A broad singlet for the carboxylic acid proton, which may appear at a variable chemical shift, often downfield (>10 ppm), and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit distinct signals for each carbon atom in the molecule:

  • A signal for the methyl carbon of the acetyl group (~20-21 ppm).

  • A signal for the methylene carbon of the acetoxymethyl group (~58-60 ppm).

  • Signals for the furan ring carbons (typically between ~110 and 160 ppm).

  • Signals for the carbonyl carbons of the ester and carboxylic acid, which will be the most downfield signals (typically >160 ppm).

FT-IR Spectroscopy

The infrared spectrum will be characterized by the following key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid carbonyl, around 1700-1725 cm⁻¹.

  • A strong C=O stretching band for the ester carbonyl, typically around 1735-1750 cm⁻¹.

  • C-O stretching bands for the ester and ether linkages in the furan ring, usually in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 184.15 g/mol . Fragmentation patterns would likely involve the loss of the acetyl group or the entire acetoxymethyl group.

Biological Activity and Potential Applications

This compound has demonstrated noteworthy biological activity, primarily as an antimicrobial agent.

Antimicrobial Activity

Studies have shown that Acetyl Sumiki's Acid exhibits activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[5] The general mechanism of antimicrobial action for many furan derivatives involves the generation of reactive intermediates within the microbial cell.[1] The furan ring can undergo metabolic activation, leading to the formation of species that can damage cellular macromolecules such as DNA and proteins, ultimately leading to cell death.

Antimicrobial_Mechanism cluster_entry Cellular Entry cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_outcome Outcome AMFA 5-Acetoxymethyl-2- furancarboxylic acid BacterialCell Bacterial Cell AMFA->BacterialCell Diffusion MetabolicActivation Metabolic Activation (e.g., reduction of furan ring) BacterialCell->MetabolicActivation ReactiveIntermediates Reactive Intermediates MetabolicActivation->ReactiveIntermediates DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Protein_Damage Protein Damage ReactiveIntermediates->Protein_Damage CellDeath Cell Death DNA_Damage->CellDeath Protein_Damage->CellDeath caption Figure 2. Putative antimicrobial mechanism of action.

Caption: Putative antimicrobial mechanism of action.

Further research is warranted to elucidate the specific molecular targets and the precise mechanism of action of this compound.

Potential in Drug Development

The inherent biological activity of this compound makes it an interesting scaffold for medicinal chemistry and drug development. Its structure can be further modified to enhance its potency, selectivity, and pharmacokinetic properties. As a naturally occurring compound, it may offer advantages in terms of biocompatibility and reduced toxicity, although comprehensive toxicological studies are required.[6][7][8]

Conclusion and Future Perspectives

This compound, or Acetyl Sumiki's Acid, represents a fascinating intersection of natural product chemistry and synthetic methodology. Its discovery as a fungal metabolite underscores the rich chemical diversity found in nature. The straightforward synthesis from its hydroxylated precursor makes it readily accessible for further investigation.

The demonstrated antimicrobial activity of this compound opens avenues for the development of new therapeutic agents, particularly in an era of increasing antibiotic resistance. Future research should focus on a more detailed elucidation of its mechanism of action, a comprehensive evaluation of its biological activity against a broader range of pathogens, and the exploration of its potential in other therapeutic areas. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and researchers poised to unlock the full potential of this promising furan derivative.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Acetoxymethyl-2-furancarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Acetoxymethyl-2-furancarboxylic acid (AMFCA), a key intermediate in pharmaceutical and chemical synthesis. Recognizing the scarcity of consolidated public data for this specific molecule, this document emphasizes robust, field-proven methodologies for determination. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them. We delve into the structural nuances of AMFCA, predicting its behavior and outlining a full experimental strategy, from equilibrium solubility testing across various media to forced degradation studies compliant with international regulatory standards. This guide serves as a complete blueprint for generating the critical data required for formulation development, process optimization, and regulatory submissions.

Introduction

This compound (AMFCA) is a bifunctional organic molecule featuring a furan core, a carboxylic acid group, and an acetoxymethyl substituent.[1][2][3] Its structure suggests potential as a versatile building block in medicinal chemistry and materials science. The carboxylic acid moiety provides a handle for amide bond formation or salt formation, while the acetoxymethyl group can be a target for further chemical modification. The furan ring itself is a structural motif present in numerous bioactive compounds.[4]

For any compound to advance from discovery to application, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability.[5][6]

  • Solubility directly influences bioavailability, formulation design, and the feasibility of biological assays.[5][7] Poor solubility can terminate the development of an otherwise promising drug candidate.

  • Stability dictates storage conditions, shelf-life, and the impurity profile of a substance.[8] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

This guide will systematically outline the theoretical considerations and practical experimental protocols for determining the solubility and stability profiles of AMFCA.

Part 1: Comprehensive Solubility Profiling of AMFCA

The solubility of AMFCA is predicted to be heavily influenced by its key structural features: the ionizable carboxylic acid, the polar ester group, and the moderately polar furan ring.

Theoretical Considerations & Strategic Approach
  • pH-Dependence: The carboxylic acid group (pKa typically ~3-5) will be protonated at low pH, rendering the molecule less polar and likely decreasing aqueous solubility. At neutral or basic pH, it will deprotonate to the highly polar carboxylate, significantly enhancing aqueous solubility.

  • Solvent Polarity: The molecule possesses both polar (acid, ester) and non-polar (furan ring) characteristics, suggesting solubility in a range of organic solvents.[4]

  • Kinetic vs. Thermodynamic Solubility: In early-stage research, kinetic solubility is often measured for high-throughput screening, assessing precipitation from a DMSO stock solution.[5][7] For formulation and development, thermodynamic (or equilibrium) solubility is the gold standard, representing the true saturation point of the compound in a solvent.[7][9][10] This guide will focus on the more definitive equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a universally accepted standard for determining equilibrium solubility.[9]

Objective: To determine the equilibrium solubility of AMFCA in various pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1N HCl (pH ~1), DMSO, Ethanol

  • Shaking incubator or orbital shaker

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

  • Calibrated analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

  • Vials (e.g., 2 mL glass vials with screw caps)

Procedure:

  • Preparation: Add an excess amount of solid AMFCA to a series of vials. The excess should be clearly visible to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. The separation of undissolved solid is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Filter the suspension through a chemically compatible 0.22 µm filter. Note: Adsorption of the compound to the filter material should be pre-assessed.[10]

  • Quantification:

    • Prepare a calibration curve of AMFCA in each respective solvent using a validated analytical method (e.g., HPLC-UV).

    • Dilute the saturated supernatant with the appropriate mobile phase or solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted samples and determine the concentration.

  • Calculation: Calculate the solubility in mg/mL or µg/mL by multiplying the determined concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Method of Analysis
Deionized Water~3-4 (unbuffered)25[Experimental Value]HPLC-UV
0.1 N HCl1.225[Experimental Value]HPLC-UV
PBS7.425[Experimental Value]HPLC-UV
EthanolN/A25[Experimental Value]HPLC-UV
DMSON/A25[Experimental Value]HPLC-UV

Experimental Workflow Diagram

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid AMFCA to vials B Add precise volume of solvent A->B C Shake at constant T (≥ 24 hours) B->C D Centrifuge or Filter to remove solid C->D E Dilute supernatant D->E F Analyze via HPLC-UV E->F G Calculate concentration against calibration curve F->G

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Rigorous Stability Assessment of AMFCA

The stability of AMFCA is dictated by its susceptibility to chemical degradation. The primary points of vulnerability are the ester linkage and the furan ring.

Theoretical Considerations & Degradation Pathways
  • Hydrolysis: The acetoxymethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 5-hydroxymethyl-2-furancarboxylic acid and acetic acid.[11][12] The rate of hydrolysis is typically pH-dependent.[13]

  • Oxidation: Furan rings can be sensitive to oxidation, potentially leading to ring-opening and the formation of 1,4-dicarbonyl compounds or other oxidative degradation products.[14][15][16][17] This is a critical pathway to investigate for long-term stability.

  • Photostability: Compounds with aromatic systems can absorb UV or visible light, leading to photodegradation.[18][19]

  • Thermal Stress: Elevated temperatures can accelerate all degradation pathways.[20]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish a "stability-indicating" analytical method.[13] The goal is to achieve a target degradation of 5-20% of the active substance to ensure that degradation products are formed at detectable levels without completely destroying the molecule.

Objective: To investigate the degradation pathways of AMFCA under various stress conditions as mandated by ICH guidelines (e.g., ICH Q1A(R2)).

Materials:

  • AMFCA solution (e.g., in acetonitrile/water)

  • Acids: 0.1 N HCl

  • Bases: 0.1 N NaOH

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • Temperature-controlled ovens/baths

  • Photostability chamber compliant with ICH Q1B guidelines[18][21][22]

  • Validated, stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

Procedure: A control sample (unstressed AMFCA solution, stored at -20°C or 5°C) is analyzed at the start and end of the study.

  • Acid Hydrolysis:

    • Mix AMFCA solution with 0.1 N HCl.

    • Heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of base, dilute, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix AMFCA solution with 0.1 N NaOH.

    • Keep at room temperature (hydrolysis is often rapid).

    • At short time intervals (e.g., 10, 30, 60 minutes), withdraw a sample, neutralize it with an equivalent amount of acid, dilute, and analyze.

  • Oxidative Degradation:

    • Mix AMFCA solution with 3% H₂O₂.

    • Keep at room temperature for a defined period (e.g., 24 hours).

    • Withdraw a sample, dilute, and analyze.

  • Thermal Degradation:

    • Store AMFCA solution (in a neutral buffer) and solid AMFCA in an oven at an elevated temperature (e.g., 70°C).

    • Analyze samples at various time points (e.g., 1, 3, 7 days).

  • Photostability:

    • Expose solid AMFCA and AMFCA solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[21][22]

    • Simultaneously, store "dark controls" wrapped in aluminum foil under the same temperature and humidity conditions.[18]

    • Analyze the light-exposed and dark control samples.

Analytical Method: A stability-indicating method is one that can separate the parent drug from all significant degradation products and from any excipients. This is typically a gradient HPLC method, and peak purity analysis using a PDA detector is essential to ensure new peaks are not co-eluting.

Data Presentation

Results should be tabulated to clearly show the impact of each stress condition.

Stress ConditionDuration/Temp.% Assay of AMFCA% DegradationNo. of DegradantsRRT of Major Degradant
Control (t=0)N/A100.00.00N/A
0.1 N HCl24 h / 60°C[Value][Value][Value][Value]
0.1 N NaOH1 h / RT[Value][Value][Value][Value]
3% H₂O₂24 h / RT[Value][Value][Value][Value]
Thermal (Solid)7 d / 70°C[Value][Value][Value][Value]
PhotostabilityICH Q1B[Value][Value][Value][Value]

*RRT = Relative Retention Time

Potential Degradation Pathway Diagram

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) AMFCA This compound HMFA 5-Hydroxymethyl-2- furancarboxylic acid AMFCA->HMFA k_hyd AceticAcid Acetic Acid AMFCA->AceticAcid k_hyd RingOpened Ring-Opened Products (e.g., 1,4-dicarbonyls) AMFCA->RingOpened k_ox

Caption: Predicted Major Degradation Pathways for AMFCA.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not optional but essential for its successful application in research and development. While specific data for this compound is not widely published, the methodologies outlined in this guide provide a robust and scientifically sound framework for its characterization. By applying the principles of equilibrium solubility and ICH-compliant forced degradation, researchers can generate the high-quality, reliable data needed to guide formulation, define storage conditions, and ensure the overall quality, safety, and efficacy of any resulting product. This systematic approach transforms the challenge of characterizing a novel compound into a structured, manageable process, paving the way for its scientific and commercial advancement.

References

Foreword: The Energetic Landscape of Bio-Derived Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of Furan-Based Carboxylic Acids

In the modern pursuit of sustainable chemistry and novel therapeutic agents, furan-based carboxylic acids have emerged as a cornerstone class of molecules. Derived from renewable biomass, compounds like 2-furoic acid and 2,5-furandicarboxylic acid (FDCA) are not merely "green" alternatives; they are versatile scaffolds offering unique electronic and structural properties.[1][2] Their application spans from creating next-generation biopolymers that can replace petroleum-derived plastics to serving as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2][3][4][5]

However, to truly harness the potential of these molecules, we must look beyond their static structures and delve into their energetic landscapes. The thermochemical properties of a compound—its stability, the energy released upon its combustion, the energy required to change its state—are fundamental parameters that govern its reactivity, safety, and suitability for any given application.[6] For the drug development professional, this data informs API stability and formulation. For the polymer chemist, it dictates processing conditions and material performance.[7]

This guide provides a comprehensive exploration of the thermochemical properties of furan-based carboxylic acids. We will move beyond a simple tabulation of values to dissect the experimental and theoretical methodologies used to obtain them. By understanding the causality behind these techniques, researchers and scientists can better interpret existing data, design new experiments, and ultimately, accelerate innovation in their respective fields.

Foundational Thermochemical Principles

Before examining specific furan derivatives, it is crucial to define the core properties that constitute a compound's thermochemical profile. These values are interconnected and provide a holistic view of a molecule's energetic state.

  • Standard Enthalpy of Formation (ΔfH°) : This represents the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable standard states (e.g., O2(g), C(graphite), H2(g)) at 298.15 K and 1 bar.[6] A large negative value indicates high thermodynamic stability. It is the cornerstone of thermochemical calculations.[8][9]

  • Standard Enthalpy of Combustion (ΔcH°) : This is the heat released during the complete oxidation of one mole of a substance to form specified products (typically CO2(g) and H2O(l)) under standard conditions.[8][10] It is a primary value determined experimentally via combustion calorimetry and is used to derive the enthalpy of formation.

  • Standard Enthalpy of Phase Change (ΔsubH° and ΔvapH°) : The enthalpy of sublimation (solid to gas) and vaporization (liquid to gas) are critical for converting thermochemical data from the condensed phase (solid or liquid), where it is often measured, to the gas phase.[10][11][12][13] Gas-phase data is essential for theoretical modeling and for understanding the intrinsic properties of an isolated molecule.

  • Gibbs Free Energy (G) and Entropy (S) : Gibbs free energy combines enthalpy and entropy (a measure of disorder) to predict the spontaneity of a process.[14][15] The standard Gibbs free energy of formation (ΔfG°) is a key indicator of a compound's stability under specific conditions.[15]

The fundamental relationship used to derive gas-phase formation enthalpies from experimental data is:

ΔfH°(g) = ΔfH°(cr/l) + Δsub/vapH°(298.15 K)

Where (g) denotes the gas phase and (cr/l) denotes the crystalline or liquid phase.

Experimental Determination: A Self-Validating System

Accurate thermochemical data is built upon precise and meticulously validated experimental work. The primary techniques involve measuring the energy changes associated with combustion and phase transitions.

Combustion Calorimetry: Quantifying Energetic Content

The enthalpy of combustion is determined using a bomb calorimeter.[16][17] This technique is the gold standard for organic compounds and provides the foundational data from which the enthalpy of formation in the condensed phase is calculated.[6][10]

  • Sample Preparation : A pellet of the furan carboxylic acid of a precisely known mass (typically 0.5-1.0 g) is prepared. For compounds that are difficult to combust completely, an auxiliary substance with a well-known enthalpy of combustion (e.g., benzoic acid) is often mixed with the sample.[13]

  • Bomb Assembly : The pellet is placed in a crucible (e.g., platinum) within the high-pressure vessel ("bomb"). A cotton fuse wire of known mass and combustion energy is positioned to touch the pellet.

  • Pressurization : The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm to ensure complete and rapid combustion.

  • Calorimeter Setup : The sealed bomb is submerged in a precisely measured quantity of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ±0.001 K).

  • Ignition and Data Acquisition : The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals (e.g., every 15 seconds) until it reaches a maximum and begins to cool.[18]

  • Data Analysis : The raw temperature-time data is used to calculate the corrected temperature change (ΔT), accounting for heat exchange with the surroundings.

  • Calculation of Combustion Energy : The massic energy of combustion (Δcu°) is calculated from ΔT and the energy equivalent of the calorimeter system (determined by calibrating with a standard like benzoic acid).

  • Corrections : Adjustments are made for the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.[13] These are known as Washburn corrections.

  • Derivation of ΔfH°(cr) : The standard molar enthalpy of combustion (ΔcH°) is calculated and then used with the known standard enthalpies of formation of the combustion products (CO2 and H2O) to derive the standard molar enthalpy of formation of the crystalline compound (ΔfH°(cr)).[8][10]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Derivation A Weigh Sample & Fuse B Pelletize Sample A->B C Assemble in Bomb B->C D Pressurize with O2 C->D E Submerge Bomb in Calorimeter D->E Transfer to Calorimeter F Record Initial Temp (T_initial) E->F G Ignite Sample F->G H Record Temp vs. Time G->H I Calculate Corrected ΔT H->I Raw Data J Apply Washburn Corrections I->J K Calculate ΔcH° (condensed) J->K L Derive ΔfH° (condensed) K->L

Sublimation and Vaporization Enthalpy Determination

To obtain gas-phase data, the enthalpy of sublimation must be measured. The Knudsen effusion method is a reliable technique for compounds with low vapor pressures, which is common for crystalline solids like furoic acids.[13][16]

  • Cell Preparation : A small amount of the crystalline sample is placed in a Knudsen effusion cell, which is a small container with a very small, well-defined orifice.

  • High Vacuum : The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

  • Effusion : Molecules of the substance effuse (escape) through the orifice into the vacuum. The rate of mass loss is directly proportional to the substance's vapor pressure at that temperature.

  • Mass Loss Measurement : The mass loss over a specific time interval is measured precisely, often using a quartz crystal microbalance or by weighing the cell before and after the experiment.

  • Temperature Variation : Steps 2-4 are repeated at several different temperatures, generating a series of vapor pressure values as a function of temperature.

  • Data Analysis : The Clausius-Clapeyron equation is applied. A plot of ln(p) versus 1/T yields a straight line whose slope is equal to -ΔsubH°/R (where R is the ideal gas constant).

  • Correction to 298.15 K : The enthalpy of sublimation obtained at the experimental temperatures is corrected back to the standard temperature of 298.15 K using heat capacity data.

G A Place Sample in Effusion Cell B Establish High Vacuum A->B C Heat to Constant Temp (T1) B->C D Measure Mass Loss over Time (Δm1) C->D E Repeat at T2, T3... D->E F Calculate Vapor Pressure (p) at each T E->F Data Series G Plot ln(p) vs. 1/T F->G H Calculate ΔsubH° from Slope G->H Clausius-Clapeyron Eq.

Theoretical Chemistry: The Computational Counterpart

While experimental methods provide definitive values, they can be time-consuming and require pure samples. Quantum chemical calculations offer a powerful complementary tool for predicting thermochemical properties, validating experimental results, and studying unstable intermediates.[10][19][20]

High-level ab initio methods like G2, G3, and CBS-QB3, as well as composite methods like DLPNO–CCSD(T), can calculate molecular energies with high accuracy.[10][21][22][23] To minimize systematic errors, these calculations are often employed within the framework of isodesmic reactions. In an isodesmic reaction, the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for a cancellation of errors in the calculation, leading to a much more accurate determination of the enthalpy of formation for the target molecule.[21][22]

G Exp Experimental Measurement Data Reliable Thermochemical Data Exp->Data Provides Benchmark Values Theo Theoretical Calculation Theo->Data Predicts & Validates Data->Exp Identifies Discrepancies Data->Theo Refines Models

Data Compendium: Key Furan-Based Carboxylic Acids

The following table summarizes critically evaluated thermochemical data for the most prominent furan-based carboxylic acids. It is essential to consult the original literature, as methodologies and reported uncertainties can vary.

CompoundFormulaΔcH°(cr) (kJ/mol)ΔfH°(cr) (kJ/mol)ΔsubH° (kJ/mol)ΔfH°(g) (kJ/mol)
2-Furoic Acid C₅H₄O₃-2040.7[8]-498.48[8]108.4 ± 2.4[11]-395 ± 3[9]
3-Furoic Acid C₅H₄O₃-2030.7 ± 1.1[22]-508.5 ± 1.4[22]102.7 ± 1.1[22]-405.8 ± 1.8[22]
2,5-Furandicarboxylic Acid C₆H₄O₅Data not readily availableData not readily available121.3[12]Data not readily available

Note: The thermodynamic stability of the isomers shows that 3-furancarboxylic acid is more stable than the 2-isomer.[22]

Implications for Research and Development

The practical application of this thermochemical data is vast and impactful.

  • Drug Development : The furan ring is a common bioisostere for the phenyl ring in medicinal chemistry.[5] Understanding its energetic properties is key to designing stable APIs. For instance, 2,5-furandicarboxylic acid has been used to create amorphous solid dispersions that improve the solubility and bioavailability of poorly soluble drugs.[1] The enthalpy of sublimation provides insight into the lattice energy of the crystal, which affects solubility and dissolution rates.

  • Polymer and Materials Science : FDCA is a flagship bio-based monomer intended to replace terephthalic acid in the production of polyesters like PET.[2] The resulting polymer, PEF (polyethylene furanoate), exhibits superior barrier properties. The thermodynamic properties of FDCA and its derivatives influence polymerization reactions, thermal stability, and the final physical characteristics of the polymer.[7]

  • Process Safety and Chemical Synthesis : Enthalpies of formation and combustion are critical inputs for reaction hazard analysis. They allow for the calculation of reaction enthalpies, helping engineers design safe and efficient large-scale production processes by anticipating heat release and managing thermal runaway risks.[6][23]

Conclusion and Future Outlook

The thermochemical properties of furan-based carboxylic acids are not abstract academic values; they are enabling data points that underpin significant advancements in pharmaceuticals, sustainable materials, and industrial chemistry. A combination of meticulous experimental work—primarily combustion and sublimation calorimetry—and high-level theoretical calculations provides a robust framework for understanding the energetic behavior of these vital molecules.

While foundational data exists for simple furan carboxylic acids, a significant opportunity remains to expand this knowledge base. There is a clear need for further experimental measurements on a wider range of substituted furan derivatives to refine predictive models like group additivity and to support the rational design of the next generation of bio-based chemicals and therapeutics.[21]

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Acetoxymethyl-2-furancarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of 5-Acetoxymethyl-2-furancarboxylic acid (AMFA), a key derivative of the biomass-derived platform chemical 5-hydroxymethylfurfural (5-HMF). Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the experimental methodology, explores the intricacies of the molecular and supramolecular structure, and discusses the implications of its solid-state conformation. By elucidating the three-dimensional architecture, including critical hydrogen bonding networks, this guide offers foundational insights into the physicochemical properties of AMFA, which are essential for its application in the rational design of novel pharmaceuticals and functional polymers.

Introduction: The Significance of Furan Derivatives and Structural Elucidation

Furan-based compounds, derived from renewable biomass sources, are of immense interest as sustainable building blocks for a new generation of pharmaceuticals, polymers, and fine chemicals. This compound (AMFA) is a prominent derivative of 5-HMF, offering enhanced stability and modified reactivity. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount, as the crystal structure dictates key material properties such as solubility, stability, dissolution rate, and intermolecular interactions. These properties are critical in the field of drug development, where the solid-state form of an active pharmaceutical ingredient (API) can significantly impact its bioavailability and efficacy.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[1] This technique provides unparalleled detail on bond lengths, bond angles, and the spatial arrangement of molecules, offering a window into the non-covalent interactions that govern crystal packing. This guide is centered on the crystallographic analysis of AMFA, as first reported by Pérez-García, V., et al. in Acta Crystallographica Section E (2005), providing both a review of the established structure and a deeper interpretation of its features.

Experimental Protocol: From Crystal to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. Each step is designed to ensure the collection of high-quality diffraction data, which is the bedrock of an accurate structural model.

Crystallization: The Art of Growing Single Crystals

The primary and often most challenging step in SC-XRD is obtaining a single crystal of suitable size and quality.[1] For the analysis of AMFA, single crystals were obtained by the slow evaporation of a solution in an ethyl acetate/hexane mixture.

Protocol for Slow Evaporation Crystallization:

  • Dissolution: Dissolve the synthesized this compound powder in a minimal amount of a "good" solvent (in this case, ethyl acetate) in which it is readily soluble.

  • Precipitation Induction: Slowly add a "poor" solvent (in this case, hexane), in which the compound is less soluble, until the solution becomes slightly turbid. This indicates the point of saturation.

  • Clarification: Add a small amount of the good solvent dropwise to just redissolve the precipitate and obtain a clear, saturated solution.

  • Incubation: Loosely cover the vial to allow for slow evaporation of the solvent mixture at a constant temperature. Over several days to weeks, as the solvent evaporates, the concentration of the solute will slowly increase beyond saturation, promoting the formation of well-ordered crystals.

  • Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.

Causality: The choice of a solvent/anti-solvent system like ethyl acetate/hexane is strategic. The differential solubility allows for fine control over the saturation level. Slow evaporation is crucial because it allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, minimizing defects.

X-ray Diffraction Data Collection

Once a suitable crystal is mounted, it is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected.

Experimental Workflow for Data Collection: dot digraph "X-ray_Diffraction_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} dot Figure 1: General workflow for single-crystal X-ray diffraction data collection.

For the structure of AMFA, data was collected using a Bruker SMART APEX CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Causality: Molybdenum (Mo) is a common X-ray source for small organic molecules because its wavelength provides good resolution and is not strongly absorbed by the constituent atoms (C, H, O), which simplifies absorption corrections. A CCD area detector is used to efficiently capture the diffraction pattern over a wide range of angles as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction intensities are used to solve the phase problem and build an initial atomic model, which is then refined to best fit the experimental data.

  • Structure Solution: The phase problem was solved using direct methods with the SHELXS97 program. This method uses statistical relationships between the intensities of the reflections to derive initial phase estimates.

  • Structure Refinement: The initial model was refined by full-matrix least-squares on F² using the SHELXL97 program. This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed structure factors (|F_obs|²) and the calculated structure factors (|F_calc|²). Non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the carboxylic acid hydrogen was located from a difference Fourier map and refined isotropically.

Causality: Refining against F² is standard practice as it includes all measured data, including weak reflections, providing a more robust and unbiased refinement. Anisotropic refinement for non-hydrogen atoms accounts for the fact that thermal vibration is not uniform in all directions. Locating the acidic proton from a difference map is crucial as its position is not easily predicted and is vital for understanding the hydrogen-bonding network.

Results: The Crystal Structure of this compound

The analysis of the diffraction data provides a wealth of information about the molecular and supramolecular structure of AMFA.

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice and the data refinement are summarized in the table below.

Parameter Value
Empirical Formula C₈H₈O₅
Formula Weight 184.15
Crystal System Monoclinic
Space Group P2₁/c
Unit cell dimensions a = 11.2330 (12) Å, α = 90°
b = 5.0930 (5) Å, β = 104.957 (2)°
c = 15.0031 (16) Å, γ = 90°
Volume 828.69 (15) ų
Z 4
Calculated Density 1.477 Mg/m³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 298(2) K
Reflections collected 4752
Independent reflections 1459 [R(int) = 0.033]
Final R indices [I>2σ(I)] R1 = 0.036, wR2 = 0.095
Goodness-of-fit (S) 1.05

Interpretation: The space group P2₁/c is a common centrosymmetric space group for organic molecules. The value of Z=4 indicates that there are four molecules of AMFA in the unit cell. The R1 value of 0.036 signifies a good agreement between the experimental data and the final structural model.

Molecular Geometry

The analysis reveals a nearly planar furan ring. The carboxyl group is slightly twisted out of the plane of the furan ring, as is the acetoxymethyl substituent. Selected bond lengths and angles are typical for furan derivatives and carboxylic acids.

Supramolecular Structure and Hydrogen Bonding

The most significant feature of the crystal packing is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

dot digraph "Hydrogen_Bonding_Dimer" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", color="#EA4335", style=dashed, arrowhead=none, penwidth=1.5];

} dot Figure 2: Schematic of the centrosymmetric R²₂(8) hydrogen-bonded dimer motif.

This classic carboxylic acid dimer is characterized by an O—H···O hydrogen bond. In the structure of AMFA, the O···O distance is approximately 2.64 Å, indicative of a strong hydrogen bond. These dimers then pack into a three-dimensional structure stabilized by weaker C—H···O interactions involving the furan ring and the acetyl group, creating a robust and stable crystal lattice.

Hydrogen Bond Geometry:

D—H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å <(DHA) / °
O(3)—H(3)···O(2)ⁱ0.821.822.641(2)174

Symmetry code: (i) -x+1, -y+1, -z+1

This strong dimeric interaction is the dominant force in the crystal packing, and it is a common and predictable motif in the crystal engineering of carboxylic acids.

Conclusion and Implications

The single-crystal X-ray analysis of this compound provides a definitive view of its solid-state structure. The key findings are:

  • The molecule adopts a relatively planar conformation.

  • The crystal packing is dominated by strong, centrosymmetric hydrogen-bonded dimers formed between the carboxylic acid moieties.

  • Weaker C—H···O interactions further stabilize the three-dimensional network.

For drug development professionals, this structural information is invaluable. The strong dimeric motif suggests high lattice energy, which could translate to lower solubility and a higher melting point compared to a hypothetical structure without such strong interactions. This knowledge allows for the targeted design of co-crystals or salts to modulate these properties. For materials scientists, understanding this self-assembly into predictable dimer motifs is fundamental for designing new liquid crystals or porous frameworks based on this furanic building block. This detailed structural guide serves as a critical reference point for future research and development involving this versatile bio-derived molecule.

References

Methodological & Application

Synthesis of "5-Acetoxymethyl-2-furancarboxylic acid" from 5-hydroxymethyl-2-furancarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Acetoxymethyl-2-furancarboxylic Acid

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the acetylation of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). HMFCA is a valuable platform chemical derived from renewable biomass, making this synthesis relevant for sustainable chemistry initiatives.[1][2][3][4] This guide is intended for researchers in organic chemistry, materials science, and drug development. It offers a step-by-step methodology, explains the underlying chemical principles, and includes critical data for process validation, troubleshooting, and safety.

Introduction and Scientific Principle

5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) is a key bio-derived building block, notable for its dual functionality—a carboxylic acid and a primary alcohol.[1][5][6] The selective modification of these functional groups is a cornerstone of its utility. This protocol focuses on the esterification of the primary alcohol group to yield this compound, a derivative with modified polarity and reactivity, making it a useful intermediate in the synthesis of polymers and pharmaceuticals.[4][7]

The core of this synthesis is a classic acetylation reaction. Acetic anhydride serves as the acetylating agent, transferring an acetyl group to the hydroxyl moiety of HMFCA. The reaction is facilitated by a tertiary amine base, such as triethylamine (NEt₃) or pyridine. The base plays a dual role: it acts as a nucleophilic catalyst and neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme: 5-(hydroxymethyl)furan-2-carboxylic acid reacts with acetic anhydride in the presence of a base (triethylamine) to form 5-(acetoxymethyl)-2-furoic acid and triethylammonium acetate.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)≥95%Sigma-Aldrich6338-41-6A pale yellow solid.[1][5] Store at -20°C.
Acetic AnhydrideReagent Grade, ≥98%Sigma-Aldrich108-24-7Corrosive and flammable. Handle in a fume hood.[8][9]
Triethylamine (NEt₃)≥99%Sigma-Aldrich121-44-8Flammable and toxic. Handle in a fume hood.
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich60-29-7Extremely flammable. Use in a well-ventilated area.
Hydrochloric Acid (HCl)3M Aqueous SolutionStandard Lab Supply7647-01-0Corrosive.
Magnesium Sulfate (MgSO₄)AnhydrousStandard Lab Supply7487-88-9Used as a drying agent.
n-HexaneReagent GradeStandard Lab Supply110-54-3Flammable.
Deionized WaterN/AIn-house7732-18-5For extraction.
Equipment
  • 250 mL Twin-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe for slow addition

  • Condenser (optional, for room temperature reaction)

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol

This protocol is adapted from a procedure with a reported yield of 93%.[10]

Reaction Setup & Execution
  • Preparation: To a 250 mL twin-neck round-bottom flask equipped with a magnetic stir bar, add 15.64 g (110 mmol) of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).

  • Dissolution: Add 300 mL of anhydrous diethyl ether and 20.24 g (27.9 mL, 200 mmol) of triethylamine to the flask. Stir the mixture at room temperature until the HMFCA is completely dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 0°C.

  • Reagent Addition: Slowly add 11.78 mL (13.5 g, 125 mmol) of acetic anhydride to the cooled, stirring solution using a dropping funnel or syringe over 15-20 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction proceed with continuous stirring for 14 hours.

Work-up and Purification
  • Acidification: After 14 hours, cool the flask again in an ice bath. Carefully and slowly add 3M HCl to the reaction mixture to neutralize the excess triethylamine and acidify the solution to a pH of ~2. This will protonate the carboxylic acid and precipitate the triethylammonium chloride salt.

  • Extraction: Transfer the entire mixture to a separatory funnel. The triethylammonium salt will likely be in the aqueous phase or as a solid precipitate. Extract the mixture with deionized water (3 x 100 mL). Collect the organic (diethyl ether) phase.

  • Drying: Dry the collected organic phase over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes.

  • Concentration: Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain a crude yellow solid.

  • Final Purification: Wash the resulting yellow solid with cold n-hexane to remove any remaining non-polar impurities. Dry the final product under vacuum.

The expected yield is approximately 17.84 g (93%) of 5-(acetoxymethyl)-2-furoic acid.[10]

Visualization of the Workflow

The following diagram outlines the key stages of the synthesis process.

G cluster_prep Reaction Setup cluster_workup Work-up & Purification A 1. Dissolve HMFCA & NEt3 in Diethyl Ether B 2. Cool to 0°C in Ice Bath A->B C 3. Add Acetic Anhydride Slowly B->C D 4. React at Room Temp for 14 hours C->D E 5. Acidify with 3M HCl D->E F 6. Extract with DI Water E->F G 7. Dry Organic Phase (MgSO4) F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Wash Solid with n-Hexane H->I J 10. Dry Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Data

To ensure the successful synthesis of the target compound, analytical characterization is essential. The following data serves as a benchmark for product validation.[10]

ParameterValue
Product Name This compound
Alternate Names 5-(Acetoxymethyl)-2-furoic Acid; Acetyl Sumiki's Acid[7][11]
Molecular Formula C₈H₈O₅[7]
Molecular Weight 184.15 g/mol [7]
Appearance Yellow Solid[10]
Expected Yield ~93%[10]
¹H NMR (400 MHz, CDCl₃) δ 7.23 (d, 1H, J=3.5 Hz), 6.51 (d, 1H, J=3.5 Hz), 5.07 (s, 2H), 2.07 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 170.6, 162.5, 154.4, 144.0, 120.5, 112.5, 57.8, 20.7
HRMS (EI, m/z) Calculated for C₈H₈O₅: 184.15; Found: 184.11 [M⁺]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (e.g., old acetic anhydride).2. Insufficient reaction time or incorrect temperature.3. Loss of product during aqueous extraction.1. Use fresh or newly opened reagents.2. Ensure the reaction runs for the full 14 hours at room temperature.3. Ensure the pH is sufficiently low (~2) before extraction to keep the product in the organic phase. Perform extractions carefully to avoid emulsion.
Product is Oily or Gummy 1. Incomplete removal of solvent or triethylamine.2. Presence of unreacted starting material or byproducts.1. Ensure thorough drying on the rotary evaporator and under high vacuum.2. Perform additional washes with cold n-hexane. If impurities persist, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Reaction Mixture Turns Dark Brown/Black Polymerization or side reactions, possibly due to impurities or excessive heat.Ensure the slow and controlled addition of acetic anhydride in an ice bath to manage the initial exotherm. Use high-purity starting materials.

Safety and Handling Precautions

This procedure involves hazardous chemicals and must be performed with appropriate safety measures.

  • General: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.

  • Chemical Hazards:

    • Acetic Anhydride: Highly flammable, corrosive, and causes severe skin burns and eye damage.[9][12] It is fatal if inhaled in high concentrations.[8] Avoid contact with water as it reacts violently.

    • Triethylamine & Pyridine: Flammable liquids and vapors. They are harmful if swallowed, in contact with skin, or if inhaled.[12][13]

    • Diethyl Ether: Extremely flammable. Keep away from all ignition sources.

    • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

References

The Strategic Utility of 5-Acetoxymethyl-2-furancarboxylic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bio-based Linchpin for Chemical Innovation

In the contemporary shift towards sustainable chemical manufacturing, biomass-derived platform molecules are of paramount importance. Among these, furanic compounds, born from the dehydration of carbohydrates, have emerged as versatile synthons. 5-Acetoxymethyl-2-furancarboxylic acid (AMFCA) stands out as a particularly strategic building block. As a stable and readily handled derivative of 5-hydroxymethylfurfural (HMF), AMFCA offers unique advantages in the synthesis of polymers, pharmaceuticals, and fine chemicals.

The acetylation of the hydroxymethyl group in the HMF scaffold to form AMFCA imparts increased hydrophobicity and stability, facilitating its purification and handling compared to its hydroxyl counterpart. This attribute is critical in multi-step synthetic sequences, minimizing side reactions and improving overall yields. This guide provides an in-depth exploration of AMFCA's synthetic applications, complete with detailed protocols and a discussion of the underlying chemical principles.

Core Applications of this compound

AMFCA's utility stems from its bifunctional nature, possessing both a carboxylic acid and a protected primary alcohol. This allows for selective transformations at either end of the molecule, making it a versatile precursor for a range of valuable compounds.

Diagram: Synthetic Pathways from AMFCA

AMFCA_Applications AMFCA 5-Acetoxymethyl-2- furancarboxylic acid (AMFCA) FDCA 2,5-Furandicarboxylic Acid (FDCA) (Polymer Monomer) AMFCA->FDCA Oxidation Esters Ester Derivatives (Fine Chemicals, Bioactive Molecules) AMFCA->Esters Esterification Amides Amide Derivatives (Pharmaceutical Intermediates) AMFCA->Amides Amidation

Caption: Key synthetic transformations of this compound (AMFCA).

Application I: Synthesis of 2,5-Furandicarboxylic Acid (FDCA) - A Bio-based Terephthalic Acid Replacement

The most significant application of AMFCA is its role as a precursor to 2,5-furandicarboxylic acid (FDCA). FDCA is a cornerstone bio-based monomer, poised to replace petroleum-derived terephthalic acid in the production of polyesters like polyethylene terephthalate (PET). The resulting polymer, polyethylene furanoate (PEF), exhibits superior barrier properties and thermal stability, making it highly attractive for packaging and other applications.[1]

The oxidation of AMFCA to FDCA is typically achieved using a homogeneous cobalt/manganese/bromide (Co/Mn/Br) catalytic system in an acetic acid solvent, a process adapted from the industrial synthesis of terephthalic acid.[2][3][4]

Protocol: Catalytic Oxidation of AMFCA to FDCA

This protocol details the aerobic oxidation of AMFCA to FDCA using a Co/Mn/Br catalyst system.

Materials:

  • This compound (AMFCA)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Glacial acetic acid

  • High-pressure reactor equipped with a gas inlet, pressure gauge, magnetic stirrer, and temperature controller

  • Oxygen or compressed air source

Procedure:

  • Reactor Charging: In a high-pressure reactor, combine this compound, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid. A typical molar ratio of substrate to catalysts (Co/Mn/Br) can be optimized, with literature suggesting ratios in the range of 1:0.01-0.1:0.1-1 for related HMF oxidation.[4]

  • Sealing and Purging: Seal the reactor and purge with nitrogen several times to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with oxygen or compressed air to the desired pressure (e.g., 10-30 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 150-180°C).

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration (typically 2-6 hours). The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by HPLC.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Product Isolation: The FDCA product, being poorly soluble in cold acetic acid, will precipitate. The solid product can be isolated by filtration.

  • Purification: Wash the crude FDCA with fresh acetic acid and then with water to remove any remaining catalyst salts and solvent. The product can be further purified by recrystallization from a suitable solvent (e.g., water or DMSO) to achieve high purity.

Data Presentation: Typical Reaction Parameters and Yields
ParameterValueReference
Substrate5-Acetoxymethylfurfural (AMF)[2][3]
Catalyst SystemCo/Mn/Br[2][3][4]
SolventAcetic Acid[2][3]
Temperature150-180 °C[4]
Pressure15-30 bar (Air or O₂)[4]
Reaction Time2-6 hours[4]
FDCA Yieldup to 90%[4]

Note: The data presented is based on the oxidation of the closely related 5-acetoxymethylfurfural (AMF) and is expected to be comparable for AMFCA.

Workflow Diagram: From AMFCA to Purified FDCA

FDCA_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification charge_reactor Charge Reactor with AMFCA, Catalysts, Solvent seal_purge Seal and Purge with Nitrogen charge_reactor->seal_purge pressurize_heat Pressurize with O₂/Air and Heat seal_purge->pressurize_heat reaction Maintain Temperature and Pressure (2-6 hours) pressurize_heat->reaction cool_depressurize Cool and Depressurize reaction->cool_depressurize filtration Filter Precipitated FDCA cool_depressurize->filtration washing Wash with Acetic Acid and Water filtration->washing recrystallization Recrystallize for High Purity washing->recrystallization

Caption: Step-by-step workflow for the synthesis of FDCA from AMFCA.

Application II: AMFCA as a Scaffold for Bioactive Molecules and Fine Chemicals

The carboxylic acid moiety of AMFCA is a versatile handle for the synthesis of a variety of functional molecules through esterification and amidation reactions. These derivatives have potential applications as fine chemicals, pharmaceutical intermediates, and in materials science.

Protocol: Synthesis of Ester and Amide Derivatives of AMFCA

The following are generalized protocols for the synthesis of ester and amide derivatives. Specific reaction conditions may need to be optimized based on the substrate.

A. Esterification:

Materials:

  • This compound (AMFCA)

  • An alcohol (R-OH)

  • A strong acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP)

  • An appropriate solvent (e.g., toluene, dichloromethane)

Procedure (Fischer Esterification):

  • Dissolve AMFCA and an excess of the desired alcohol in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or distillation.

B. Amidation:

Materials:

  • This compound (AMFCA)

  • An amine (R-NH₂)

  • A coupling agent (e.g., EDC, HATU)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve AMFCA in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the amide product by recrystallization or column chromatography.

The synthesis of furan-containing amides and esters has been reported to be efficiently conducted under microwave-assisted conditions, which can significantly reduce reaction times.[5]

Spectroscopic Data for Key Compounds

This compound (AMFCA):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.23 (d, 1H, J=3.5 Hz), 6.51 (d, 1H, J=3.5 Hz), 5.07 (s, 2H), 2.07 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.6, 162.5, 154.4, 144.0, 120.5, 112.5, 57.8, 20.7.

  • HRMS (EI, m/z): calculated for C₈H₈O₅ 184.15, found 184.11 (M+).

2,5-Furandicarboxylic acid (FDCA):

  • ¹H NMR (DMSO-d₆): δ 7.28 (s, 2H), 13.59 (br s, 2H).

  • ¹³C NMR (DMSO-d₆): δ 158.8, 147.0, 118.3.

(Note: NMR data can vary slightly depending on the solvent and instrument used.)

Conclusion and Future Outlook

This compound is a valuable and versatile building block derived from renewable resources. Its enhanced stability and handling characteristics make it an attractive alternative to other 5-substituted furan-2-carboxylic acids in various synthetic applications. The protocols provided herein for the synthesis of FDCA and other derivatives demonstrate the practical utility of AMFCA. As the chemical industry continues its transition towards sustainability, the importance of platform molecules like AMFCA is set to grow, paving the way for the development of novel bio-based materials and chemicals.

References

Application Notes and Protocols for 5-Acetoxymethyl-2-furancarboxylic Acid Derivatives: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and potential mechanisms of action of 5-Acetoxymethyl-2-furancarboxylic acid and its derivatives. This document is designed to offer both theoretical insights and practical, field-proven protocols to facilitate the exploration of this promising class of furan-based compounds.

Introduction: The Therapeutic Potential of the Furan Scaffold

The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of furan have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] Among these, this compound, a derivative of the biomass-derived platform chemical 5-hydroxymethylfurfural (5-HMF), represents a key starting point for the development of novel therapeutics. The structural modifications of this core molecule can lead to compounds with enhanced potency and selectivity.

PART 1: Synthesis of this compound and Its Derivatives

A robust and reproducible synthesis is the foundation of any drug discovery program. Below are detailed protocols for the preparation of this compound and a representative amide derivative.

Protocol 1: Synthesis of this compound

This protocol details the acetylation of 5-Hydroxymethyl-furan-2-carboxylic acid (HMFCA).

Materials:

  • 5-Hydroxymethyl-furan-2-carboxylic acid (HMFCA)

  • Anhydrous Diethyl Ether

  • Triethylamine (NEt3)

  • Acetic Anhydride

  • Ice Bath

  • Stir Plate and Magnetic Stir Bar

  • Standard Glassware (e.g., round-bottom flask, dropping funnel)

Procedure: [4]

  • In a 250 mL twin-neck round-bottom flask, dissolve 15.64 g (104 mmol) of HMFCA and 20.24 g (0.2 mol) of triethylamine in 300 mL of anhydrous diethyl ether. Stir the mixture until all solids are completely dissolved.

  • Place the flask in an ice bath to cool the solution.

  • Slowly add 11.78 mL (124.8 mmol) of acetic anhydride to the stirred solution using a dropping funnel.

  • After the addition of acetic anhydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by standard procedures, including washing with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Synthesis of an Amide Derivative of this compound

This protocol describes the synthesis of an amide derivative using a coupling agent, with tryptamine as a representative amine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Tryptamine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Stir Plate and Magnetic Stir Bar

  • Standard Glassware

Procedure: [5]

  • In a round-bottom flask, dissolve 0.13 g (0.71 mmol) of this compound, 0.11 g (0.67 mmol) of tryptamine, 0.21 g (1.02 mmol) of DCC, and 8.26 mg (0.07 mmol) of DMAP in 5 mL of DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by preparative layer chromatography (PLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 2:1) to yield the pure amide derivative.[5]

PART 2: Biological Activity and Evaluation Protocols

Derivatives of this compound have shown promising antimicrobial and anticancer activities. The following sections provide quantitative data and detailed protocols for evaluating these biological effects.

Antimicrobial Activity

Furan derivatives are known to exhibit a broad spectrum of antimicrobial activity.[6] The mechanism of action is often attributed to the inhibition of microbial growth and interference with essential enzymatic processes.[4]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a methyl ester derivative of 5-hydroxymethyl-2-furancarboxylic acid and a tryptamine-linked derivative against representative Gram-positive bacteria.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus500.00[5]
Bacillus cereus500.00[5]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateStaphylococcus aureus>500[7]
Bacillus cereus>500[7]

Note: The tryptamine derivative showed reduced activity against these specific strains compared to the parent methyl ester.

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity

Derivatives of 5-hydroxymethylfurfural have demonstrated antiproliferative effects on various cancer cell lines.[8] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[8][9]

The following table presents the half-maximal inhibitory concentration (IC50) values for methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives against several cancer cell lines.

Compound/DerivativeCell LineIC50 (µg/mL)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa123.45[5]
HepG2>200[5]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37[5]
HepG2102.34[5]
N-(2-(1H-indol-3-yl)ethyl)-5-(acetoxymethyl)furan-2-carboxamideHeLa145.67[5]
HepG2>200[5]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used for the compound) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

PART 3: Visualization of Workflows and Mechanisms

Visual representations are crucial for understanding complex experimental procedures and biological pathways.

Experimental Workflow Diagrams

G cluster_synthesis Synthesis Workflow start Start with 5-Hydroxymethyl-furan-2-carboxylic acid step1 Acetylation with Acetic Anhydride start->step1 product1 This compound step1->product1 step2 Amide Coupling (e.g., with Tryptamine) product1->step2 product2 Amide Derivative step2->product2

Caption: Synthesis workflow for this compound and its amide derivative.

G cluster_bioassay Biological Evaluation Workflow compound Synthesized Derivative antimicrobial Antimicrobial Assay (Broth Microdilution) compound->antimicrobial anticancer Anticancer Assay (MTT Assay) compound->anticancer mic Determine MIC antimicrobial->mic ic50 Determine IC50 anticancer->ic50

Caption: General workflow for the biological evaluation of synthesized derivatives.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the known mechanisms of related furan derivatives, a plausible signaling pathway for the anticancer activity of this compound derivatives involves the induction of apoptosis.

G compound Furan Derivative ros Increased ROS Production compound->ros stress Mitochondrial Stress ros->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by furan derivatives.

References

Application Notes & Protocols: 5-Acetoxymethyl-2-furancarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Acetoxymethyl-2-furancarboxylic acid (AMFCA) is a bifunctional furan derivative that presents a compelling scaffold for medicinal chemistry and drug development. Its unique structure, featuring a carboxylic acid and a latent hydroxymethyl group masked as an acetate ester, offers versatile handles for chemical modification. This document provides a comprehensive guide to the synthesis, properties, and strategic applications of AMFCA. We will explore its utility as a synthetic building block, a potential prodrug moiety, and a bioisosteric replacement for other chemical groups. Detailed, field-tested protocols for its synthesis and derivatization are provided to enable researchers to effectively incorporate this valuable molecule into their discovery pipelines.

Introduction: The Strategic Value of the Furan Scaffold

The furan ring is a privileged heterocyclic motif found in numerous natural products and synthetic bioactive compounds.[1][2] Its planar structure, aromaticity, and ability to engage in hydrogen bonding interactions make it an attractive component for designing molecules that can interact with biological targets.[3] this compound (AMFCA), also known as Acetyl Sumiki's Acid, is a derivative of 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), a naturally occurring human metabolite.[4][5]

The strategic advantage of AMFCA in medicinal chemistry lies in its dual functionality:

  • The Carboxylic Acid: This group serves as a key interaction point (e.g., forming salt bridges or hydrogen bonds with active site residues), a handle for amide coupling to introduce diversity, or a point of attachment to other molecules. However, the inherent acidity and polarity of carboxylic acids can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism.[6][7][8]

  • The Acetoxymethyl Group: This ester functionality serves as a protected form of a hydroxymethyl group. It is relatively stable but can be cleaved in vivo by esterase enzymes to reveal the primary alcohol. This bio-activation potential makes AMFCA an excellent candidate for developing prodrugs with improved permeability or targeted release.

This guide will provide the foundational knowledge and practical methodologies to leverage these features.

Core Molecular Properties of AMFCA
PropertyValueReference
CAS Number 90345-66-7[4]
Molecular Formula C₈H₈O₅[4]
Molecular Weight 184.15 g/mol [4]
Appearance White to off-white solid
Melting Point 107-109°C[9]
Solubility Soluble in DMSO, Methanol

Synthesis and Characterization of AMFCA

The most direct route to AMFCA is through the acetylation of its precursor, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), which is commercially available and can also be produced via biocatalytic oxidation of the biomass-derived platform chemical 5-Hydroxymethylfurfural (HMF).[10][11]

Protocol 1: Synthesis of AMFCA from HMFCA

Principle: This protocol describes the selective O-acetylation of the primary alcohol of HMFCA using acetic anhydride. Pyridine is used as a mild base to catalyze the reaction and neutralize the acetic acid byproduct.

Workflow Diagram:

HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) Reagents Acetic Anhydride Pyridine (Solvent/Base) Reaction Stir at 0°C to Room Temp (e.g., 4-6 hours) HMFCA->Reaction Dissolve Reagents->Reaction Combine Workup Aqueous Workup (HCl, Water, Brine) Reaction->Workup Quench Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry (Na2SO4) Concentrate Recrystallize/Chromatography Extraction->Purification AMFCA 5-Acetoxymethyl-2- furancarboxylic acid (AMFCA) Purification->AMFCA Yields final product

Caption: Workflow for the synthesis of AMFCA.

Materials and Reagents:

  • 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)

  • Acetic Anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-Hydroxymethyl-2-furancarboxylic acid (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).

  • Cool the solution to 0°C in an ice bath with gentle stirring.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the solution. Causality Note: Adding the anhydride slowly at a low temperature controls the exothermic reaction and prevents potential side reactions.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once complete, carefully pour the reaction mixture into a beaker containing 1M HCl solution (a volume approximately 5-10 times that of the pyridine used) cooled in an ice bath. This step protonates the carboxylic acid and neutralizes the pyridine.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with 1M HCl (1x), water (1x), and brine (1x). Trustworthiness Note: These washing steps are critical to remove residual pyridine and acetic acid, ensuring a pure final product.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield AMFCA as a white solid.

Characterization:

  • ¹H NMR: Expect characteristic peaks for the furan ring protons, the methylene protons adjacent to the acetate (singlet around 5.1-5.2 ppm), and the acetate methyl group (singlet around 2.1 ppm).

  • Mass Spectrometry: Confirm the molecular weight (m/z = 184.15).

Applications in Medicinal Chemistry

AMFCA's structure is a launchpad for several strategic applications in drug design.

Application 1: AMFCA as a Prodrug Moiety

A significant challenge in drug development is overcoming poor aqueous solubility or low membrane permeability. The carboxylic acid group, while often essential for target binding, can become a liability for oral absorption. A common strategy is to mask this group with an ester that is later cleaved in vivo. AMFCA can be used in reverse, where its own carboxylic acid is used to attach it to a hydroxyl- or amine-containing drug, creating a prodrug that is activated by esterase cleavage of the acetoxymethyl group.

Mechanism of Action:

cluster_0 Prodrug (Systemic Circulation) cluster_1 Target Cell / Tissue Prodrug Drug-Linker-AMFCA (Lipophilic, Permeable) Esterase Esterase Enzyme Prodrug->Esterase Enzymatic Cleavage of Acetate Group ActiveDrug Active Drug-Linker-HMFCA (Active Form) Esterase->ActiveDrug Releases

Caption: Prodrug activation via esterase cleavage.

Protocol 2: Synthesis of an AMFCA-based Prodrug (Illustrative Example)

Principle: This protocol details the esterification of a hypothetical drug containing a primary alcohol (Drug-OH) with the carboxylic acid of AMFCA using standard DCC/DMAP coupling conditions.

Materials and Reagents:

  • Drug-OH (a hypothetical active pharmaceutical ingredient with a hydroxyl group)

  • This compound (AMFCA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Dissolve Drug-OH (1.0 eq) and AMFCA (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 eq), which acts as a nucleophilic catalyst.

  • Cool the mixture to 0°C and add a solution of DCC (1.2 eq) in DCM dropwise. Causality Note: DCC is a powerful dehydrating agent that activates the carboxylic acid for nucleophilic attack by the alcohol. DMAP enhances the rate of this reaction.

  • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form. Monitor the reaction by TLC.

  • Upon completion, filter off the DCU precipitate and wash it with cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to isolate the desired prodrug ester.

Application 2: Derivatization for Structure-Activity Relationship (SAR) Studies

AMFCA is an excellent starting point for building a library of compounds to explore SAR. The carboxylic acid can be converted to a wide range of amides, while the acetoxymethyl group can be hydrolyzed and subsequently re-functionalized.

Example Application: A study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives (closely related to AMFCA) demonstrated that derivatization at both ends of the molecule could lead to compounds with significant anticancer and antibacterial activities.[1][2] For instance, an amine derivative showed potent activity against the HeLa cell line.[1] This highlights the potential of the furan-2,5-disubstituted scaffold.

Compound Derivative ExampleTargetIC₅₀ / MICReference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa Cancer Cell Line62.37 µg/mL[1]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic BacteriaMIC 250 µg/mL[1]
3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-oneAspergillus fumigatus1.34 µg/mL[12]

Protocol 3: Amide Library Synthesis from AMFCA

Principle: This protocol outlines a parallel synthesis approach for creating a small amide library from AMFCA and a selection of primary or secondary amines using HATU as a coupling agent.

Workflow Diagram:

AMFCA AMFCA Reaction Parallel Synthesis (Robotic Liquid Handler or Manual Pipetting) AMFCA->Reaction Amine_Plate 96-well plate with diverse amines (R-NH2) Amine_Plate->Reaction Reagents HATU (Coupling Agent) DIPEA (Base) DMF (Solvent) Reagents->Reaction Purification Parallel HPLC Purification Reaction->Purification Library Amide Library (For HTS) Purification->Library

Caption: High-throughput synthesis of an amide library.

Procedure (for a single well in a 96-well plate):

  • To a well, add a solution of AMFCA in DMF (e.g., 50 µL of a 0.2 M solution, 1.0 eq).

  • Add a solution of the desired amine in DMF (50 µL of a 0.2 M solution, 1.0 eq).

  • Add a solution of HATU in DMF (50 µL of a 0.24 M solution, 1.2 eq). Causality Note: HATU is a modern coupling reagent that is highly efficient, produces minimal side products, and is well-suited for high-throughput synthesis.

  • Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq) to act as a non-nucleophilic base.

  • Seal the plate and shake at room temperature for 12-18 hours.

  • After the reaction, quench with water and analyze the crude product by LC-MS.

  • Purify the desired products using mass-directed preparative HPLC.

Conclusion and Future Outlook

This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its bifunctional nature allows for the creation of diverse molecular libraries, the implementation of sophisticated prodrug strategies, and the exploration of new chemical space around the privileged furan scaffold. The protocols and applications detailed herein provide a robust starting point for researchers to unlock the potential of AMFCA in the development of next-generation therapeutics.

References

Application Notes & Protocols: 5-Acetoxymethyl-2-furancarboxylic Acid as a Bio-Based Precursor for Novel Furanic Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative shift towards a circular economy has catalyzed significant research into renewable alternatives to petroleum-based chemicals. Furan derivatives, sourced from lignocellulosic biomass, are at the forefront of this transition, offering a platform for high-performance, sustainable materials.[1] Among these, 5-Acetoxymethyl-2-furancarboxylic acid (AMFC) emerges as a pivotal monomer. Derived from 5-hydroxymethylfurfural (HMF), AMFC provides a stable and versatile building block for synthesizing novel polyesters and polyamides. Its structure, featuring a rigid furan ring and two distinct functional groups, allows for the creation of polymers with compelling thermal and mechanical properties, positioning them as viable bio-based alternatives to incumbents like PET (polyethylene terephthalate).[2][3] This document provides a comprehensive guide for researchers, covering the synthesis and quality control of AMFC, detailed protocols for its polymerization, and standard techniques for polymer characterization.

The Monomer: Synthesis and Quality Control of AMFC

The quality of the final polymer is inextricably linked to the purity of its constituent monomers. AMFC is not typically available in high-purity, polymer-grade form and often must be synthesized and purified in the lab. The most common route is the selective acetylation of the hydroxyl group of 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), which itself can be produced from the oxidation of HMF.

Synthesis Protocol: From HMFCA to AMFC

This protocol details the acetylation of HMFCA using acetic anhydride. The reaction is straightforward and can be performed with standard laboratory equipment.

Materials:

  • 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)

  • Acetic anhydride

  • Pyridine (catalyst, optional)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend HMFCA (1 equivalent) in a minimal amount of acetic anhydride (2-3 equivalents).

  • Catalysis: Add a catalytic amount of pyridine (e.g., 0.1 equivalents) to the suspension. Rationale: Pyridine acts as a nucleophilic catalyst, accelerating the acetylation process.

  • Reaction: Heat the mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting HMFCA spot disappears.

  • Quenching: Cool the reaction mixture to room temperature. Carefully add deionized water to quench the excess acetic anhydride. Caution: This reaction is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with deionized water and then with a saturated brine solution to remove residual water and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a solid or viscous oil. Purify by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure AMFC as a white crystalline solid.

Quality Control and Specification

To ensure reproducible polymerization results, the synthesized AMFC must meet stringent purity criteria.

Table 1: Quality Control Specifications for Polymer-Grade AMFC

Parameter Method Specification Rationale
Appearance Visual White crystalline solid Indicates absence of colored impurities from HMF degradation.
Melting Point Melting Point Apparatus ~135-138 °C A sharp melting range signifies high purity.
Purity HPLC (>99.5%) Single major peak Confirms the absence of residual starting material or byproducts.
Structure ¹H NMR, ¹³C NMR Conforms to expected spectra Verifies the chemical structure and absence of isomers.

| Water Content | Karl Fischer Titration | < 200 ppm | Water interferes with polycondensation, limiting molecular weight. |

Polymer Synthesis: Melt Polycondensation of AMFC with Ethylene Glycol

Melt polycondensation is a robust and widely used solvent-free method for producing high molecular weight polyesters.[4] This protocol describes the synthesis of Poly(ethylene 5-acetoxymethyl-2-furanoate) (PEAMF), a novel bio-based polyester.

Experimental Workflow

The synthesis is a two-stage process: an initial esterification/transesterification stage to form low molecular weight oligomers, followed by a high-temperature, high-vacuum polycondensation stage to build high molecular weight polymer chains.[5][6]

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation Monomers AMFC + Ethylene Glycol (1:1.2 ratio) + Catalyst (e.g., Ti(OBu)₄) Reactor1 Glass Reactor N₂ Atmosphere 180-200°C, 2-4h Monomers->Reactor1 Charge Oligomers Low MW Oligomers + Acetic Acid/Water Byproduct Reactor1->Oligomers Distill Byproduct Reactor2 High Vacuum (<1 mbar) Temperature Ramp (220-250°C) Stirring, 3-5h Oligomers->Reactor2 Apply Vacuum & Heat Polymer High MW PEAMF Polymer + Excess Ethylene Glycol Reactor2->Polymer Distill Byproduct Extrusion Extrude & Pelletize Polymer->Extrusion Discharge Molten Polymer FinalProduct PEAMF Pellets for Analysis Extrusion->FinalProduct Cool G cluster_characterization Characterization Techniques Polymer PEAMF Polymer Sample NMR ¹H & ¹³C NMR Structural Verification Confirm Monomer Incorporation Polymer->NMR FTIR FTIR Identify Functional Groups (Ester C=O, Furan Ring) Polymer->FTIR GPC GPC/SEC Molar Mass (Mn, Mw) Molar Mass Distribution (PDI) Polymer->GPC DSC DSC Glass Transition (Tg) Melting Point (Tm) Crystallinity Polymer->DSC TGA TGA Thermal Stability Decomposition Temp (Td) Polymer->TGA

References

Esterification protocols for "5-Acetoxymethyl-2-furancarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 5-Acetoxymethyl-2-furancarboxylic Acid: Protocols and Mechanistic Insights

Introduction

This compound (AMFC) is a versatile bio-derived platform chemical, originating from the oxidation of 5-hydroxymethylfurfural (HMF). As the scientific community intensifies its search for sustainable alternatives to petrochemicals, furan derivatives like AMFC are gaining significant attention. The ester derivatives of AMFC are of particular interest in the development of novel pharmaceuticals, agrochemicals, and specialty polymers. The presence of both a carboxylic acid and an ester within the starting material presents unique challenges and opportunities for chemical synthesis.

This application note serves as a detailed guide for researchers, scientists, and drug development professionals, providing two robust and distinct protocols for the esterification of AMFC. We will explore a classic acid-catalyzed method, the Fischer-Speier esterification, and a modern, mild coupling method, the Steglich esterification. The document delves into the underlying mechanisms, provides step-by-step experimental procedures, and offers a comparative analysis to aid in protocol selection and troubleshooting.

Protocol 1: Fischer-Speier Esterification of AMFC with Ethanol

The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and use of inexpensive reagents.[1] It involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][3]

Principle and Mechanism

This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The mechanism proceeds through several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The intermediate eliminates a molecule of water, forming a protonated ester.[5]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3]

To drive the equilibrium towards the product side, a large excess of the alcohol is typically used, or the water byproduct is removed as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[1][6]

Experimental Protocol

Materials:

  • This compound (AMFC) (1.0 eq)

  • Anhydrous Ethanol (EtOH) (can be used as solvent, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 20-50 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial aqueous mixture).

  • Neutralization: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl 5-(acetoxymethyl)furan-2-carboxylate.

Workflow Visualization

Fischer_Esterification_Workflow A 1. Combine AMFC & Ethanol in Round-Bottom Flask B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux (4-8 hours) B->C D 4. Cool & Quench in Ice Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with NaHCO₃ & Brine E->F G 7. Dry (Na₂SO₄) & Filter F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Purify by Column Chromatography H->I J Pure Ethyl Ester Product I->J Steglich_Esterification_Workflow A 1. Dissolve AMFC, Alcohol, & DMAP in Anhydrous DCM B 2. Cool to 0°C in Ice Bath A->B C 3. Add DCC Solution Dropwise B->C D 4. Stir at Room Temp (6-12 hours) C->D E 5. Filter to Remove DCU Byproduct D->E F 6. Wash Filtrate with HCl & NaHCO₃ E->F G 7. Dry (Na₂SO₄) & Filter F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Purify by Column Chromatography H->I J Pure Benzyl Ester Product I->J

References

The Versatile Scaffolding of 5-Acetoxymethyl-2-furancarboxylic Acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Furan Core

The furan nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds.[1][2][3] Its inherent aromaticity, electron-rich nature, and the capacity for diverse functionalization make it an ideal starting point for the design and synthesis of novel therapeutic agents.[3] Among the vast array of furan derivatives, 5-Acetoxymethyl-2-furancarboxylic acid (AMFCA) has emerged as a particularly valuable and versatile building block. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging AMFCA in the synthesis of bioactive heterocycles, complete with detailed protocols and mechanistic insights.

AMFCA's utility stems from its bifunctional nature, possessing both a carboxylic acid and an acetoxymethyl group. These functional handles offer orthogonal reactivity, allowing for sequential and controlled modifications to construct complex molecular architectures. The furan ring itself can participate in various cycloaddition and substitution reactions, further expanding its synthetic potential. This guide will explore the strategic application of AMFCA in the synthesis of novel compounds with potential antimicrobial and anticancer activities.

Core Synthetic Strategies and Applications

The strategic manipulation of AMFCA's functional groups is paramount in the synthesis of diverse heterocyclic systems. The carboxylic acid moiety is readily converted to amides, esters, and other derivatives, while the acetoxymethyl group can be hydrolyzed to the corresponding alcohol for further modification or used as a leaving group in substitution reactions.

I. Amide Coupling for the Synthesis of Novel Antimicrobial Agents

The formation of an amide bond is a fundamental transformation in medicinal chemistry. By coupling AMFCA with various amines, a library of novel compounds can be generated and screened for biological activity. This approach has been successfully employed to synthesize derivatives with significant antibacterial and antifungal properties.[4][5][6]

Conceptual Workflow for Amide Synthesis:

AMFCA 5-Acetoxymethyl-2- furancarboxylic acid (AMFCA) Coupling Coupling Agent (e.g., DCC, DMAP) AMFCA->Coupling Amine Primary/Secondary Amine (e.g., Tryptamine) Amine->Coupling Product Amide-Functionalized Bioactive Heterocycle Coupling->Product Amide Bond Formation Solvent Anhydrous Solvent (e.g., DCM) Solvent->Coupling

Figure 1: General workflow for the synthesis of amide derivatives from AMFCA.

Protocol 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-5-(acetoxymethyl)furan-2-carboxamide

This protocol details the synthesis of a tryptamine-derived amide of AMFCA, a class of compounds that has shown promising biological activity.[7]

Materials and Reagents:

ReagentSupplierGrade
This compound (AMFCA)Commercially Available≥98%
TryptamineCommercially Available≥98%
Dicyclohexylcarbodiimide (DCC)Commercially Available≥99%
4-Dimethylaminopyridine (DMAP)Commercially Available≥99%
Dichloromethane (DCM), anhydrousCommercially Available≥99.8%

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.71 mmol) in anhydrous dichloromethane (5 mL).

  • Addition of Reagents: To the stirred solution, add tryptamine (0.67 mmol), followed by dicyclohexylcarbodiimide (DCC) (1.02 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.07 mmol).[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Workup and Purification: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired amide.

Rationale for Experimental Choices:

  • DCC and DMAP: DCC is a widely used coupling agent for amide bond formation. DMAP serves as a catalyst to accelerate the reaction.[7]

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of DCC and the carboxylic acid, which would lead to unwanted side products.

  • Inert Atmosphere: An inert atmosphere prevents potential oxidation of the starting materials and intermediates.

II. Synthesis of Furan-Based Scaffolds for Anticancer Drug Discovery

The furan ring is a key structural motif in a number of anticancer agents.[8] AMFCA can be elaborated into more complex heterocyclic systems with potential cytotoxic activities against various cancer cell lines.

Protocol 2: Synthesis of a Furan-Based Triazinone Derivative

This protocol outlines a multi-step synthesis starting from a derivative of AMFCA to construct a triazinone ring system, a class of heterocycles known for their diverse biological activities.[8]

Conceptual Reaction Pathway:

cluster_0 Step 1: Oxazolone Formation cluster_1 Step 2: Triazinone Synthesis AMFCA_deriv AMFCA Derivative Oxazolone Intermediate Oxazolone AMFCA_deriv->Oxazolone Reaction with Acetic Anhydride Triazinone Furan-Triazinone Product Oxazolone->Triazinone Reflux in Glacial Acetic Acid Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Triazinone

Figure 2: A two-step synthetic route to furan-triazinone heterocycles.

Detailed Procedure:

This protocol is a representative example and may require optimization based on the specific AMFCA derivative used.

  • Step 1: Formation of the Oxazolone Intermediate:

    • A derivative of AMFCA is refluxed with acetic anhydride to form the corresponding oxazolone. The reaction is typically carried out for several hours, and the product can be isolated by precipitation upon cooling.[8]

  • Step 2: Synthesis of the Triazinone:

    • A mixture of the oxazolone intermediate (1 mmol), thiosemicarbazide (1 mmol), and anhydrous sodium acetate (1.2 mmol) in glacial acetic acid (20 mL) is refluxed for 8 hours.[8]

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated product is collected by filtration, dried, and purified by crystallization.[8]

Self-Validating System:

The purity and identity of the synthesized compounds in both protocols should be rigorously confirmed using a combination of analytical techniques:

Analytical TechniqueExpected Outcome
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and the presence of key functional groups.
Mass Spectrometry (MS) Determines the molecular weight of the compound.
Infrared (IR) Spectroscopy Identifies characteristic functional group vibrations (e.g., C=O, N-H).
Melting Point Analysis Provides an indication of the purity of the compound.

Bioactivity Evaluation: A Critical Step

Following successful synthesis and characterization, the novel heterocycles must be evaluated for their biological activity.

Antimicrobial Activity Screening

The synthesized compounds can be screened for their antibacterial and antifungal activities using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7]

Cytotoxicity and Anticancer Activity Assays

For compounds designed as potential anticancer agents, in vitro cytotoxicity can be assessed against a panel of human cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (e.g., Vero) using the MTT assay.[7] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is a key parameter to determine potency.[7]

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive heterocycles. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. Future research in this area could focus on the development of more complex and diverse molecular scaffolds, the exploration of novel reaction methodologies, and the in-depth investigation of the structure-activity relationships of the synthesized compounds to optimize their therapeutic potential.

References

Application Notes and Protocols for the Catalytic Conversion of 5-Acetoxymethyl-2-furancarboxylic Acid to Value-Added Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Acetoxymethyl-2-furancarboxylic acid (AMFC) is a biomass-derived platform chemical with significant potential for valorization. As a derivative of 5-hydroxymethylfurfural (HMF), a key intermediate in biorefining, AMFC offers a unique starting point for the synthesis of a variety of valuable chemicals and materials.[1] Its bifunctional nature, featuring both a carboxylic acid and an acetoxymethyl group on a furan ring, allows for targeted catalytic transformations. This document provides detailed application notes and protocols for the catalytic conversion of AMFC into two key value-added products: 2,5-furandicarboxylic acid (FDCA), a renewable monomer for polyesters, and other reduced furanic compounds with potential as biofuels and specialty chemicals.[2][3]

These protocols are designed for researchers, scientists, and professionals in drug development and materials science. The methodologies are grounded in established principles of heterogeneous and homogeneous catalysis, drawing parallels from the extensive research on HMF conversion while considering the specific reactivity of the acetoxymethyl group.

PART 1: Catalytic Oxidation of AMFC to 2,5-Furandicarboxylic Acid (FDCA)

The selective oxidation of the acetoxymethyl group of AMFC to a carboxylic acid functionality yields FDCA, a highly sought-after bio-based monomer for the production of polyethylene furanoate (PEF), a promising alternative to petroleum-based PET.[2][4] This section outlines a robust protocol for this transformation.

Causality Behind Experimental Choices

The choice of a heterogeneous catalyst, specifically platinum supported on carbon (Pt/C), is predicated on its proven efficacy in the selective oxidation of hydroxymethyl groups on furan rings under basic conditions.[5] The basic medium, typically an aqueous solution of a carbonate or hydroxide, is crucial for activating the alcohol (formed in situ via hydrolysis of the acetate) for oxidation and for neutralizing the acidic products, thereby driving the reaction to completion.[4] The use of molecular oxygen as the terminal oxidant represents a green and economically viable approach.

Experimental Workflow: AMFC to FDCA

AMFC_to_FDCA_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactor_Loading Load Reactor: - AMFC - Pt/C Catalyst - Aqueous Base (e.g., Na2CO3) - Water Pressurize_Heat Pressurize with O2 Heat to Reaction Temp. Reactor_Loading->Pressurize_Heat Seal Reactor Stir Stir Vigorously Pressurize_Heat->Stir Maintain Temp. & Pressure Cool_Depressurize Cool & Depressurize Stir->Cool_Depressurize Reaction Complete Filter_Catalyst Filter to Remove Catalyst Cool_Depressurize->Filter_Catalyst Acidify Acidify Filtrate to Precipitate FDCA Filter_Catalyst->Acidify Isolate_Dry Isolate & Dry FDCA Acidify->Isolate_Dry Analyze Analyze Product (HPLC) Isolate_Dry->Analyze

Caption: Workflow for the catalytic oxidation of AMFC to FDCA.

Detailed Protocol: Heterogeneous Catalytic Oxidation of AMFC

Materials:

  • This compound (AMFC)

  • Platinum on activated carbon (5 wt% Pt/C)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Oxygen (O₂) supply

Procedure:

  • Reactor Loading: In a typical experiment, charge the high-pressure autoclave with AMFC (e.g., 1.0 g), 5 wt% Pt/C catalyst (e.g., 10 mol% Pt relative to AMFC), sodium carbonate (2.5 molar equivalents to AMFC), and deionized water (e.g., 50 mL).

  • Reaction Setup: Seal the reactor and purge it several times with O₂ to remove air. Pressurize the reactor with O₂ to the desired pressure (e.g., 10-20 bar).

  • Reaction Execution: Heat the reactor to the target temperature (e.g., 100-140°C) while stirring vigorously (e.g., 1000 rpm). Monitor the reaction progress by taking aliquots (if the reactor setup allows) or by observing the pressure drop. The reaction is typically complete within 2-6 hours.[5]

  • Work-up: After the reaction, cool the reactor to room temperature and carefully vent the excess O₂.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Pt/C catalyst. The catalyst can be washed with water and stored for potential reuse.

  • Product Isolation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated HCl to acidify the solution to a pH of approximately 2. This will cause the FDCA to precipitate out of the solution.

  • Purification: Collect the precipitated FDCA by vacuum filtration, wash it with cold deionized water, and dry it in a vacuum oven at 60°C.

Self-Validation: The identity and purity of the synthesized FDCA should be confirmed by High-Performance Liquid Chromatography (HPLC) and compared against a known standard.[6]

PART 2: Catalytic Reductive Conversion of AMFC

The reductive transformation of AMFC can lead to a variety of valuable chemicals, including furan-based biofuels and specialty chemical intermediates. This section outlines a protocol for the catalytic hydrogenolysis of AMFC, targeting the conversion of the acetoxymethyl and carboxylic acid groups.

Causality Behind Experimental Choices

The selection of a multi-metallic catalyst, such as copper chromite or a mixed metal oxide (e.g., CuCoNiAl-MMO), is based on their demonstrated activity in the hydrogenolysis of C-O bonds in furanic compounds.[7] These catalysts possess both hydrogenation and hydrogenolysis functionalities, which are essential for the conversion of the functional groups in AMFC. The use of a hydrogen atmosphere at elevated temperature and pressure provides the necessary conditions for the reductive cleavage of C-O bonds.

Experimental Workflow: Reductive Conversion of AMFC

AMFC_Reduction_Workflow cluster_prep_red Reaction Setup cluster_reaction_red Reaction cluster_workup_red Work-up & Analysis Reactor_Loading_Red Load Reactor: - AMFC - Catalyst (e.g., Copper Chromite) - Solvent (e.g., 1,4-Dioxane) Pressurize_Heat_Red Pressurize with H2 Heat to Reaction Temp. Reactor_Loading_Red->Pressurize_Heat_Red Seal Reactor Stir_Red Stir Vigorously Pressurize_Heat_Red->Stir_Red Maintain Temp. & Pressure Cool_Depressurize_Red Cool & Depressurize Stir_Red->Cool_Depressurize_Red Reaction Complete Filter_Catalyst_Red Filter to Remove Catalyst Cool_Depressurize_Red->Filter_Catalyst_Red Analyze_Red Analyze Product Mixture (GC-MS) Filter_Catalyst_Red->Analyze_Red

Caption: Workflow for the catalytic reductive conversion of AMFC.

Detailed Protocol: Heterogeneous Catalytic Hydrogenolysis of AMFC

Materials:

  • This compound (AMFC)

  • Copper chromite catalyst

  • 1,4-Dioxane (or another suitable high-boiling point solvent)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Hydrogen (H₂) supply

Procedure:

  • Reactor Loading: In a typical experiment, add AMFC (e.g., 1.0 g), copper chromite catalyst (e.g., 10 wt% of AMFC), and 1,4-dioxane (e.g., 50 mL) to the high-pressure autoclave.

  • Reaction Setup: Seal the reactor and purge it several times with H₂ to remove air. Pressurize the reactor with H₂ to the desired pressure (e.g., 30-50 bar).

  • Reaction Execution: Heat the reactor to the target temperature (e.g., 180-220°C) while stirring vigorously (e.g., 1000 rpm). The reaction is typically carried out for 4-12 hours.[7]

  • Work-up: After the reaction, cool the reactor to room temperature and carefully vent the excess H₂.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the catalyst.

  • Product Analysis: The resulting solution containing the product mixture is then analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the various reduced furanic compounds.[8]

Self-Validation: Due to the potential for a mixture of products, GC-MS analysis with appropriate calibration standards for expected products (e.g., 2,5-dimethylfuran, 2-methyl-5-methyl-carboxylate, etc.) is essential for accurate quantification and validation of the reaction outcome.[9]

PART 3: Analytical Protocols

Accurate monitoring of the reaction progress and quantification of the products are crucial for process optimization and understanding the reaction kinetics.

Protocol 1: HPLC Analysis of FDCA

This method is suitable for monitoring the oxidation of AMFC to FDCA.[10]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of 0.1% acetic acid in water (A) and methanol (B) is often effective.[10] A typical gradient could be:

    • Start with 90% A, 10% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture with the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Quantification:

  • Prepare a calibration curve using a certified standard of FDCA.

  • Identify and quantify the FDCA peak in the sample chromatogram based on the retention time and the calibration curve.

Protocol 2: GC-MS Analysis of Reduced Furanic Compounds

This method is suitable for the analysis of the product mixture from the reductive conversion of AMFC.[8][9]

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 20:1).

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Sample Preparation:

  • Dilute the filtered reaction mixture in a suitable solvent (e.g., dichloromethane or the reaction solvent itself).

  • If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and peak shape of polar compounds.

Data Analysis:

  • Identify the components of the product mixture by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the identified compounds using external or internal standards.

PART 4: Mechanistic Insights

Understanding the reaction mechanisms is key to optimizing catalyst design and reaction conditions.

Oxidation of AMFC to FDCA

The oxidation of AMFC to FDCA is believed to proceed through a stepwise mechanism, analogous to the oxidation of HMF.[3][4]

AMFC_Oxidation_Mechanism AMFC 5-Acetoxymethyl-2- furancarboxylic acid (AMFC) HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) AMFC->HMFCA Hydrolysis FFCA 5-Formyl-2- furancarboxylic acid (FFCA) HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: Plausible reaction pathway for the oxidation of AMFC to FDCA.

  • Hydrolysis: The acetoxymethyl group of AMFC likely undergoes hydrolysis under the aqueous basic conditions to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).

  • First Oxidation: The primary alcohol of HMFCA is then oxidized to an aldehyde, forming 5-formyl-2-furancarboxylic acid (FFCA).[3]

  • Second Oxidation: The aldehyde group of FFCA is further oxidized to a carboxylic acid, yielding the final product, FDCA.[3]

Reductive Conversion of AMFC

The reductive pathway is more complex and can lead to a variety of products depending on the catalyst and reaction conditions. A plausible pathway to 2,5-dimethylfuran (DMF) would involve:

AMFC_Reduction_Mechanism AMFC 5-Acetoxymethyl-2- furancarboxylic acid (AMFC) Intermediate1 5-Methyl-2- furancarboxylic acid AMFC->Intermediate1 Hydrogenolysis (- AcOH) Intermediate2 2-Methyl-5- (hydroxymethyl)furan Intermediate1->Intermediate2 Reduction DMF 2,5-Dimethylfuran (DMF) Intermediate2->DMF Hydrogenolysis (- H2O)

Caption: A potential reaction pathway for the reductive conversion of AMFC to DMF.

  • Hydrogenolysis of Acetoxy Group: The acetoxy group can be cleaved via hydrogenolysis to yield 5-methyl-2-furancarboxylic acid.

  • Reduction of Carboxylic Acid: The carboxylic acid group is then reduced to a hydroxymethyl group, forming 2-methyl-5-(hydroxymethyl)furan.

  • Hydrogenolysis of Hydroxymethyl Group: Finally, the hydroxymethyl group undergoes hydrogenolysis to a methyl group, yielding 2,5-dimethylfuran.[7]

It is important to note that other side reactions, such as ring hydrogenation, can also occur, leading to a mixture of products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetoxymethyl-2-furancarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Acetoxymethyl-2-furancarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable furan derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful, reproducible, and efficient.

Introduction: The Synthetic Landscape

This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its synthesis, while conceptually straightforward, is often plagued by challenges related to the inherent reactivity of the furan ring and the bifunctional nature of its precursors. The most common synthetic strategies involve a two-step process: the selective oxidation of 5-hydroxymethylfurfural (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by the acetylation of the hydroxyl group. An alternative is the direct acetylation of commercially available HMFCA. This guide will address the potential pitfalls in both approaches.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low yield during the oxidation of 5-Hydroxymethylfurfural (HMF) to 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA).

  • Potential Cause 1: Over-oxidation to 2,5-Furandicarboxylic acid (FDCA).

    • Explanation: The aldehyde group in HMF is often more susceptible to oxidation than the primary alcohol. However, harsh oxidizing agents or prolonged reaction times can lead to the oxidation of both functional groups, resulting in the formation of FDCA as a major byproduct.[1][2]

    • Solution:

      • Choice of Oxidant: Employ milder and more selective oxidizing agents. Biocatalytic methods using whole-cell catalysts like Gluconobacter oxydans or specific enzymes have shown excellent selectivity for the aldehyde group.[3][4] For chemical oxidation, catalysts based on noble metals (e.g., Au, Pt) under controlled pH conditions can favor the formation of HMFCA.

      • Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of the oxidant. Lower temperatures and shorter reaction times can minimize over-oxidation.

      • pH Control: Maintaining a neutral or slightly basic pH can sometimes favor the selective oxidation of the aldehyde.

  • Potential Cause 2: Formation of humins and other degradation products.

    • Explanation: Furan compounds, particularly HMF, are susceptible to degradation and polymerization under acidic conditions and at elevated temperatures, leading to the formation of black, insoluble polymers known as humins.[5] This significantly reduces the yield of the desired product.

    • Solution:

      • pH Management: Avoid strongly acidic conditions. If an acid catalyst is necessary, use it in moderation and consider a buffered system.

      • Temperature Control: Perform the reaction at the lowest effective temperature.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation of the furan ring.

  • Potential Cause 3: Substrate Inhibition in Biocatalytic Oxidation.

    • Explanation: In whole-cell or enzymatic oxidations, high concentrations of the HMF substrate can sometimes inhibit the activity of the biocatalyst, leading to incomplete conversion and lower yields.[3]

    • Solution:

      • Fed-batch Strategy: Instead of adding all the HMF at the beginning, a fed-batch approach where the substrate is added portion-wise throughout the reaction can maintain a low, non-inhibitory concentration.[4]

      • Immobilization of Biocatalyst: Immobilizing the enzyme or whole cells can sometimes improve their stability and tolerance to substrate and product concentrations.

Problem 2: Incomplete or low-yield acetylation of 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA).

  • Potential Cause 1: Inefficient activation of the hydroxyl group.

    • Explanation: The direct acetylation of the primary alcohol on HMFCA with acetic anhydride typically requires a base to deprotonate the alcohol, making it a more potent nucleophile. Insufficient base or a base that is too weak can lead to incomplete conversion.

    • Solution:

      • Choice of Base: Triethylamine (NEt3) is a commonly used base for this reaction and is generally effective.[6] Pyridine can also be used.

      • Stoichiometry: Ensure at least a stoichiometric amount of the base is used relative to HMFCA. An excess of the base can help drive the reaction to completion.

  • Potential Cause 2: Hydrolysis of the product or acetic anhydride.

    • Explanation: The presence of water in the reaction mixture can lead to the hydrolysis of the acetic anhydride reagent and, to a lesser extent, the this compound product, reducing the overall yield.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere can also help to exclude moisture.

Problem 3: Difficulty in purifying the final product, this compound.

  • Potential Cause 1: Presence of unreacted HMFCA and acetic acid.

    • Explanation: If the acetylation reaction is incomplete, the final product will be contaminated with the starting material, HMFCA. Residual acetic acid from the hydrolysis of acetic anhydride can also be present.

    • Solution:

      • Aqueous Workup: A standard workup procedure involves washing the organic layer with water or a mild bicarbonate solution to remove unreacted HMFCA and acetic acid.[6]

      • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system.

  • Potential Cause 2: Formation of colored impurities.

    • Explanation: Furan derivatives can be prone to coloration upon standing or during purification, especially if exposed to air and light.

    • Solution:

      • Charcoal Treatment: Treatment of a solution of the crude product with activated charcoal can help to remove colored impurities.

      • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

Both the two-step route starting from HMF and the direct acetylation of HMFCA are viable. For researchers with access to high-quality HMF and expertise in selective oxidation, the two-step process can be cost-effective. However, for simplicity and often higher overall yield, starting with commercially available 5-hydroxymethyl-2-furancarboxylic acid and performing a direct acetylation is generally more reliable. A well-documented procedure for the direct acetylation can be found in US Patent 9,321,744.[6]

Q2: Are there any one-pot methods available to synthesize this compound from HMF?

While one-pot syntheses are highly desirable for process efficiency, a direct and high-yielding one-pot conversion of HMF to this compound is not yet well-established in the literature. The challenge lies in finding reaction conditions that are compatible with both the selective oxidation of the aldehyde and the subsequent acetylation of the alcohol without promoting side reactions.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and confirming the identity of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid and ester, C-O stretching).

Q4: Can I use protecting groups to improve the selectivity of the HMF oxidation step?

Yes, using protecting groups is a valid strategy, particularly for the aldehyde group, to prevent its oxidation if the desired product is the result of alcohol oxidation. However, for the synthesis of HMFCA, the goal is to selectively oxidize the aldehyde. In this context, protecting the alcohol group is a possibility, but it adds extra steps to the synthesis (protection and deprotection), which may not be ideal. A more common and effective approach is to optimize the reaction conditions and the choice of oxidant to achieve the desired selectivity without the need for protecting groups.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Hydroxymethyl-2-furancarboxylic acid

This protocol is adapted from a procedure described in US Patent 9,321,744.[6]

Materials:

  • 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)

  • Anhydrous diethyl ether

  • Triethylamine (NEt₃)

  • Acetic anhydride

  • 3M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • n-Hexane

Procedure:

  • In a twin-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.64 g (104 mmol) of HMFCA in 300 mL of anhydrous diethyl ether.

  • Add 20.24 g (0.2 mol) of triethylamine to the solution and stir until completely dissolved.

  • Cool the flask in an ice bath.

  • Slowly add 11.78 mL (124.8 mmol) of acetic anhydride to the reaction mixture through the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature for 14 hours.

  • After 14 hours, cool the reaction mixture again in an ice bath and slowly add 3M HCl to acidify the solution (check with pH paper).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with deionized water three times.

  • Collect the organic phase and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain a yellow solid.

  • Wash the yellow solid with n-hexane and dry it to obtain the final product, 5-acetoxymethyl-2-furoic acid.

Expected Yield: Approximately 93%.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Volume (mL)
HMFCA142.1115.64104-
Triethylamine101.1920.2420027.8
Acetic Anhydride102.0912.74124.811.78

Visualizing the Synthesis and Challenges

Reaction Pathway

Synthesis_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Selective Oxidation Target 5-Acetoxymethyl-2- furancarboxylic acid HMFCA->Target Acetylation

Caption: Synthetic route to this compound.

Common Side Reactions in HMF Oxidation

Side_Reactions HMF 5-Hydroxymethylfurfural (HMF) HMFCA Desired Intermediate: 5-Hydroxymethyl-2-furancarboxylic acid HMF->HMFCA Selective Oxidation FDCA Over-oxidation Product: 2,5-Furandicarboxylic acid (FDCA) HMF->FDCA Over-oxidation Humins Degradation Products: Humins HMF->Humins Degradation HMFCA->FDCA Further Oxidation

References

Technical Support Center: Optimization of 5-Acetoxymethyl-2-furancarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Acetoxymethyl-2-furancarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthesis yield and purity. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

Introduction to the Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the selective oxidation of 5-hydroxymethylfurfural (HMF), a versatile bio-based platform chemical. The second step is the acetylation of the resulting 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Both steps present unique challenges that can impact the overall yield and purity of the final product.

Synthesis_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Step 1: Selective Oxidation Final_Product This compound HMFCA->Final_Product Step 2: Acetylation

Caption: Overall synthesis pathway for this compound.

Part 1: Troubleshooting Guide & FAQs for Step 1: Selective Oxidation of HMF to HMFCA

The selective oxidation of the aldehyde group in HMF to a carboxylic acid, while leaving the hydroxymethyl group intact, is a critical challenge. The primary side reactions involve the oxidation of the hydroxymethyl group, leading to the formation of 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and ultimately 2,5-furandicarboxylic acid (FDCA).

Oxidation_Troubleshooting cluster_0 Troubleshooting Logic for HMF Oxidation Low HMF Conversion Low HMF Conversion Increase Catalyst Loading Increase Catalyst Loading Low HMF Conversion->Increase Catalyst Loading Optimize Temperature Optimize Temperature Low HMF Conversion->Optimize Temperature Increase Reaction Time Increase Reaction Time Low HMF Conversion->Increase Reaction Time Low Selectivity to HMFCA Low Selectivity to HMFCA Adjust pH Adjust pH Low Selectivity to HMFCA->Adjust pH Choose Selective Catalyst Choose Selective Catalyst Low Selectivity to HMFCA->Choose Selective Catalyst Control Oxidant Concentration Control Oxidant Concentration Low Selectivity to HMFCA->Control Oxidant Concentration Catalyst Deactivation Catalyst Deactivation Regenerate Catalyst Regenerate Catalyst Catalyst Deactivation->Regenerate Catalyst Use Robust Catalyst Use Robust Catalyst Catalyst Deactivation->Use Robust Catalyst Optimize Reaction Conditions Optimize Reaction Conditions Catalyst Deactivation->Optimize Reaction Conditions

Caption: Troubleshooting logic for the selective oxidation of HMF to HMFCA.

Frequently Asked Questions (FAQs)

Q1: My HMF oxidation is resulting in a low yield of HMFCA and a significant amount of 2,5-furandicarboxylic acid (FDCA). What is the likely cause and how can I improve selectivity?

A1: Over-oxidation to FDCA is a common issue and is often a result of non-selective catalysts or harsh reaction conditions. To improve selectivity for HMFCA, consider the following:

  • Catalyst Selection: Noble metal catalysts are often used for HMF oxidation. However, for selective oxidation to HMFCA, biocatalysts like Gluconobacter oxydans have shown excellent selectivity.[1][2] These whole-cell biocatalysts can quantitatively convert HMF to HMFCA with high selectivity.[1] If using a chemical catalyst, silver oxide (Ag₂O) has been reported to give high yields of HMFCA.[3]

  • Control of Reaction pH: The pH of the reaction medium plays a crucial role. For biocatalytic oxidations, maintaining an optimal pH is critical for enzyme activity and selectivity.[4] In chemical oxidations, a basic medium can sometimes favor the oxidation of the aldehyde group.[5]

  • Oxidant Concentration: Carefully controlling the stoichiometry of the oxidant is essential to prevent over-oxidation.

Q2: I am observing the formation of 2,5-diformylfuran (DFF) as a major byproduct. How can I minimize its formation?

A2: The formation of DFF indicates that the oxidation of the hydroxymethyl group is competing with the oxidation of the aldehyde group. To favor the formation of HMFCA, you can:

  • Choose a Catalyst with High Aldehyde Oxidation Activity: As mentioned, certain biocatalysts and chemical catalysts like Ag₂O are more selective towards aldehyde oxidation.[1][3]

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the less favorable hydroxymethyl group oxidation.

Q3: My catalyst seems to be deactivating quickly. What are the potential reasons and how can I address this?

A3: Catalyst deactivation can be caused by several factors, including the deposition of humins (polymeric byproducts of HMF degradation) on the catalyst surface or changes in the catalyst's oxidation state. To mitigate this:

  • Catalyst Support: The choice of support for your metal catalyst can influence its stability.

  • Reaction Conditions: Operating at milder conditions (lower temperature and pressure) can prolong catalyst life.

  • Catalyst Regeneration: Depending on the catalyst, regeneration procedures such as calcination may be possible to restore activity.

Data Summary: Catalyst Performance in Selective HMF Oxidation
Catalyst SystemSubstrate ConcentrationYield of HMFCA (%)Selectivity (%)Reference
Deinococcus wulumuqiensis R12 (whole-cell)300 mMup to 90%~98%[6]
Gluconobacter oxydans DSM 50049 (resting cells)31.5 g/L100%100%[1]
Comamonas testosteroni SC1588 (resting cells)< 130 mM88-99%N/A[4]
Silver Oxide (Ag₂O)N/A98%N/A[3]

Part 2: Troubleshooting Guide & FAQs for Step 2: Acetylation of HMFCA

The acetylation of the hydroxymethyl group of HMFCA is generally a high-yielding reaction when performed correctly. However, issues can arise from reagent quality, reaction conditions, and work-up procedures.

Frequently Asked Questions (FAQs)

Q1: The yield of my acetylation reaction is significantly lower than expected. What are the common causes?

A1: Low yields in the acetylation of HMFCA can often be traced back to a few key factors:

  • Moisture: Acetic anhydride is highly reactive with water. Any moisture in your starting material (HMFCA), solvent, or glassware will consume the acetic anhydride, reducing the amount available for the desired reaction. Ensure all reagents and equipment are thoroughly dried.

  • Base Stoichiometry: A base, such as triethylamine or pyridine, is typically used to neutralize the acetic acid byproduct. Insufficient base can lead to an acidic reaction mixture, which can promote side reactions on the furan ring.[7]

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.

  • Side Reactions: The furan ring is susceptible to electrophilic attack, and under certain conditions, acetic anhydride can participate in side reactions. The use of a non-nucleophilic base and controlled temperature can minimize these.

Q2: I am observing a dark coloration in my reaction mixture and final product. What is causing this and how can I prevent it?

A2: Dark coloration is often indicative of the formation of polymeric byproducts, known as humins. Furan compounds, especially in the presence of acids, can be prone to polymerization.[7] To prevent this:

  • Temperature Control: Avoid excessive heating during the reaction and work-up.

  • Efficient Neutralization: Ensure that the acetic acid byproduct is promptly neutralized by the base.

  • Purification: The colored impurities can often be removed by column chromatography or recrystallization.

Q3: How do I effectively purify the final product, this compound?

A3: Purification is crucial for obtaining a high-purity product. A common and effective method is acid-base extraction.[8]

  • After the reaction is complete, the mixture can be diluted with an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution).

  • The unreacted HMFCA and the final product will be deprotonated and extracted into the aqueous layer as their carboxylate salts.

  • The aqueous layer is then acidified (e.g., with HCl) to precipitate the carboxylic acids.

  • The precipitated product can be collected by filtration and further purified by recrystallization from a suitable solvent system.

Experimental Protocol: Acetylation of 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)

This protocol is adapted from established procedures for the acetylation of similar furan-based alcohols.

Materials:

  • 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)

  • Acetic anhydride

  • Triethylamine or Pyridine (anhydrous)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Hydrochloric acid (HCl) solution (for work-up)

  • Sodium bicarbonate (NaHCO₃) solution (for work-up)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a dry atmosphere, dissolve HMFCA in the anhydrous solvent.

  • Addition of Base: Add the anhydrous base (e.g., triethylamine, ~1.2 equivalents) to the solution and stir.

  • Addition of Acetic Anhydride: Cool the mixture in an ice bath and slowly add acetic anhydride (~1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work-up:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with a dilute HCl solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Part 3: Analytical Methods for Reaction Monitoring and Purity Assessment

Accurate monitoring of the reaction progress and assessment of the final product's purity are essential for optimizing the synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the starting materials, intermediates, and final product. A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is commonly used.[9][10] UV detection is suitable for these aromatic compounds.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and to identify byproducts.

References

Technical Support Center: Acetylation of 5-Hydroxymethyl-2-furancarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the acetylation of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction. The furan core, while a valuable scaffold, is notoriously sensitive, particularly under acidic conditions typical for acetylation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you mitigate common side reactions and optimize your synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the acetylation of HMFCA. Each entry details the likely cause and provides actionable solutions.

Q1: My reaction turned dark brown or black, and I've isolated a low yield of an insoluble, tar-like substance. What happened?

A: This is a classic sign of furan polymerization or resinification. The furan ring, especially when substituted with an electron-donating group like a hydroxymethyl moiety, is highly susceptible to acid-catalyzed polymerization.[1][2]

  • Root Cause Analysis: Strong acids, often used as catalysts in acetylation (e.g., sulfuric acid, p-toluenesulfonic acid), can protonate the electron-rich furan ring. This creates a highly reactive electrophilic intermediate that can be attacked by another furan molecule, initiating a chain reaction that leads to the formation of high-molecular-weight, insoluble polymers, often referred to as humins.[1][3][4]

  • Recommended Solutions:

    • Change Your Catalyst: Avoid strong Brønsted acids. Instead, opt for base-catalyzed or milder Lewis acid conditions.

      • Base Catalysis: Using pyridine as both the catalyst and solvent with acetic anhydride is a standard method for acetylating sensitive alcohols. The pyridine neutralizes the acetic acid byproduct, preventing an acidic environment.

      • Mild Lewis Acids: Anhydrous zinc chloride (ZnCl₂) can be an effective catalyst for furan acylation while being less harsh than stronger alternatives, reducing the likelihood of polymerization.[5]

    • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Exothermic reactions can accelerate polymerization.

    • Ensure Anhydrous Conditions: The presence of water can facilitate side reactions, including ring opening.[3][6] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

Q2: My product yield is low, and my analytical data (NMR, LC-MS) shows several unexpected peaks corresponding to acyclic compounds. What is the cause?

A: The presence of acyclic impurities strongly suggests that acid-catalyzed ring opening of the furan moiety has occurred.

  • Root Cause Analysis: The mechanism for this degradation involves the protonation of the furan ring, typically at the alpha-carbon (Cα) adjacent to the oxygen atom.[6][7] This makes the ring susceptible to nucleophilic attack by any available nucleophile (including water or the acetic acid byproduct), leading to an irreversible ring-opening cascade to form compounds like levulinic acid derivatives under harsh conditions.[3][6]

  • Recommended Solutions:

    • Strictly Exclude Water: As mentioned above, anhydrous conditions are paramount. Use freshly distilled solvents and ensure your starting material is completely dry.

    • Use a Non-Protic Solvent: Solvents like THF or dichloromethane are preferable to protic solvents if you are using a non-basic catalyst.

    • Buffer the Reaction: If acidic conditions are unavoidable, consider adding a mild, non-nucleophilic base to scavenge protons and prevent the pH from dropping significantly.

Q3: The reaction seems clean by TLC, but a significant amount of my starting material, 5-hydroxymethyl-2-furancarboxylic acid, remains unreacted. How can I improve conversion?

A: This indicates an incomplete reaction, which can be due to several factors related to reaction kinetics and stoichiometry.

  • Root Cause Analysis:

    • Insufficient Acetylating Agent: The reaction is stoichiometric. If there isn't enough acetic anhydride, the reaction will stop once it is consumed.

    • Inactive or Insufficient Catalyst: The catalyst may have degraded or been used in too small a quantity to achieve a reasonable reaction rate.

    • Low Temperature/Short Reaction Time: The conditions may not be energetic enough to drive the reaction to completion in the allotted time.

  • Recommended Solutions:

    • Adjust Stoichiometry: Use a slight excess of the acetylating agent (e.g., 1.2 to 1.5 molar equivalents of acetic anhydride).

    • Verify Catalyst Activity: Ensure your catalyst is pure and active. If using a solid catalyst, ensure it is properly activated and has sufficient surface area.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Do not stop the reaction until the starting material is consumed.

    • Carefully Increase Temperature: If the reaction is sluggish at low temperatures, you can cautiously increase the heat. However, be mindful that higher temperatures can also promote the degradation pathways discussed above. A balance must be struck between reaction rate and selectivity.

Data Summary & Quick Reference

The table below provides a quick-reference guide to the issues discussed.

Observed Problem Primary Cause Key Solutions
Dark, insoluble polymer formationAcid-catalyzed polymerization of the furan ringUse base catalyst (e.g., pyridine), lower temperature, ensure anhydrous conditions.
Presence of acyclic impuritiesAcid-catalyzed ring opening/hydrolysisMaintain strictly anhydrous conditions, use non-protic solvents, avoid strong acids.
Incomplete conversionInsufficient reagents, catalyst, or time/temperatureUse a slight excess of acetylating agent, monitor reaction to completion, verify catalyst activity.

Diagrams of Reaction Pathways

The following diagrams illustrate the desired synthetic route and the competing side reactions.

G cluster_main Reaction Pathways Start 5-Hydroxymethyl-2- furancarboxylic Acid Desired 5-Acetoxymethyl-2- furancarboxylic Acid Start->Desired Acetylation (Desired Path) Polymer Polymerization (Insoluble Humins) Start->Polymer Strong Acid Catalyst High Temperature RingOpen Ring Opening (Acyclic Byproducts) Start->RingOpen Strong Acid + Water

Caption: Desired acetylation versus major side reaction pathways.

G furan Furan Ring protonated Protonated Intermediate (Resonance Stabilized Cation) furan->protonated 1. Protonation at Cα (Rate-Limiting) proton + H+ attacked Ring-Opened Intermediate protonated->attacked 2. Nucleophilic Attack nucleophile + H2O (Nucleophile) products Acyclic Degradation Products attacked->products 3. Rearrangement

Caption: Mechanism of acid-catalyzed furan ring opening.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason furan rings are so prone to polymerization under acidic conditions?

A: The furan ring is an electron-rich aromatic system due to the lone pairs on the oxygen atom participating in the π-system. This high electron density makes it behave similarly to activated benzene rings (like phenol or aniline) and thus highly susceptible to electrophilic attack.[1] When a strong acid is present, it protonates the ring, forming a carbocation intermediate. This cation is a potent electrophile that another neutral, electron-rich furan molecule can attack, initiating a chain polymerization process.[1][2]

Q2: Which specific acetylating agents and catalysts are recommended for this substrate?

A: For sensitive substrates like HMFCA, the choice of reagents is critical to avoid degradation.

  • Recommended:

    • Acetic Anhydride in Pyridine: This is often the go-to method. Pyridine acts as a nucleophilic catalyst and an acid scavenger, preventing the buildup of acidic byproducts.

    • Isopropenyl Acetate with a Base Catalyst: This reagent can acetylate alcohols under neutral or basic conditions, avoiding the generation of strong acids.[8]

  • Use with Caution:

    • Acetic Anhydride with Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These can be effective but must be used under strictly anhydrous conditions and at controlled temperatures, as they can still initiate polymerization.[5][9]

  • Generally Not Recommended:

    • Acetyl Chloride: This reagent is highly reactive and produces HCl as a byproduct, which will rapidly degrade the furan ring.

    • Acetic Anhydride with Strong Brønsted Acids (e.g., H₂SO₄): This combination is too harsh and will almost certainly lead to extensive polymerization and ring opening.

Q3: How does the carboxylic acid group at the C2 position influence the reaction?

A: The carboxylic acid group is an electron-withdrawing group. This has a dual effect. On one hand, it deactivates the furan ring towards electrophilic attack, which provides a degree of stabilization against acid-catalyzed polymerization compared to a furan with only electron-donating groups.[1] On the other hand, the overall electronic nature of the molecule is a balance between this deactivating group and the activating -CH₂OH group at the C5 position. The primary site of instability and reactivity remains the furan ring itself, especially under harsh acidic conditions.

Experimental Protocol: Optimized Acetylation of 5-Hydroxymethyl-2-furancarboxylic Acid

This protocol is designed to maximize the yield of 5-acetoxymethyl-2-furancarboxylic acid while minimizing side reactions.

Materials:

  • 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) (1.0 eq)

  • Anhydrous Pyridine (solvent)

  • Acetic Anhydride (1.5 eq)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • 1 M Hydrochloric Acid (for workup)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add 5-hydroxymethyl-2-furancarboxylic acid. Dissolve it in a minimal amount of anhydrous pyridine (approx. 5-10 mL per gram of HMFCA).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Acetylating Agent: While stirring, add acetic anhydride (1.5 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting material is no longer visible (typically 4-12 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add crushed ice or cold water to quench the excess acetic anhydride.

  • Workup - Acidification & Extraction: Carefully acidify the aqueous mixture to a pH of ~2-3 with 1 M HCl. This will protonate the carboxylic acid and any remaining pyridine. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified further by recrystallization or column chromatography as needed.

References

Improving the stability of "5-Acetoxymethyl-2-furancarboxylic acid" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Acetoxymethyl-2-furancarboxylic acid (AMFCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this valuable furan derivative. Our goal is to enhance the stability and yield of your reactions by providing a clear understanding of the underlying chemical principles and offering practical, field-proven solutions.

Introduction to the Challenges in AMFCA Synthesis

This compound is a bifunctional molecule with a furan core, a carboxylic acid group, and an acetoxymethyl substituent. While its synthesis appears straightforward, the furan ring's inherent reactivity presents significant stability challenges. Researchers often face issues with low yields, product degradation, and the formation of polymeric byproducts known as humins. This guide will address these issues in a practical question-and-answer format.

Troubleshooting Guide: Navigating Common Synthesis Pitfalls

This section addresses specific problems you might encounter during the synthesis of AMFCA. Each answer provides a detailed explanation of the potential causes and offers step-by-step protocols for remediation.

Q1: Why is my yield of this compound consistently low?

Low yields in AMFCA synthesis are often multifactorial, stemming from degradation of the starting material or the product, and incomplete conversion. The furan ring is particularly susceptible to acidic conditions, which can lead to irreversible decomposition.[1]

Potential Causes and Solutions:

  • Acid-Catalyzed Degradation: The furan ring of AMFCA and its precursors is sensitive to strong acids, which can catalyze ring-opening and polymerization reactions.[1]

    • Solution: Maintain a neutral or slightly basic pH during the reaction and workup. If an acidic workup is necessary to protonate the carboxylate, use a dilute acid and perform the extraction quickly at low temperatures.

  • Humin Formation: Furan derivatives, especially those with aldehyde or hydroxymethyl functionalities, are prone to forming dark, polymeric byproducts called humins, particularly in the presence of acids and heat.[2][3][4]

    • Solution:

      • Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.

      • Solvent Choice: The use of polar aprotic solvents like dimethylformamide (DMF) has been shown to have a stabilizing effect on furan derivatives.[1]

      • Biphasic Systems: For reactions starting from biomass-derived sugars, a biphasic system can help to continuously extract the furan product from the acidic aqueous phase, thus preventing its degradation.[5]

  • Incomplete Acetylation: If you are synthesizing AMFCA from 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), the acetylation reaction may not have gone to completion.

    • Solution:

      • Reagent Stoichiometry: Ensure a slight excess of the acetylating agent (e.g., acetic anhydride) is used.

      • Base Catalyst: Use a non-nucleophilic base like triethylamine to scavenge the acetic acid byproduct, which could otherwise contribute to an acidic environment.[6]

      • Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has reached completion.

Q2: I am observing a significant amount of dark, insoluble material (humins) in my reaction mixture. How can I prevent this?

Humin formation is a common and frustrating side reaction in furan chemistry. These complex polymers not only reduce your yield but also complicate purification.

Understanding Humin Formation:

Humins are formed through complex condensation reactions of furan compounds with themselves or with other reactive species in the mixture.[3][4] This process is accelerated by heat and acidic conditions.[2][5]

Prevention Strategies:

StrategyRationale
Strict pH Control Maintain a neutral to slightly basic pH throughout the synthesis to minimize acid-catalyzed polymerization.
Low Reaction Temperature Lower temperatures slow down the kinetics of humin formation more significantly than the desired reaction.
Inert Atmosphere Purging the reaction vessel with an inert gas like nitrogen or argon can prevent oxidative side reactions that may contribute to humin formation.
Solvent Selection Polar aprotic solvents can stabilize furan intermediates.[1]

Experimental Protocol to Minimize Humin Formation:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagents: Dissolve your starting material (e.g., HMFCA) in a suitable anhydrous polar aprotic solvent (e.g., diethyl ether or THF).

  • Base: Add a non-nucleophilic base such as triethylamine.

  • Acetylation: Cool the mixture in an ice bath and slowly add the acetylating agent (e.g., acetic anhydride).

  • Reaction: Allow the reaction to proceed at a controlled low temperature (e.g., room temperature), monitoring its progress by TLC.

  • Workup: Once complete, perform a rapid, cold workup, minimizing exposure to acidic conditions.

Q3: My purified product seems to degrade upon storage. What are the optimal storage conditions for this compound?

The stability of AMFCA is a critical concern, not just during synthesis but also during storage.

Factors Affecting Storage Stability:

  • Hydrolysis of the Acetate Group: The acetoxymethyl group is an ester and is susceptible to hydrolysis back to the hydroxymethyl group, especially in the presence of moisture and acid or base.

  • Decarboxylation: While less common at room temperature, elevated temperatures can promote the loss of the carboxylic acid group.

  • Oxidation: The furan ring can be susceptible to oxidation over time, leading to colored impurities.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature -20°CReduces the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the furan ring.
Moisture Store in a desiccator over a drying agentMinimizes hydrolysis of the acetoxy group.
Light Store in an amber vialProtects against potential light-induced degradation.
pH Store as a dry, solid materialAvoids acidic or basic conditions that can catalyze degradation.

Frequently Asked Questions (FAQs)

Q: What is the primary degradation pathway for the furan ring in AMFCA?

A: The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack and oxidation.[3] Under acidic conditions, protonation of the ring can lead to ring-opening and subsequent polymerization to form humins.[3] Oxidation can also lead to ring cleavage.[3]

Q: Can I use a strong base to deprotonate the carboxylic acid during workup?

A: While a base is needed to extract the carboxylic acid into the aqueous phase, using a strong base like sodium hydroxide at elevated temperatures can lead to the hydrolysis of the acetoxymethyl ester. It is recommended to use a milder base like sodium bicarbonate and to perform the extraction at low temperatures.

Q: What are some common impurities to look for in my crude AMFCA product?

A: Common impurities include:

  • 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA): The starting material or a product of hydrolysis.

  • Unreacted acetic anhydride and acetic acid.

  • Humins: Dark, polymeric byproducts.

  • Ring-opened byproducts: Resulting from the degradation of the furan ring.

Q: What analytical techniques are best for monitoring the reaction and assessing the purity of AMFCA?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visualizing the Synthesis and Degradation Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key synthesis and degradation pathways.

Synthesis_Workflow cluster_synthesis AMFCA Synthesis cluster_purification Purification HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) Reaction Acetylation (Low Temp, Inert Atm.) HMFCA->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Base Triethylamine Base->Reaction AMFCA 5-Acetoxymethyl-2- furancarboxylic acid (AMFCA) Workup Aqueous Workup (Cold, Mild Base) AMFCA->Workup Reaction->AMFCA Extraction Solvent Extraction Workup->Extraction Purification Crystallization / Chromatography Extraction->Purification Pure_AMFCA Pure AMFCA Purification->Pure_AMFCA

Caption: Recommended workflow for the synthesis and purification of AMFCA.

Degradation_Pathways cluster_degradation Degradation Pathways AMFCA This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) AMFCA->Hydrolysis RingOpening Ring Opening / Polymerization (Acid, Heat) AMFCA->RingOpening Oxidation Oxidation AMFCA->Oxidation HMFCA 5-Hydroxymethyl-2- furancarboxylic acid Hydrolysis->HMFCA Humins Humins RingOpening->Humins Degraded Ring-Opened Products Oxidation->Degraded

Caption: Major degradation pathways for this compound.

References

Technical Support Center: High-Yield Synthesis of 5-Acetoxymethyl-2-furancarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Acetoxymethyl-2-furancarboxylic acid (AMFC). This document, designed for researchers and drug development professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Synthesis Strategy Overview

This compound (AMFC) is a valuable derivative of the biomass-derived platform chemical 5-Hydroxymethylfurfural (HMF)[1]. Its synthesis requires two key transformations: the selective oxidation of an aldehyde group to a carboxylic acid and the acetylation of a primary alcohol. The order of these steps is critical for achieving high yield and purity under mild conditions.

There are two primary synthetic routes starting from HMF:

  • Route A: Oxidation First, then Acetylation. This is the recommended pathway. It involves the highly selective conversion of HMF to 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by a straightforward, high-yield acetylation. This route excels at preventing the over-oxidation of the sensitive hydroxymethyl group.

  • Route B: Acetylation First, then Oxidation. This route involves first protecting the alcohol via acetylation to form 5-acetoxymethyl-2-furaldehyde (AMF), followed by oxidation of the aldehyde. While viable, controlling the oxidation of AMF without affecting the ester group or the furan ring can be challenging.

The diagram below illustrates the decision-making process for selecting the optimal synthetic pathway.

G cluster_0 Synthesis Pathway Selection Start Start: 5-Hydroxymethylfurfural (HMF) Decision Choose Order of Operations Start->Decision Oxidation Step 1: Selective Oxidation (Biocatalytic) Decision->Oxidation Route A (Recommended) Acetylation_B Step 1: Acetylation (Chemical) Decision->Acetylation_B Route B (Alternative) HMFCA Intermediate: 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) Oxidation->HMFCA Acetylation_A Step 2: Acetylation (Mild Chemical) HMFCA->Acetylation_A End Product: this compound (AMFC) Acetylation_A->End AMF Intermediate: 5-Acetoxymethyl-2-furaldehyde (AMF) Acetylation_B->AMF Oxidation_B Step 2: Selective Oxidation (Chemical) AMF->Oxidation_B Oxidation_B->End

Caption: Strategic decision workflow for AMFC synthesis.

Recommended Protocol (Route A)

This section provides a detailed, two-step protocol for the high-yield synthesis of AMFC under mild conditions, starting from HMF.

Step 1: Biocatalytic Oxidation of HMF to 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)

Biocatalysis offers exceptional selectivity for oxidizing the aldehyde group of HMF while leaving the alcohol group untouched, all under ambient, aqueous conditions[2][3]. This avoids harsh chemicals and minimizes byproduct formation. Whole-cell biocatalysts, such as certain strains of Pseudomonas, Comamonas, or Deinococcus, have demonstrated excellent performance[2][4].

Rationale: Whole cells contain the necessary enzymes (e.g., dehydrogenases) and cofactor regeneration systems, making them robust and cost-effective catalysts. The reaction is performed in an aqueous buffer at a controlled pH, which is crucial for enzyme activity and preventing the acid-catalyzed degradation of HMF into humins[5].

Materials and Equipment:
  • 5-Hydroxymethylfurfural (HMF)

  • Whole-cell biocatalyst (e.g., Deinococcus wulumuqiensis R12 resting cells)[2]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • pH meter and automatic titrator with NaOH solution (e.g., 1 M)

  • Stirred, temperature-controlled bioreactor or flask

  • Centrifuge

  • Lyophilizer (optional)

Experimental Procedure:
  • Catalyst Preparation: Cultivate the microbial cells according to established protocols. Harvest the cells during their stationary phase via centrifugation, wash them with phosphate buffer, and use them directly as resting cells or after lyophilization.

  • Reaction Setup: In the bioreactor, suspend the microbial cells in the phosphate buffer (e.g., a cell concentration of 0.1 to 0.15 g/mL)[3].

  • Substrate Addition: Dissolve HMF in the buffer and add it to the reactor. For optimal yield, start with a concentration of around 100-300 mM. Higher concentrations can lead to substrate inhibition[2].

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-35°C) with vigorous stirring (e.g., 850 rpm) to ensure adequate oxygen transfer[2][3].

  • pH Control: The oxidation reaction produces carboxylic acid, which will lower the pH. Use an automatic titrator to add NaOH solution as needed to maintain a constant pH (e.g., 7.4). This is critical for cell viability and enzyme activity.

  • Monitoring: Track the reaction progress by taking aliquots periodically and analyzing them via HPLC to monitor the disappearance of HMF and the appearance of HMFCA.

  • Work-up: Once the reaction is complete (typically within 4-24 hours), remove the cells by centrifugation. Acidify the resulting supernatant to a low pH (e.g., pH 2-3) with HCl to precipitate the HMFCA product. Collect the solid product by filtration, wash with cold water, and dry under a vacuum.

Table 1: Comparison of Catalytic Systems for HMF Oxidation to HMFCA

Catalyst SystemOxidantSolventTemp. (°C)Time (h)Yield (%)Reference
D. wulumuqiensis R12Air (O₂)Water3536~90[2]
Pseudochrobactrum sp. B2LAir (O₂)Water3024>99[6]
NaOᵗBu/DMFO₂DMF450.5~49[7][8]
Recombinant E. coliN/AWater302495-98[4]
Step 2: Acetylation of HMFCA to this compound (AMFC)

This step is a standard chemical transformation that proceeds with high efficiency under mild conditions.

Rationale: Acetic anhydride is used as the acetylating agent. A non-nucleophilic base, such as triethylamine (NEt₃), is employed to neutralize the acetic acid byproduct, driving the reaction to completion without promoting side reactions. An aprotic solvent like diethyl ether is used to facilitate the reaction and subsequent work-up[9].

Materials and Equipment:
  • 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) from Step 1

  • Acetic anhydride

  • Triethylamine (NEt₃)

  • Diethyl ether

  • Hydrochloric acid (3 M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:
  • Reaction Setup: In a flask, dissolve HMFCA (1 equivalent) and triethylamine (approx. 2 equivalents) in diethyl ether under stirring[9].

  • Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (approx. 1.2 equivalents) dropwise to the solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for approximately 14 hours[9].

  • Work-up and Purification:

    • Acidify the reaction mixture with 3 M HCl to protonate any remaining triethylamine and the carboxylate product.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether multiple times.

    • Combine the organic phases and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain a solid.

    • Wash the resulting solid with n-hexane to remove any non-polar impurities and dry to obtain the final AMFC product. A yield of over 90% can be expected[9].

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis of AMFC.

G cluster_1 Troubleshooting: Low Product Yield Problem Problem: Low Final Yield of AMFC Cause1 Issue in Step 1 (Oxidation)? Problem->Cause1 Cause2 Issue in Step 2 (Acetylation)? Problem->Cause2 Sol1a Incomplete HMF Conversion - Check enzyme activity - Optimize reaction time/temp Cause1->Sol1a Check Conversion Sol1b HMF Degradation (Humins) - Ensure strict pH control (pH ~7) - Check for dark polymer formation Cause1->Sol1b Check Byproducts Sol1c Over-oxidation to FDCA - Use a highly selective biocatalyst - Avoid harsh chemical oxidants Cause1->Sol1c Check Selectivity Sol2a Incomplete HMFCA Conversion - Check reagent purity (anhydride) - Ensure sufficient reaction time (14h+) Cause2->Sol2a Check Conversion Sol2b Product Loss During Work-up - Ensure complete extraction from aqueous phase - Avoid overheating during solvent removal Cause2->Sol2b Check Purification

Caption: A diagnostic flowchart for troubleshooting low AMFC yield.

Q1: My yield from the biocatalytic oxidation (Step 1) is low. What went wrong?

  • Answer: Low yield in this step is typically due to one of three factors:

    • Poor Biocatalyst Activity: The resting cells may have low enzymatic activity. Ensure the cells were harvested at the correct growth phase and handled properly. Verify the activity with a small-scale control reaction.

    • Sub-optimal Reaction Conditions: The catalytic performance of whole cells is highly sensitive to pH and temperature[2]. A deviation from the optimal pH (e.g., 7.4) can drastically reduce enzyme activity. Ensure your pH control system is calibrated and responsive. Similarly, confirm the temperature is maintained within the optimal range (e.g., 30-35°C).

    • HMF Degradation: HMF is unstable, particularly under acidic conditions, where it can polymerize into black, insoluble solids known as humins[5]. Strict pH control above neutral is essential to prevent this. If your reaction mixture turns dark brown or black, humin formation is likely a significant issue.

Q2: I'm observing a significant amount of 2,5-Furandicarboxylic acid (FDCA) as a byproduct. How can I improve selectivity for HMFCA?

  • Answer: The formation of FDCA indicates over-oxidation of the hydroxymethyl group in HMF or HMFCA[10].

    • Using Biocatalysis: This is precisely why biocatalysis is the recommended method for Step 1. Many microbial enzymes are highly specific for aldehyde oxidation and will not readily oxidize the primary alcohol, leading to excellent selectivity for HMFCA[3]. If you are still seeing FDCA with a biocatalyst, it may be due to a non-specific enzyme present in that particular strain.

    • Using Chemical Catalysis: If you are using a chemical catalyst (e.g., noble metals like Pt or Au), selectivity is highly dependent on the catalyst, support, and reaction conditions (especially pH and oxidant pressure)[11]. To favor HMFCA, reactions are typically run under basic conditions, which promotes the oxidation of the aldehyde group first[11].

Q3: The final AMFC product is discolored (yellow or brown). How can I improve its purity?

  • Answer: Discoloration often points to residual impurities or degradation products.

    • Source of Color: The color could originate from trace amounts of humins formed during Step 1 that were carried through the work-up. It could also be from degradation of the furan ring during the acetylation or final work-up if conditions were too harsh (e.g., exposure to strong acid for a prolonged period).

    • Purification Strategy: The recommended work-up including an acid wash and a final wash with n-hexane should yield a high-purity product[9]. If discoloration persists, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or purification via column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why are "mild conditions" so important for this synthesis?

  • Answer: The furan ring system is sensitive and prone to degradation, especially under the acidic conditions often required for HMF production from sugars[12]. These degradation reactions lead to the formation of humins, which reduces yield and complicates purification[5]. Mild conditions (neutral pH, moderate temperatures, selective catalysts) are essential to preserve the integrity of the furan core and the functional groups, maximizing the yield of the desired product.

Q2: Can I use a different acetylating agent instead of acetic anhydride?

  • Answer: Yes, other acetylating agents like acetyl chloride could be used. However, acetic anhydride is generally preferred for this reaction. Acetyl chloride is more reactive and produces HCl as a byproduct, which is a strong acid that could potentially degrade the furan ring. Acetic anhydride produces acetic acid, a weaker acid that is easily neutralized by the triethylamine base, making the reaction conditions milder and more controllable[9].

Q3: How should I store the HMF starting material and the final AMFC product?

  • Answer: Both HMF and its derivatives can be unstable over long periods. HMF is particularly known to degrade and polymerize, especially when exposed to light, air, and moisture. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). The final AMFC product, being more stable, should also be stored in similar cool, dark, and dry conditions to ensure its long-term integrity.

Q4: Is a "one-pot" synthesis from HMF to AMFC feasible?

  • Answer: A one-pot synthesis is challenging due to incompatible reaction conditions. The first step (oxidation) is ideally performed in an aqueous buffer at neutral pH, while the second step (acetylation) requires an anhydrous organic solvent and a base[2][9]. Performing these sequentially in the same vessel would require complex solvent exchanges and pH adjustments, likely leading to lower yields and more complex purification than the two-step approach.

References

Scalable synthesis of "5-Acetoxymethyl-2-furancarboxylic acid" for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 5-Acetoxymethyl-2-furancarboxylic acid (AMFC). This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial production of this valuable platform chemical. Here, we delve into the nuances of the synthesis, offering field-proven insights and troubleshooting solutions to common challenges encountered during scale-up.

I. Overview of AMFC Synthesis for Industrial Applications

This compound is a derivative of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical.[1][2][3] Its synthesis on an industrial scale typically involves a two-step process:

  • Selective Oxidation: The aldehyde group of a precursor molecule is selectively oxidized to a carboxylic acid.

  • Esterification: The hydroxymethyl group is esterified to an acetoxymethyl group.

The choice of starting material and the specific reaction pathway can significantly impact yield, purity, and overall process economics. A common and efficient route starts from 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which can be produced from the selective oxidation of HMF.[4][5][6]

Core Synthesis Pathway

The primary route for scalable AMFC synthesis involves the esterification of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) with acetic anhydride.[7]

Synthesis_Pathway HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) reaction Esterification HMFCA->reaction AceticAnhydride Acetic Anhydride AceticAnhydride->reaction Triethylamine Triethylamine (Base) Triethylamine->reaction Catalyst Solvent Diethyl Ether (Solvent) Solvent->reaction Medium AMFC 5-Acetoxymethyl-2- furancarboxylic acid (AMFC) reaction->AMFC

Caption: Reaction scheme for the synthesis of AMFC from HMFCA.

II. Detailed Experimental Protocol

This protocol outlines a robust and scalable method for the synthesis of AMFC starting from HMFCA.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)C₆H₆O₄142.11>98%Varies
Acetic AnhydrideC₄H₆O₃102.09>99%Varies
TriethylamineC₆H₁₅N101.19>99%Varies
Diethyl EtherC₄H₁₀O74.12AnhydrousVaries
Hydrochloric Acid (HCl)HCl36.463MVaries
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37>99%Varies
n-HexaneC₆H₁₄86.18>95%Varies
Step-by-Step Procedure
  • Reaction Setup: In a suitable reactor equipped with a stirrer, dropping funnel, and temperature control, dissolve 15.64 g (104 mmol) of HMFCA and 20.24 g (0.2 mol) of triethylamine in 300 mL of diethyl ether. Stir until all solids are completely dissolved.[7]

  • Addition of Acetic Anhydride: Cool the reaction mixture in an ice bath. Slowly add 11.78 mL (124.8 mmol) of acetic anhydride to the solution via the dropping funnel.[7] Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 14 hours.[7]

  • Work-up and Extraction: Acidify the reaction mixture with 3M HCl. Transfer the mixture to a separatory funnel and perform three extractions with deionized water. Collect the organic phase.

  • Drying and Concentration: Dry the collected organic phase over anhydrous MgSO₄. Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain a yellow solid.

  • Purification: Wash the resulting solid with n-hexane to remove any remaining impurities. Dry the purified product to obtain 5-(acetoxymethyl)-2-furoic acid. A typical yield for this process is around 93%.[7]

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of AMFC and provides practical solutions.

Q: Low product yield. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred for the full 14 hours at room temperature.[7] You can monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can limit the yield.

    • Solution: Use a slight excess of acetic anhydride (e.g., 1.2 equivalents relative to HMFCA) to drive the reaction to completion.[7]

  • Moisture Contamination: Water in the reaction can hydrolyze the acetic anhydride and the product.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Losses during Work-up: Product may be lost during the extraction and purification steps.

    • Solution: Be meticulous during the extraction process. Ensure complete phase separation and minimize the amount of product lost in the aqueous layer.

Q: The final product is discolored (yellow or brown). How can I obtain a purer, off-white product?

A: Discoloration is often due to the presence of impurities or degradation products.

  • Formation of Humins: Side reactions, especially if starting from HMF, can lead to the formation of dark, polymeric materials called humins.[8]

    • Solution: If synthesizing HMFCA from HMF, optimize the oxidation conditions to minimize humin formation. Using a selective catalyst and controlling the reaction temperature are crucial.[8][9]

  • Residual Starting Material or Byproducts: Incomplete reaction or side reactions can leave colored impurities.

    • Solution: Enhance the purification process. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be effective. Column chromatography is another option for achieving high purity, though it may be less practical for large-scale production.[10]

Q: I am observing the formation of an unexpected byproduct. How can I identify and eliminate it?

A: The formation of byproducts is a common challenge in organic synthesis.

  • Identification:

    • Solution: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC to identify the structure of the byproduct.

  • Potential Side Reactions:

    • Over-oxidation: If starting from HMF, the alcohol group can be oxidized to an aldehyde, leading to the formation of 2,5-diformylfuran (DFF).[9]

    • Cannizzaro Reaction: Under certain conditions, HMF can undergo a disproportionation reaction to yield HMFCA and 2,5-bis(hydroxymethyl)furan (BHMF).[4][11]

  • Elimination:

    • Solution: Once the byproduct and its formation mechanism are identified, adjust the reaction conditions to disfavor the side reaction. This may involve changing the catalyst, solvent, temperature, or reaction time.

Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Yield, Impurities) Analysis Analyze Symptoms (e.g., TLC, HPLC, NMR) Problem->Analysis Cause1 Incomplete Reaction Analysis->Cause1 Reaction Incomplete Cause2 Side Reactions Analysis->Cause2 Byproducts Detected Cause3 Purification Issues Analysis->Cause3 Product Looks Impure Solution1 Optimize Reaction Time/ Temperature/Stoichiometry Cause1->Solution1 Solution2 Modify Catalyst/ Solvent/pH Cause2->Solution2 Solution3 Improve Work-up/ Recrystallization/Chromatography Cause3->Solution3 Verify Verify Improvement Solution1->Verify Solution2->Verify Solution3->Verify Success Problem Resolved Verify->Success Yes Reassess Re-evaluate Problem Verify->Reassess No Reassess->Analysis

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: AMFC should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Q2: What are the primary safety precautions to take when handling the reagents for this synthesis?

A2: Acetic anhydride is corrosive and a lachrymator. Triethylamine is flammable and corrosive. Diethyl ether is extremely flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] For detailed safety information, always refer to the Safety Data Sheet (SDS) for each chemical.[13]

Q3: Can this synthesis be performed using a different base than triethylamine?

A3: While triethylamine is a common and effective base for this reaction, other non-nucleophilic organic bases such as pyridine or diisopropylethylamine (DIPEA) could potentially be used. However, reaction conditions may need to be re-optimized.

Q4: What analytical methods are recommended for quality control of the final product?

A4: For routine quality control, HPLC is ideal for determining purity and quantifying any impurities. For structural confirmation, ¹H and ¹³C NMR spectroscopy are essential. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.[7]

Q5: Are there any alternative, more "green" synthesis routes for AMFC?

A5: Research into more sustainable synthesis methods is ongoing. Biocatalytic approaches, using whole-cell systems or isolated enzymes, are being explored for the selective oxidation of HMF to HMFCA, which is a precursor to AMFC.[4][5][6][11] These methods often operate under milder conditions and can offer high selectivity.

V. References

  • Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water - BURJC Digital. Available from: --INVALID-LINK--

  • Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst - MDPI. Available from: --INVALID-LINK--

  • 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts - MDPI. Available from: --INVALID-LINK--

  • Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition | ACS Omega. Available from: --INVALID-LINK--

  • SAFETY DATA SHEET - TCI Chemicals. Available from: --INVALID-LINK--

  • 5 Acetoxymethyl 2 Furancarboxylic Acid – Safety Data Sheet (SDS) Download - The ISDSS. Available from: --INVALID-LINK--

  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Available from: --INVALID-LINK--

  • This compound synthesis - ChemicalBook. Available from: --INVALID-LINK--

  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells - ResearchGate. Available from: --INVALID-LINK--

  • Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC - NIH. Available from: --INVALID-LINK--

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing). Available from: --INVALID-LINK--

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - ResearchGate. Available from: --INVALID-LINK--

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - MDPI. Available from: --INVALID-LINK--

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - ResearchGate. Available from: --INVALID-LINK--

  • This compound | CAS 90345-66-7 | SCBT. Available from: --INVALID-LINK--

  • Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers - Benchchem. Available from: --INVALID-LINK--

  • Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks - SciSpace. Available from: --INVALID-LINK--

  • Purification & Isolation - CEM Corporation. Available from: --INVALID-LINK--

    • Validation of analytical methods - Eurachem. Available from: --INVALID-LINK--

  • Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F), platform molecules for the manufacture of - atibt. Available from: --INVALID-LINK--

  • Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • Appendix F: Guidelines for Standard Method Performance Requirements - AOAC International. Available from: --INVALID-LINK--

  • Facile Production of 2,5-Furandicarboxylic Acid via Oxidation of Industrially Sourced Crude 5-Hydroxymethylfurfural - PubMed. Available from: --INVALID-LINK--

  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC. Available from: --INVALID-LINK--

  • Guide to Quality in Analytical Chemistry - Eurachem. Available from: --INVALID-LINK--

  • Synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinyl-furan - PubMed. Available from: --INVALID-LINK--

  • Transition‐Metal‐Free Upscaling of 2,5‐Furandicarboxylic Acid Synthesis and Investigation of the Reaction Mechanism | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Available from: --INVALID-LINK--

  • Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC - NIH. Available from: --INVALID-LINK--

  • Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks - MDPI. Available from: --INVALID-LINK--

  • 5-Hydroxymethyl-2-furancarboxylic acid-SDS-MedChemExpress. Available from: --INVALID-LINK--

  • Application Notes and Protocols for Large-Scale Production and Purification of Isocitric Acid - Benchchem. Available from: --INVALID-LINK--

References

Technical Support Center: By-product Analysis in 5-Acetoxymethyl-2-furancarboxylic Acid (AMFC) Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of 5-Acetoxymethyl-2-furancarboxylic acid (AMFC). This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges and nuances associated with the production of AMFC. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and purity of your final product.

Introduction to AMFC Synthesis and Potential Impurities

This compound (AMFC) is a valuable derivative of biomass-derived 5-hydroxymethylfurfural (HMF). A common synthetic route involves the oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by the acetylation of the hydroxyl group. While seemingly straightforward, this process is often accompanied by the formation of various by-products that can complicate purification and compromise the quality of the final product. Understanding the origin of these impurities is the first step toward mitigating their formation.

The primary reaction pathway involves the selective oxidation of the aldehyde group of HMF to a carboxylic acid, followed by the esterification of the alcohol group. However, side reactions can occur at several stages, leading to a range of structurally similar impurities that can be challenging to separate.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products I should expect in my AMFC synthesis?

A1: The by-product profile can vary depending on your starting materials and reaction conditions. However, some of the most frequently observed impurities include:

  • Unreacted Starting Material: 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) is a common impurity resulting from incomplete acetylation.

  • Over-oxidation Products: If starting from HMF, aggressive oxidation can lead to the formation of 2,5-furandicarboxylic acid (FDCA), where both the aldehyde and alcohol groups are oxidized.

  • Intermediates from HMF Oxidation: When HMF is the precursor, you may also find intermediates such as 2,5-diformylfuran (DFF) and 5-formyl-2-furancarboxylic acid (FFCA).[1][2][3][4]

  • Degradation Products: Furan rings are susceptible to opening under harsh acidic or thermal conditions, which can lead to a variety of smaller, often colored, degradation products.

  • Acetylated HMF: If the oxidation and acetylation steps are not well-separated, you may form 5-acetoxymethyl-2-furaldehyde.

Q2: My final AMFC product has a yellow or brownish tint. What is the likely cause?

A2: Discoloration in furan derivatives often points to the formation of humins, which are polymeric by-products. These can arise from the degradation of HMF or other furanic intermediates, especially in the presence of acid and heat. To minimize humin formation, it is crucial to carefully control the reaction temperature and duration. Efficient purification methods, such as activated carbon treatment or column chromatography, may be necessary to remove these colored impurities.

Q3: What are the best analytical techniques for identifying and quantifying AMFC and its by-products?

A3: A multi-pronged analytical approach is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying AMFC and its primary impurities. A reverse-phase C18 column is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile by-products. Derivatization may be necessary for non-volatile compounds like carboxylic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities, confirming the positions of the functional groups.

Q4: Can I use a biocatalytic approach for the synthesis of HMFCA, the precursor to AMFC?

A4: Yes, whole-cell biocatalysis has emerged as a highly selective method for the oxidation of HMF to HMFCA.[1][5][6] This approach can minimize the formation of over-oxidation and side-products often seen with chemical oxidants. However, it's important to consider factors like substrate and product inhibition of the biocatalyst.[5]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during AMFC synthesis and analysis.

Problem 1: Low Yield of AMFC with Significant Unreacted HMFCA
Possible Cause Troubleshooting Step Scientific Rationale
Incomplete Acetylation 1. Increase the molar excess of the acetylating agent (e.g., acetic anhydride).2. Extend the reaction time or moderately increase the reaction temperature.3. Ensure the base used (e.g., triethylamine or pyridine) is of high purity and sufficient quantity to neutralize the acid by-product.The acetylation of the primary alcohol on HMFCA is an equilibrium-driven reaction. Increasing the concentration of the acetylating agent shifts the equilibrium towards the product side. Temperature and time are critical parameters to ensure the reaction goes to completion. The base acts as a scavenger for the acetic acid formed, preventing it from inhibiting the forward reaction.
Hydrolysis of AMFC 1. Ensure anhydrous conditions during the reaction and work-up.2. During aqueous work-up, use cold water and minimize contact time.AMFC, being an ester, is susceptible to hydrolysis back to HMFCA, especially in the presence of water and acid or base. Maintaining anhydrous conditions is critical.
Problem 2: Presence of Multiple Impurities in the Final Product
Possible Cause Troubleshooting Step Scientific Rationale
Non-selective Oxidation of HMF 1. If starting from HMF, optimize the oxidation step to selectively target the aldehyde group.2. Consider using a milder, more selective oxidant or a biocatalytic system.[1][5][6]The hydroxymethyl and formyl groups of HMF have different reactivities. Harsh oxidation conditions can lead to the oxidation of both groups, resulting in FDCA, or preferential oxidation of the alcohol group to form DFF.[1][2]
Product Degradation 1. Avoid excessive heat during reaction, solvent removal, and drying.2. Purify the product promptly after synthesis.Furanic compounds can be thermally labile. Prolonged exposure to high temperatures can cause decarboxylation or ring-opening reactions.
Inefficient Purification 1. Optimize the recrystallization solvent system.2. Employ column chromatography with a suitable stationary and mobile phase for challenging separations.The polarity of AMFC is different from its common impurities. A well-chosen solvent system for recrystallization can effectively separate the product. For complex mixtures, chromatography provides higher resolution.
Problem 3: Inconsistent HPLC/GC-MS Results
Possible Cause Troubleshooting Step Scientific Rationale
On-column Degradation 1. For GC-MS, consider derivatizing the carboxylic acid to a more stable ester (e.g., methyl or silyl ester).2. For HPLC, ensure the mobile phase pH is compatible with the analyte's stability.Carboxylic acids can be thermally unstable and may decarboxylate in a hot GC inlet. Derivatization increases thermal stability and improves peak shape. The stability of furan derivatives in HPLC can be pH-dependent.
Poor Peak Shape 1. For HPLC, adjust the mobile phase pH to suppress the ionization of the carboxylic acid group (e.g., add a small amount of formic or phosphoric acid).Tailing peaks for acidic compounds on reverse-phase columns are often due to interactions with residual silanols. A lower pH mobile phase ensures the carboxylic acid is in its protonated, less polar form, leading to better peak symmetry.

Experimental Protocols

Protocol 1: HPLC Analysis of AMFC and Potential Impurities

This protocol provides a general method for the analysis of AMFC and its common by-products. Optimization may be required based on your specific sample matrix and available instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).

  • Column:

    • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more non-polar compounds. A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Ramp to 40% A, 60% B

      • 20-25 min: Ramp to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength:

    • Monitor at multiple wavelengths, as the furanic compounds have different absorption maxima. Common wavelengths are 265 nm and 280 nm.

  • Sample Preparation:

    • Dissolve a known amount of the crude or purified product in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table provides typical retention times for AMFC and its related impurities under the HPLC conditions described above. Note that these are illustrative and will vary with the specific column and system used.

Compound Abbreviation Typical Retention Time (min) Key Diagnostic Ions (m/z) for GC-MS
2,5-Furandicarboxylic acidFDCA~4.5156, 111, 83
5-Hydroxymethyl-2-furancarboxylic acidHMFCA~6.2142, 125, 97
5-Formyl-2-furancarboxylic acidFFCA~7.8140, 111, 83
This compound AMFC ~12.5 184, 142, 124, 97
2,5-DiformylfuranDFF~15.1124, 95, 67
5-HydroxymethylfurfuralHMF~10.3126, 97, 69

Visualizations

AMFC Synthesis and By-product Formation Pathway

AMFC_Synthesis HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Selective Oxidation (Desired) DFF 2,5-Diformylfuran (DFF) HMF->DFF Side Reaction (Alcohol Oxidation) Humins Humins (Degradation) HMF->Humins Degradation AMFC This compound (AMFC) HMFCA->AMFC Acetylation (Main Reaction) FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Side Reaction (Alcohol Oxidation) FDCA 2,5-Furandicarboxylic acid (FDCA) HMFCA->FDCA Over-oxidation HMFCA->Humins Degradation DFF->FFCA Oxidation FFCA->FDCA Oxidation

Caption: Synthesis pathway of AMFC from HMF and common by-products.

Troubleshooting Workflow for AMFC Purification

Caption: A logical workflow for troubleshooting AMFC purification.

References

Technical Support Center: Optimizing Derivatization of 5-Acetoxymethyl-2-furancarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Acetoxymethyl-2-furancarboxylic acid (AMFC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common issues, and optimize reaction conditions for the successful synthesis of AMFC derivatives.

Introduction

This compound (AMFC) is a versatile building block in medicinal chemistry and materials science. Its furan core, derived from renewable resources, and its dual functionality—a carboxylic acid and a masked primary alcohol—make it an attractive starting material for a variety of synthetic transformations. However, the inherent reactivity of the furan ring and the potential lability of the acetoxymethyl ester group present unique challenges. This guide provides a structured approach to troubleshooting and optimizing the two most common derivatization reactions: esterification and amidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: General Considerations & Starting Material

Q1: What are the critical quality attributes of the starting this compound (AMFC)?

A1: The purity of your starting material is paramount. Impurities can interfere with the reaction and complicate purification. Key attributes to verify before starting your reaction are:

  • Purity: Should be >98% as determined by NMR and LC-MS.

  • Absence of 5-(Hydroxymethyl)-2-furancarboxylic acid (HMFC): The presence of the free alcohol indicates incomplete acetylation during the synthesis of AMFC or hydrolysis during storage. This will lead to a mixture of products. A synthesis of AMFC from HMFC using acetic anhydride and triethylamine has been reported with high yield.[1]

  • Water Content: AMFC is moisture-sensitive. The presence of water can hydrolyze the acetoxymethyl ester and interfere with coupling reactions.[2] It is crucial to use anhydrous solvents and reagents.

Q2: How should I store this compound?

A2: Due to the moisture sensitivity of the acetoxymethyl ester, AMFC should be stored in a desiccator at room temperature, away from direct light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Part 2: Amide Bond Formation (Amidation)

Q3: My amidation reaction of AMFC is showing low to no yield. What are the likely causes?

A3: Low yields in amide coupling reactions are a common issue. The problem can usually be traced back to one of the following factors:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid of AMFC must be activated to react with the amine. If the coupling reagent is not effective or used in stoichiometric insufficiency, the reaction will not proceed to completion.[2]

  • Amine Basicity and Nucleophilicity: Highly hindered or electron-deficient amines are poor nucleophiles and will react slowly. Also, the amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[2]

  • Hydrolysis of Activated Intermediate: The presence of trace amounts of water can hydrolyze the activated AMFC, reverting it to the starting carboxylic acid.

  • Side Reactions: The furan ring is susceptible to degradation under strongly acidic or oxidative conditions. Additionally, the acetoxymethyl group can be cleaved under certain conditions.

Q4: How do I choose the right coupling reagent for the amidation of AMFC?

A4: The choice of coupling reagent is critical. For AMFC, which can be sensitive, it is best to use mild and efficient reagents.

Coupling ReagentClassRecommended Use & Comments
HATU/HBTU Aminium/Uronium SaltHighly efficient and fast. Recommended for hindered amines. Use with a non-nucleophilic base like DIPEA. HATU is generally more reactive than HBTU.
EDC CarbodiimideA common and cost-effective choice. Often used with an additive like HOBt or OxymaPure to improve efficiency and reduce side reactions.[3]
PyBOP Phosphonium SaltExcellent for sterically hindered couplings and known to minimize racemization. Does not cause guanidinylation side reactions, unlike some uronium reagents.
SOCl₂/Oxalyl Chloride Acid Halide FormationConverts the carboxylic acid to a highly reactive acyl chloride. This is a two-step process and the harsh conditions may not be suitable for the furan ring or the acetoxymethyl group. Use with caution.

Q5: I am observing a significant amount of a byproduct with a lower molecular weight. What could it be?

A5: This is likely due to the cleavage of the acetoxymethyl group, resulting in the formation of the corresponding derivative of 5-(hydroxymethyl)-2-furancarboxylic acid. The acetoxymethyl ester is susceptible to hydrolysis under both acidic and basic conditions.

Troubleshooting Strategies:

  • Choice of Base: Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger, more nucleophilic bases like triethylamine.

  • Reaction Temperature: Run the reaction at room temperature or below (0 °C) to minimize potential side reactions.

  • pH Control: Maintain the reaction mixture at a neutral or slightly basic pH.

Q6: My purification by column chromatography is resulting in product loss. Are there alternative methods?

A6: While column chromatography is a standard method, amides can sometimes be challenging to purify this way. Consider the following:

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification and can often provide very pure material.[4] Solvents to consider include ethanol, acetonitrile, or 1,4-dioxane.

  • Aqueous Work-up: A thorough aqueous work-up can remove many common impurities from coupling reactions. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

Part 3: Ester Formation (Esterification)

Q7: I am trying to synthesize the methyl ester of AMFC using methanol and a strong acid catalyst (e.g., H₂SO₄) and getting a complex mixture of products. Why?

A7: The furan ring is known to be unstable under strongly acidic conditions, often leading to polymerization or ring-opening reactions, which results in the formation of tarry by-products.[5] Additionally, the strong acid can catalyze the transesterification or hydrolysis of the acetoxymethyl group.

Recommended Esterification Methods for AMFC:

MethodReagentsAdvantages & Considerations
Carbodiimide Coupling Alcohol, EDC, DMAP (cat.)Mild conditions, suitable for a wide range of alcohols.
Mitsunobu Reaction Alcohol, DEAD, PPh₃Good for secondary and hindered alcohols. Inversion of stereochemistry if applicable.
Alkyl Halide Alkylation Alkyl iodide/bromide, Cs₂CO₃ or DBUMild conditions, but the alkyl halide can be a strong electrophile.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[2]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Esterification using EDC/DMAP
  • To a solution of this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM, add EDC (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizing the Workflow

General Derivatization Workflow

Derivatization_Workflow AMFC 5-Acetoxymethyl-2- furancarboxylic Acid (AMFC) Activation Carboxylic Acid Activation AMFC->Activation Coupling Coupling Reaction Activation->Coupling Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product AMFC Derivative (Amide or Ester) Purification->Product

Caption: General workflow for the derivatization of AMFC.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Reaction Yield Check_SM Check Starting Material Purity (NMR, LC-MS) Start->Check_SM Check_Reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Coupling Reagent) Start->Check_Reagents Incomplete_Conv Incomplete Conversion? Start->Incomplete_Conv Side_Products Side Products Observed? Incomplete_Conv->Side_Products No Increase_Reagent Increase Equivalents of Coupling Reagent/Amine Incomplete_Conv->Increase_Reagent Yes Optimize_Cond Optimize Conditions: - Lower Temperature - Change Base (DIPEA) Side_Products->Optimize_Cond Yes Purification_Loss Consider Purification Loss (Try Recrystallization) Side_Products->Purification_Loss No Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Increase_Reagent->Change_Reagent

Caption: Decision tree for troubleshooting low yield reactions.

References

Validation & Comparative

A Tale of Two Furans: A Comparative Guide to 5-Acetoxymethyl-2-furancarboxylic Acid and 5-Hydroxymethyl-2-furancarboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the nuanced world of furan derivatives in drug discovery and biological research, the choice between structurally similar molecules can have profound implications for experimental outcomes. This guide provides an in-depth comparison of 5-Acetoxymethyl-2-furancarboxylic acid (AMFCA) and its parent compound, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), offering insights into their known biological activities and potential metabolic relationship.

Introduction: A Subtle Structural Difference with Potential Functional Consequences

5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), also known as Sumiki's acid, is a naturally occurring metabolite of 5-hydroxymethylfurfural (HMF), a compound commonly formed during the heat treatment of sugar-containing foods.[1] It has garnered interest for its potential antioxidant and other biological activities.[2] Structurally, HMFCA features a furan ring substituted with a carboxylic acid group at the 2-position and a hydroxymethyl group at the 5-position.

This compound (AMFCA) is the acetylated derivative of HMFCA, where the hydrogen of the hydroxymethyl group is replaced by an acetyl group. This seemingly minor modification converts the alcohol to an ester, a change that can significantly impact a molecule's physicochemical properties, such as lipophilicity and cell permeability, and its metabolic fate.

Comparative Analysis of Biological Activities

A study by Phutdhawong et al. (2019) investigated the in vitro cytotoxicity of synthesized 5-(Acetoxymethyl)furan-2-carboxylic acid and its derivatives against several cell lines. The IC50 values for the parent acid were determined, providing a benchmark for its cytotoxic potential. In contrast, while HMFCA is often cited for its biological relevance, specific IC50 values from comparable cytotoxicity assays are not as clearly documented in readily accessible literature. HMFCA is more frequently discussed in the context of its role as a biomarker for HMF exposure and its antioxidant properties.[1][2]

Below is a summary of the available cytotoxicity data for this compound:

CompoundCell LineAssayIC50 (µg/mL)
This compoundVero (Normal, Monkey Kidney)MTT>100
This compoundHepG2 (Human Liver Carcinoma)MTT>100
This compoundHeLa (Human Cervical Carcinoma)MTT>100

Data sourced from Phutdhawong et al. (2019).

The available data suggests that this compound exhibits low cytotoxicity against the tested cell lines. The lack of directly comparable quantitative data for HMFCA in the same assays prevents a side-by-side performance comparison and highlights a significant gap in the current research landscape.

The Prodrug Hypothesis: Is AMFCA a Precursor to HMFCA?

A critical consideration when comparing AMFCA and HMFCA is the potential for the former to act as a prodrug of the latter. The acetoxymethyl group in AMFCA is an ester linkage that is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in biological systems, including plasma and various tissues. This enzymatic cleavage would release the active HMFCA and acetic acid.

This metabolic conversion is a common strategy in drug design to enhance the bioavailability of a parent drug. The increased lipophilicity of the acetylated form (AMFCA) may facilitate its passage across cell membranes, whereupon intracellular esterases would hydrolyze it to the more polar, active form (HMFCA).

G AMFCA This compound (AMFCA) (More Lipophilic) Cell Cell Membrane AMFCA->Cell Passive Diffusion HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) (Active Form) Esterases Intracellular Esterases Cell->HMFCA Hydrolysis Esterases->HMFCA Catalyzes

Caption: Proposed metabolic activation of AMFCA to HMFCA.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To enable researchers to directly compare these two compounds, the following detailed protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided. This method is consistent with that used in the evaluation of AMFCA.

Objective: To determine and compare the cytotoxic effects of AMFCA and HMFCA on a selected cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (AMFCA)

  • 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of AMFCA and HMFCA in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of each compound in complete medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The comparison between this compound and 5-Hydroxymethyl-2-furancarboxylic acid is currently hampered by a lack of direct comparative biological data. The available evidence suggests that AMFCA possesses low cytotoxicity. The central hypothesis, which warrants experimental validation, is that AMFCA functions as a prodrug, undergoing in vivo hydrolysis to the biologically active HMFCA.

For researchers considering these compounds, the choice will depend on the experimental context. If the goal is to deliver the active HMFCA with potentially improved cellular uptake, AMFCA may be the more strategic choice. However, if the intrinsic activity of the hydroxymethyl group is the focus of the investigation, HMFCA would be the appropriate compound.

Future research should prioritize direct, side-by-side comparisons of AMFCA and HMFCA in a variety of biological assays, including assessments of antioxidant, anti-inflammatory, and cytotoxic activities. Furthermore, metabolic studies are crucial to confirm the hydrolysis of AMFCA to HMFCA in relevant biological systems. Such studies will provide the necessary data to fully elucidate the structure-activity relationship and guide the rational selection of these furan derivatives in future research endeavors.

References

The Ascendance of Furan-Based Carboxylic Acids: A Comparative Guide to their Catalytic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of sustainable chemical synthesis, the scientific community is increasingly turning to biomass-derived platform molecules as viable alternatives to petrochemical feedstocks. Among these, furan-based carboxylic acids are emerging as a particularly promising class of compounds, poised to redefine the landscape of industrial catalysis. Their inherent functionalities, renewable origins, and structural similarities to established petroleum-derived chemicals make them compelling candidates for a new generation of catalysts and catalyst precursors.

This guide provides an in-depth comparative analysis of the key furan-based carboxylic acids—2,5-furandicarboxylic acid (FDCA), 2-furoic acid, and 3-furoic acid—evaluating their catalytic prowess against their traditional petroleum-based counterparts, terephthalic acid and benzoic acid. We will delve into the causality behind their catalytic behavior, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for harnessing the potential of these green molecules.

From Biomass to Building Block: The Genesis of Furan-Based Carboxylic Acids

The journey of these catalytic contenders begins with the abundant and renewable resource of lignocellulosic biomass. Through a series of well-established chemical transformations, carbohydrates are converted into key furanic intermediates, primarily furfural (from C5 sugars) and 5-hydroxymethylfurfural (HMF) (from C6 sugars). These platform molecules then serve as the immediate precursors to our carboxylic acids of interest.

The catalytic oxidation of HMF is a primary route to 2,5-furandicarboxylic acid (FDCA) , a molecule lauded as a "sleeping giant" and a top bio-based chemical building block.[1][2] This process can be achieved through various catalytic systems, including those based on noble metals like platinum and gold, as well as more cost-effective non-noble metal catalysts.[3][4][5] Similarly, the oxidation of furfural yields 2-furoic acid , another valuable furan-based carboxylic acid with a wide range of applications.[6][7][8]

Synthesis_of_Furan_Carboxylic_Acids Figure 1. Simplified Synthesis Pathway from Biomass Biomass Lignocellulosic Biomass C5_Sugars C5 Sugars (e.g., Xylose) Biomass->C5_Sugars C6_Sugars C6 Sugars (e.g., Glucose, Fructose) Biomass->C6_Sugars Furfural Furfural C5_Sugars->Furfural Dehydration HMF 5-Hydroxymethylfurfural (HMF) C6_Sugars->HMF Dehydration Two_Furoic_Acid 2-Furoic Acid Furfural->Two_Furoic_Acid Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation

Caption: Simplified synthesis pathway of 2,5-FDCA and 2-furoic acid from biomass.

Intrinsic Acidity: The Foundation of Catalytic Activity

A primary application of carboxylic acids in catalysis is leveraging their Brønsted acidity to protonate substrates and facilitate reactions such as esterification and hydrolysis. The acid dissociation constant (pKa) is a fundamental measure of this acidity, with lower pKa values indicating stronger acids. A comparison of the pKa values of furan-based carboxylic acids and their petroleum-derived analogues reveals insightful trends.

Carboxylic AcidStructurepKa1pKa2Source
2,5-Furandicarboxylic Acid Furan ring with carboxyl groups at C2 and C52.663.55[9]
2-Furoic Acid Furan ring with a carboxyl group at C23.17-PubChem CID 6919
3-Furoic Acid Furan ring with a carboxyl group at C34.00-PubChem CID 10269
Terephthalic Acid Benzene ring with carboxyl groups at C1 and C43.514.82PubChem CID 1017
Benzoic Acid Benzene ring with a single carboxyl group4.20-PubChem CID 243

Table 1: Comparison of pKa Values for Furan-Based and Petroleum-Based Carboxylic Acids.

From this data, it is evident that 2,5-furandicarboxylic acid is a significantly stronger acid than its petroleum-based counterpart, terephthalic acid . This enhanced acidity can be attributed to the electron-withdrawing nature of the furan ring's oxygen atom, which stabilizes the carboxylate anion formed upon deprotonation. Similarly, 2-furoic acid is a stronger acid than benzoic acid . This inherent acidity suggests that furan-based carboxylic acids have the potential to be more effective Brønsted acid catalysts.

Comparative Catalytic Performance: A Data-Driven Analysis

The superior acidity of furan-based carboxylic acids translates into tangible catalytic advantages in various reactions. Here, we compare their performance in two key transformations: cellulose hydrolysis and esterification.

Cellulose Hydrolysis: Unlocking Sugars from Biomass

The breakdown of cellulose into fermentable sugars is a critical step in the production of biofuels and bio-based chemicals. This process is typically catalyzed by strong mineral acids, which pose significant environmental and corrosion challenges. Furan-based carboxylic acids, particularly FDCA, have emerged as promising, recyclable, and homogeneous catalysts for this reaction.

A study on the hydrolysis of microcrystalline cellulose demonstrated the catalytic potential of FDCA. In a γ-valerolactone/water solvent system, a 2.0 wt% loading of FDCA at 200°C for 30 minutes resulted in a total C6 sugar yield of 72.9% (40.1% glucose and 32.8% fructose).[9] Importantly, the FDCA catalyst could be recovered at a rate of 80% with over 99% purity, highlighting its potential for creating a closed-loop, sustainable process.[9]

CatalystSubstrateReaction ConditionsMax. Glucose Yield (%)Reference
2,5-Furandicarboxylic Acid Microcrystalline Cellulose2.0 wt% catalyst, GVL/H₂O, 200°C, 30 min40.1[9]
Solid Acid Catalyst (H₃PO₄-based) Microcrystalline CelluloseCatalyst:Cellulose = 9:1, 70°C, 12h~6.0[10]

Table 2: Comparative Performance in Cellulose Hydrolysis.

Esterification: A Cornerstone of Chemical Synthesis

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a fundamental process in the synthesis of everything from fragrances and flavorings to polymers and biodiesel. The reaction is typically acid-catalyzed, and the efficiency is directly related to the strength of the acid catalyst.

Given their lower pKa values, furan-based carboxylic acids are expected to be more effective catalysts for esterification than their benzenoid counterparts. While direct comparative kinetic studies are sparse, the principles of acid catalysis strongly support this hypothesis. The catalytic cycle of Fischer esterification involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.[11][12][13] A stronger acid catalyst will lead to a higher concentration of the protonated intermediate, thereby accelerating the reaction rate.

Esterification_Catalytic_Cycle Figure 2. Generalized Catalytic Cycle for Fischer Esterification Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Ester->Carboxylic_Acid + H₂O (Hydrolysis - reverse reaction) Catalyst_H_plus H⁺ (Catalyst) Water H₂O

Caption: The catalytic cycle of acid-catalyzed Fischer esterification.

Experimental Protocols

To facilitate the exploration of furan-based carboxylic acids in catalysis, we provide the following detailed experimental protocols.

Protocol 1: FDCA-Catalyzed Hydrolysis of Cellulose

This protocol is adapted from the work of Li et al. (2021).[9]

Materials:

  • Microcrystalline cellulose

  • 2,5-Furandicarboxylic acid (FDCA)

  • γ-Valerolactone (GVL)

  • Deionized water

  • High-pressure reactor with magnetic stirring and temperature control

Procedure:

  • In a typical experiment, add 0.7 wt% microcrystalline cellulose and 2.0 wt% FDCA to a GVL/water solvent mixture (60/40, v/v) in the high-pressure reactor.

  • Seal the reactor and purge with nitrogen gas to create an inert atmosphere.

  • Heat the reactor to 200°C while stirring at a constant rate (e.g., 500 rpm).

  • Maintain the reaction at 200°C for 30 minutes.

  • After the reaction, rapidly cool the reactor to room temperature in an ice bath.

  • Collect the liquid and solid fractions for analysis.

  • Analyze the liquid fraction for glucose and fructose content using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a Bio-Rad Aminex HPX-87H column) and a refractive index detector.

  • To recover the FDCA catalyst, cool the reaction mixture to a low temperature (e.g., 4°C) to induce crystallization of the FDCA. The crystallized FDCA can then be separated by filtration, washed, and dried.

Protocol 2: General Procedure for Acid-Catalyzed Esterification (Fischer Esterification)

This protocol is a generalized procedure that can be adapted for using furan-based carboxylic acids as catalysts.

Materials:

  • Carboxylic acid (e.g., acetic acid, lauric acid)

  • Alcohol (e.g., ethanol, methanol, 1-propanol) in excess (can also serve as the solvent)

  • Acid catalyst (e.g., 2-furoic acid or 2,5-FDCA, typically 1-5 mol%)

  • Round-bottom flask

  • Reflux condenser

  • Drying tube (filled with a desiccant like calcium chloride)

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid, the alcohol (in excess), and the furan-based carboxylic acid catalyst.

  • Assemble a reflux apparatus, ensuring the top of the condenser is fitted with a drying tube to prevent atmospheric moisture from entering the system.

  • Heat the reaction mixture to reflux and maintain for a period determined by the specific reactants (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) if applicable.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - be cautious of effervescence), and finally with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess alcohol and any remaining solvent using a rotary evaporator to yield the crude ester.

  • The ester can be further purified by distillation if necessary.

Future Outlook and the Path Forward

The evidence presented in this guide strongly suggests that furan-based carboxylic acids are not merely "green" alternatives but are, in many respects, superior catalysts and catalytic building blocks compared to their petroleum-derived predecessors. Their enhanced acidity, renewable origins, and demonstrated catalytic activity open up a plethora of opportunities for the development of more sustainable and efficient chemical processes.

Further research is needed to conduct direct, side-by-side comparative studies under identical conditions to fully quantify the performance advantages of furan-based carboxylic acids in a wider range of catalytic applications. The development of heterogeneous catalysts derived from these acids, such as through their incorporation into Metal-Organic Frameworks (MOFs) or immobilization on solid supports, is a particularly exciting avenue for creating robust, recyclable, and highly active catalytic systems.

As the chemical industry continues its transition towards a circular economy, the humble furan ring, functionalized with carboxylic acid groups and born from biomass, is set to play a pivotal role in catalyzing a more sustainable future.

References

A Senior Application Scientist's Guide to the In Vitro Validation of 5-Acetoxymethyl-2-furancarboxylic Acid (AMFCA) Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 5-Acetoxymethyl-2-furancarboxylic acid (AMFCA) in vitro. We will explore the scientific rationale behind experimental choices, present detailed protocols for key assays, and compare the potential bioactivity of AMFCA with its well-studied precursor, 5-Hydroxymethylfurfural (5-HMF), and a standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

Introduction: The Therapeutic Potential of Furan Derivatives

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1] 5-Hydroxymethylfurfural (5-HMF), a key platform chemical derived from biomass, is known to exhibit beneficial health effects, including anti-inflammatory and antioxidant properties.[2][3] AMFCA, or 5-(Acetoxymethyl)-2-furoic acid, is a derivative of 5-HMF and its bioactivity is an area of growing interest.[4] The addition of an acetoxymethyl group in place of the hydroxymethyl group may alter the compound's lipophilicity and cell permeability, potentially influencing its biological effects.

This guide will focus on validating the potential anti-inflammatory and cytotoxic activities of AMFCA, providing a scientifically rigorous approach to its in vitro characterization.

Comparative Framework: AMFCA vs. 5-HMF and Ibuprofen

To provide a meaningful assessment of AMFCA's bioactivity, a comparative approach is essential. We have selected two key comparators:

  • 5-Hydroxymethylfurfural (5-HMF): As the parent compound, comparing AMFCA to 5-HMF will help elucidate the impact of the acetoxymethyl group on bioactivity.

  • Ibuprofen: A well-established NSAID, Ibuprofen will serve as a positive control for anti-inflammatory assays, providing a benchmark for the potential potency of AMFCA.

Experimental Validation Workflow

The validation of AMFCA's bioactivity will follow a logical progression, starting with an assessment of its cytotoxicity to determine a safe therapeutic window, followed by specific assays to evaluate its anti-inflammatory potential.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Data Analysis & Comparison A MTT Assay on RAW 264.7 Macrophages B Determine Non-Toxic Concentration Range A->B C LPS-Induced Nitric Oxide (NO) Production Assay B->C D Inhibition of Albumin Denaturation (IAD) Assay B->D E Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) C->E F Calculate IC50 Values G Compare AMFCA with 5-HMF and Ibuprofen F->G

Caption: Experimental workflow for in vitro validation of AMFCA bioactivity.

Part 1: Cytotoxicity Assessment - The MTT Assay

Rationale: Before evaluating the specific bioactivities of a compound, it is crucial to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This allows for the identification of a concentration range where the compound is not toxic to the cells, ensuring that any observed effects in subsequent assays are not due to cell death.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1][5]

  • Compound Treatment: Treat the cells with various concentrations of AMFCA, 5-HMF, and a vehicle control (e.g., DMSO) for 24 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation: Comparative Cytotoxicity

CompoundIC50 on RAW 264.7 cells (µM)
AMFCA > 200
5-HMF > 250
Doxorubicin (Positive Control) 5.2

Note: Data is illustrative. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Part 2: Anti-inflammatory Activity Evaluation

Inflammation is a complex biological response, and its modulation can be assessed through various in vitro models. We will focus on two key aspects: the inhibition of inflammatory mediators and the prevention of protein denaturation.

A. Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production

Rationale: Macrophages, when activated by stimuli like LPS, produce nitric oxide (NO), a key inflammatory mediator. The ability of a compound to inhibit NO production is a strong indicator of its anti-inflammatory potential. 5-HMF has been shown to reduce the production of NO in LPS-stimulated RAW 264.7 cells.[2]

G cluster_0 Inflammatory Signaling Cascade cluster_1 Mechanism of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO AMFCA AMFCA AMFCA->NFkB Inhibition

Caption: Potential mechanism of AMFCA in inhibiting NO production.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Treatment: Seed and treat RAW 264.7 cells with non-toxic concentrations of AMFCA, 5-HMF, Ibuprofen, and LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve of sodium nitrite.

B. Inhibition of Albumin Denaturation (IAD)

Rationale: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is a reliable in vitro method to screen for anti-inflammatory activity.[6]

Experimental Protocol: IAD Assay

  • Reaction Mixture: Prepare a reaction mixture containing the test compounds (AMFCA, 5-HMF, Ibuprofen) at various concentrations and 1% aqueous solution of bovine serum albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 51°C for 20 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation.

Data Presentation: Comparative Anti-inflammatory Activity

CompoundNO Production IC50 (µM)Albumin Denaturation Inhibition IC50 (µg/mL)
AMFCA 45.885.3
5-HMF 62.5112.7
Ibuprofen 35.270.1

Note: Data is illustrative.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the in vitro validation of this compound's bioactivity. The presented experimental framework, with its emphasis on comparative analysis and mechanistic rationale, provides a solid foundation for further investigation. The illustrative data suggests that AMFCA may possess anti-inflammatory properties, potentially more potent than its parent compound, 5-HMF.

Future studies should aim to elucidate the precise molecular mechanisms underlying AMFCA's activity, including its effects on key signaling pathways such as MAPK and NF-κB, which are known to be modulated by 5-HMF.[2] Further investigations into its antioxidant and potential anticancer activities are also warranted, given the broad spectrum of bioactivities associated with furan derivatives.[1][5]

References

Reactivity comparison of "5-Acetoxymethyl-2-furancarboxylic acid" with other furan derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold in Modern Chemistry

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science, serving as the core scaffold for a multitude of natural products and synthetic compounds.[1][2] Its unique electronic properties make it a versatile building block, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This guide provides an in-depth comparative analysis of the chemical reactivity of 5-Acetoxymethyl-2-furancarboxylic acid (AMFCA) . By examining its behavior in key organic transformations against other benchmark furan derivatives, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its synthetic utility. The reactivity of a furan derivative is profoundly influenced by the electronic nature of its substituents. In AMFCA, the furan ring is decorated with two distinct electron-withdrawing groups (EWGs): a carboxylic acid at the C2 position and an acetoxymethyl group at the C5 position. These substituents significantly modulate the electron density of the aromatic ring, thereby governing its reactivity profile.

We will compare AMFCA to the following furan derivatives to establish a clear reactivity spectrum:

  • Furan: The parent heterocycle, serving as the baseline for high reactivity.

  • 2-Methylfuran: An electron-rich derivative with an electron-donating group (EDG).

  • Furfural: A derivative with a single, potent EWG (aldehyde).

  • 2-Furoic Acid: A derivative with a single carboxylic acid EWG.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Theoretical Framework: The Decisive Role of Substituents

Furan is a π-excessive heterocycle, rendering it exceptionally reactive towards electrophilic attack—orders of magnitude faster than benzene.[5] The reaction proceeds via the formation of a resonance-stabilized cationic intermediate (a σ-complex), with a strong preference for substitution at the C2 and C5 positions, as this allows for more effective delocalization of the positive charge.[5][6]

The presence of substituents dramatically alters this intrinsic reactivity:

  • Electron-Donating Groups (EDGs) , such as the methyl group in 2-methylfuran, push electron density into the ring, further stabilizing the cationic intermediate and accelerating the rate of EAS.

  • Electron-Withdrawing Groups (EWGs) , such as the carboxyl (-COOH) and formyl (-CHO) groups, pull electron density from the ring.[7] This destabilizes the cationic intermediate, increasing the activation energy and thus deactivating the ring towards EAS.

In the case of AMFCA, both the carboxylic acid and the acetoxymethyl groups are deactivating. The carboxylic acid is a potent deactivator through both resonance and inductive effects. The acetoxymethyl group (-CH₂OAc) is primarily deactivating via an inductive effect. Consequently, AMFCA is expected to be the most deactivated and least reactive compound in this series for EAS reactions.

This leads to the following predicted reactivity order for Electrophilic Aromatic Substitution:

G cluster_0 Relative Reactivity in Electrophilic Aromatic Substitution 2-Methylfuran 2-Methylfuran (Most Reactive) Furan Furan 2-Methylfuran->Furan Furfural Furfural Furan->Furfural 2-Furoic Acid 2-Furoic Acid Furfural->2-Furoic Acid AMFCA AMFCA (Least Reactive) 2-Furoic Acid->AMFCA

Caption: Predicted reactivity order of furan derivatives in EAS.

Experimental Data and Observations

The theoretical predictions are strongly supported by experimental evidence from the literature. While furan undergoes reactions like nitration and halogenation under mild conditions, substituted furans with EWGs require significantly harsher conditions and often yield products in lower quantities.[7]

DerivativeSubstituent EffectTypical Bromination ConditionsRelative Reactivity
2-Methylfuran Strong Activation (EDG)N-Bromosuccinimide (NBS) in CCl₄, 0°CVery High
Furan BaselineBromine in Dioxane, -5°C[7]High
Furfural Strong Deactivation (EWG)Bromine in Acetic Acid, elevated temp.Low
2-Furoic Acid Strong Deactivation (EWG)NBS, refluxVery Low
AMFCA Very Strong Deactivation (2 EWGs)Requires forcing conditions, potential for side-chain reactionExtremely Low

Table 1: Comparative conditions for the electrophilic bromination of furan derivatives.

Reactivity in Cycloaddition: The Diels-Alder Reaction

Theoretical Framework: Furan as a Diene

The Diels-Alder reaction is a [4+2] cycloaddition where furan can act as the four-electron diene component.[8] However, furan's aromaticity poses a thermodynamic penalty, as the aromatic stabilization is lost upon forming the 7-oxanorbornene adduct.[9] This makes the reaction reversible and less favorable compared to non-aromatic dienes.

The reactivity of furans in Diels-Alder reactions is highly dependent on their electronic properties:

  • Electron-rich furans (with EDGs like in 2-methylfuran) are more effective dienes as they have a higher-energy Highest Occupied Molecular Orbital (HOMO) to interact with the dienophile's LUMO.[10]

  • Electron-poor furans (with EWGs like in furfural and AMFCA) are poor dienes due to their lowered HOMO energy, making the reaction kinetically and thermodynamically unfavorable.[11]

Therefore, AMFCA, being substituted with two EWGs, is expected to be an extremely poor diene for Diels-Alder reactions under standard conditions.

DerivativeElectronic NatureDiels-Alder Reactivity with Maleimide
2-Methylfuran Electron-richHigh
Furan NeutralModerate, reversible[9]
Furfural Electron-poorVery Low[11]
2-Furoic Acid Electron-poorVery Low
AMFCA Very Electron-poorNegligible

Table 2: Comparative reactivity of furan derivatives as dienes in the Diels-Alder reaction.

Oxidation and Reduction of the Furan Ring

The furan ring is generally sensitive to oxidation, which can lead to ring-opening to generate 1,4-dicarbonyl compounds.[12][13] Furans with electron-donating alkyl groups are particularly susceptible. The electron-deficient nature of AMFCA may afford it greater stability against certain oxidative conditions compared to furan or 2-methylfuran. However, strong oxidants will still degrade the ring.[14]

Conversely, reduction of the furan ring to dihydrofuran or tetrahydrofuran derivatives can be achieved, though it often requires specific conditions to avoid side reactions.[15][16] Modern methods, such as Brønsted acid-catalyzed reduction with silanes, have shown success.[17][18] For AMFCA, reduction would likely target both the furan ring and the carboxylic acid group, requiring careful selection of reagents to achieve selectivity.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is generally not a favored pathway for electron-rich heterocycles like furan. However, the presence of strong electron-withdrawing groups can activate the ring for such transformations, especially if a good leaving group is present.[19] While unsubstituted halofurans are relatively unreactive, a derivative like 2-bromo-5-nitrofuran readily undergoes nucleophilic substitution.[19]

For AMFCA, the two EWGs would make the ring susceptible to nucleophilic attack. If a derivative were synthesized with a leaving group at the C3 or C4 position, nucleophilic substitution would be a viable synthetic strategy, a pathway that is inaccessible for furan or 2-methylfuran.

Side-Chain Reactivity: The True Locus of AMFCA's Utility

Given the deactivated nature of its furan ring, the primary synthetic value of AMFCA lies in the reactivity of its side-chain functional groups.

  • Carboxylic Acid (-COOH): This group can readily undergo standard transformations such as esterification, conversion to amides (e.g., via an acyl chloride), or reduction to an alcohol.

  • Acetoxymethyl (-CH₂OAc): The ester can be easily hydrolyzed under basic or acidic conditions to reveal the corresponding 5-hydroxymethyl-2-furancarboxylic acid, providing a handle for further functionalization.

This positions AMFCA as a stable, bio-derived scaffold where complex modifications can be made selectively at the C2 and C5 side chains without interference from the aromatic ring.

Experimental Protocol: Comparative Analysis of Reactivity via Competitive Bromination

This protocol provides a framework for quantitatively comparing the reactivity of different furan derivatives towards a common electrophile.

G cluster_workflow Experimental Workflow: Competitive Bromination A 1. Preparation Equimolar mixture of two furan derivatives (e.g., Furan and 2-Furoic Acid) in a suitable solvent (e.g., Dioxane). B 2. Reaction Initiation Add a sub-stoichiometric amount of mild brominating agent (e.g., 0.1 eq. NBS) at a controlled temperature (e.g., 25°C). A->B C 3. Reaction Monitoring Stir for a defined period (e.g., 1 hour). Quench the reaction with an aqueous solution of sodium thiosulfate. B->C D 4. Analysis Extract with an organic solvent. Analyze the organic layer via GC-MS or ¹H NMR to determine the ratio of brominated products. C->D

Caption: Workflow for a competitive bromination experiment.

Methodology:

  • Materials: Furan, 2-Furoic Acid, 2-Methylfuran, Furfural, AMFCA, N-Bromosuccinimide (NBS), Dioxane (anhydrous), Deuterated Chloroform (CDCl₃), internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Reaction Setup: In separate, dry NMR tubes, prepare a solution of 0.1 mmol of each furan derivative and 0.1 mmol of the internal standard in 0.5 mL of CDCl₃.

  • Initiation: To each tube, add a solution of 0.05 mmol of NBS in 0.1 mL of CDCl₃. Start a timer immediately.

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., 5, 15, 30, 60 minutes).

  • Analysis: By integrating the signals corresponding to the starting materials and the products relative to the internal standard, the rate of consumption for each furan derivative can be determined. This allows for a direct, quantitative comparison of their reactivity.

Expected Outcome: The rate of reaction will follow the predicted order: 2-Methylfuran >> Furan > Furfural ≈ 2-Furoic Acid > AMFCA. For AMFCA, little to no reaction is expected under these mild conditions.

Conclusion

This compound (AMFCA) is a highly deactivated furan derivative. The presence of two electron-withdrawing groups renders its aromatic core substantially less reactive in canonical furan reactions like electrophilic aromatic substitution and Diels-Alder cycloadditions when compared to furan, and especially to electron-rich derivatives like 2-methylfuran. Its reactivity profile is more aligned with other deactivated furans such as furfural and 2-furoic acid.

The primary synthetic utility of AMFCA is not found in the reactivity of its furan ring, but rather in the transformations of its C2 carboxylic acid and C5 acetoxymethyl side chains. This makes it a valuable, stable, bio-derived platform molecule for building complex structures where the furan serves as a rigid and robust scaffold. Understanding this reactivity dichotomy is crucial for effectively incorporating this and similar molecules into synthetic and drug discovery programs.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Furancarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted furancarboxylic acids are a cornerstone of modern chemistry. Their rigid, aromatic scaffold is a privileged structure in medicinal chemistry, a vital component in the synthesis of novel materials, and a key bio-based platform chemical poised to replace petroleum-derived analogues.[1] The strategic synthesis of these molecules is therefore of paramount importance. This guide provides a comparative analysis of the principal synthetic routes, moving beyond mere protocols to explain the underlying causality of experimental choices. We will explore methodologies starting from renewable biomass, classical ring-forming reactions, and modern transition-metal-catalyzed approaches, offering a clear perspective on the advantages and limitations of each.

The Bio-Based Revolution: Oxidation of 5-Hydroxymethylfurfural (HMF)

The most prominent and economically significant furancarboxylic acid is 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of polymers like polyethylene furanoate (PEF).[1][2][3] The dominant route to FDCA begins with 5-hydroxymethylfurfural (HMF), a platform chemical derived from the dehydration of C6 sugars.[1][2] The synthesis involves the selective oxidation of HMF's alcohol and aldehyde functionalities.

Mechanistic Insight: The Dual Pathway

The catalytic oxidation of HMF to FDCA is not a single-step process but a cascade of reactions involving several key intermediates.[2][4] The reaction can proceed via two primary pathways, and the selectivity is often dictated by the choice of catalyst and reaction conditions.

  • The DFF Pathway: The hydroxymethyl group is first oxidized to an aldehyde, forming 2,5-diformylfuran (DFF). DFF is then further oxidized to 5-formyl-2-furancarboxylic acid (FFCA).[4][5]

  • The HMFCA Pathway: Alternatively, the aldehyde group is oxidized first to a carboxylic acid, yielding 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). HMFCA's alcohol group is subsequently oxidized to form FFCA.[4][5]

Both pathways converge at the FFCA intermediate, which is finally oxidized to the target FDCA.[5]

HMF_Oxidation HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF  -OH oxidation HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA  -CHO oxidation FFCA 5-Formyl-2- furancarboxylic acid (FFCA) DFF->FFCA  -CHO oxidation HMFCA->FFCA  -OH oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA  -CHO oxidation

Caption: Reaction pathways for the catalytic oxidation of HMF to FDCA.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical for achieving high yields and selectivity under sustainable conditions. Noble metal catalysts are highly efficient but costly, prompting research into earth-abundant alternatives.

Catalyst SystemSupportOxidantTemperature (°C)Time (h)FDCA Yield (%)Key Insights & Causality
Pt/C Activated CarbonO₂ (atm)900.008 (residence)86.4High activity and selectivity. The basic medium (NaOH) is crucial for deprotonating the hydroxyl group, increasing its nucleophilicity and facilitating oxidation.[2]
Pd/HT Mg-Al HydrotalciteO₂ (1 MPa)140->99.9The basic sites on the hydrotalcite support activate the C=O group, promoting efficient oxidation even at higher temperatures.[5]
Au/Sn-Beta Sn-Beta ZeoliteO₂ (1 MPa)140-98.0The addition of an oxophilic promoter like Sn enhances the catalyst's ability to activate the alcohol group in HMF.[5]
RuOₓ/MnOₓ-VC Vanadium CarbideO₂ (1 MPa)120499Synergistic interaction between Ru and the MnOₓ support creates highly dispersed active sites, enabling high efficiency in an alkali-free system.[5]
TEMPO/NaClO/KBr None (Homogeneous)NaClORT3~100TEMPO is a radical catalyst that efficiently facilitates the oxidation of both aldehyde and alcohol groups under very mild, aqueous conditions.[6]
MnFe₂O₄ NoneTBHP100685A non-noble metal alternative that provides good yields, though it often requires a stoichiometric chemical oxidant like tert-butyl hydroperoxide (TBHP).[4][5]
Experimental Protocol: Pt/C Catalyzed Oxidation of HMF

This protocol is adapted from studies demonstrating high-yield synthesis of FDCA in a continuous flow system.[2]

  • Catalyst Preparation: Prepare a packed-bed reactor by loading 0.05 g of commercial 5% Platinum on activated carbon (Pt/C) catalyst into a tubular reactor.

  • Reagent Solution: Prepare an aqueous solution of 5-hydroxymethylfurfural (HMF). Prepare a separate aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup: Use a continuous flow system where the HMF and NaOH solutions are pumped and mixed before entering the packed-bed reactor. The molar ratio of HMF to NaOH should be optimized, with ratios around 1:8 often proving effective.[2]

  • Execution:

    • Heat the reactor to 90 °C.

    • Introduce the mixed reactant solution into the reactor at a controlled flow rate.

    • Simultaneously, introduce a stream of oxygen gas at a controlled flow rate (e.g., 33.9 mL/min) at atmospheric pressure.[2]

    • The short residence time in the reactor (sub-second) is sufficient for high conversion.[2]

  • Work-up and Analysis:

    • The effluent from the reactor is collected.

    • Acidify the solution with HCl to precipitate the FDCA product, which has low solubility in acidic aqueous media.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Analyze the product purity and yield using techniques like HPLC and NMR.

Building the Ring: Classical Synthesis Routes

Before the advent of biomass conversion, the construction of the furan ring itself was the primary focus. These classical methods remain invaluable for creating complex, substituted furans that are not easily accessible from HMF.

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for preparing substituted furans from 1,4-dicarbonyl compounds.[7][8] The reaction is typically catalyzed by an acid and proceeds via dehydration.

Mechanism: The synthesis begins with the protonation of one carbonyl group, which increases its electrophilicity. The enol form of the second carbonyl then acts as a nucleophile, attacking the protonated carbonyl in an intramolecular fashion to form a five-membered hemiacetal intermediate. A subsequent dehydration step eliminates water and forms the aromatic furan ring.[7]

Paal_Knorr cluster_0 Paal-Knorr Mechanism Diketone 1,4-Dicarbonyl Protonated Protonated Carbonyl Diketone->Protonated H⁺ Enol Enol Intermediate Protonated->Enol Tautomerization Hemiacetal Cyclized Hemiacetal Enol->Hemiacetal Intramolecular Attack Furan Substituted Furan Hemiacetal->Furan -H₂O (Dehydration)

Caption: Mechanism of the Paal-Knorr furan synthesis.

Experimental Insight: The choice of acid catalyst is flexible, ranging from protic acids like H₂SO₄ to Lewis acids or dehydrating agents under anhydrous conditions.[7] This versatility allows the reaction to be adapted to a wide variety of substrates, including those bearing sensitive functional groups. To synthesize a furancarboxylic acid derivative, one of the R groups on the starting diketone would typically be an ester, which can be hydrolyzed in a subsequent step.

The Feist-Benary Furan Synthesis

This classic reaction provides access to a different substitution pattern by condensing an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[9][10][11]

Mechanism: The reaction is initiated by the base deprotonating the acidic α-carbon of the β-dicarbonyl compound, forming a nucleophilic enolate. This enolate then attacks the α-carbon of the halo-ketone in an Sₙ2 displacement of the halide. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization (aldol-type condensation) followed by dehydration to yield the substituted furan.[9][12]

Feist_Benary cluster_1 Feist-Benary Mechanism Dicarbonyl β-Dicarbonyl Compound Enolate Enolate Dicarbonyl->Enolate Base (-H⁺) Adduct Alkylated Intermediate Enolate->Adduct + α-Halo Ketone (Sₙ2 Attack) Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Furan Substituted Furan Cyclized->Furan -H₂O (Dehydration)

Caption: Mechanism of the Feist-Benary furan synthesis.

Experimental Insight: This method is particularly useful for synthesizing furan-3-carboxylates when a β-ketoester like ethyl acetoacetate is used as the dicarbonyl component.[9] The choice of base is critical; mild bases like pyridine or triethylamine are often preferred to avoid unwanted side reactions such as the hydrolysis of the ester group.[9][12]

Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

This protocol is a representative example of the Feist-Benary synthesis.[9]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in pyridine.

  • Execution:

    • To the stirred solution, slowly add chloroacetone (1.0 eq).

    • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the mixture with diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine to remove pyridine and unreacted starting materials.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Product: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure furan ester, which can be subsequently hydrolyzed to the corresponding carboxylic acid if desired.

Routes from C5 Feedstocks: The Carboxylation Approach

An alternative bio-based strategy utilizes C5 sugars from hemicellulose, which can be converted to furfural and then to 2-furoic acid. The challenge then becomes introducing a second carboxyl group at the C5 position.

Direct C-H Carboxylation

This approach involves the deprotonation of the C5-H bond of a 2-furoic acid derivative, followed by quenching with CO₂.

  • Organometallic Route: This method uses strong bases like lithium diisopropylamide (LDA) at low temperatures to deprotonate the furan ring, generating a dianion that reacts with CO₂. This route can achieve good yields (73%) but requires cryogenic conditions and stoichiometric use of strong, hazardous bases.[13]

  • Carbonate-Promoted Carboxylation: A more scalable and sustainable approach uses alkali carbonate salts (e.g., Cs₂CO₃) to promote the deprotonation of the C-H bond at elevated temperatures, with the resulting carbanion reacting with CO₂.[14] This method avoids cryogenic setups and has been demonstrated in scalable flow reactors.[14]

Tandem Bromination-Carbonylation

A multi-step but effective one-pot method has been developed involving a palladium-catalyzed tandem reaction. 2-furoic acid is first brominated at the C5 position and then subjected to a palladium-catalyzed hydroxycarbonylation in the same pot, yielding FDCA.[15] This process avoids the isolation of intermediates and uses a low-cost starting material.[15]

Comparative Summary and Outlook

Choosing the optimal synthesis route for a substituted furancarboxylic acid depends heavily on the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Caption: Decision workflow for selecting a furan synthesis route.

  • For large-scale production of FDCA , the catalytic oxidation of HMF is the most mature and industrially relevant pathway.[16] Ongoing research focuses on developing cheaper, more stable non-noble metal catalysts to further improve economic feasibility.[3][5]

  • For accessing diverse substitution patterns , particularly for applications in pharmaceuticals and fine chemicals, the classical Paal-Knorr and Feist-Benary syntheses remain the methods of choice due to their reliability and the broad availability of starting materials.[7][9]

  • Emerging strategies like direct C-H carboxylation of C5-derived furoic acid represent a promising frontier, potentially bridging the gap between inexpensive hemicellulose feedstocks and high-value C6 platform chemicals like FDCA.[14][15]

The field continues to evolve, driven by the dual needs of sustainable chemical production and the demand for novel molecular architectures. A thorough understanding of these varied synthetic routes empowers researchers to make informed decisions, accelerating discovery and development in this vital area of chemistry.

References

The Dawn of a Sustainable Alternative: 5-Acetoxymethyl-2-furancarboxylic Acid in the Realm of Advanced Polymers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to a Bio-Based Contender Against Petroleum-Derived Incumbents

In the relentless pursuit of a sustainable industrial future, the chemical sector stands at a critical juncture. The long-standing reliance on petroleum-based feedstocks for the synthesis of polymers and other essential chemicals is increasingly challenged by environmental concerns and the volatility of fossil fuel markets.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of 5-Acetoxymethyl-2-furancarboxylic acid (AMFCA), a promising bio-based molecule poised to offer a sustainable alternative to petroleum-derived chemicals, most notably terephthalic acid (PTA), a cornerstone of the modern polymer industry.

From Biomass to Building Block: The Genesis of AMFCA

Unlike its petroleum-derived counterparts, AMFCA originates from renewable biomass, a key advantage in the shift towards a circular economy.[3] The synthesis of AMFCA is intrinsically linked to the valorization of carbohydrates. A common pathway involves the conversion of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from C6 sugars, into 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[4][5][6] Subsequent esterification of HMFCA with acetic anhydride yields this compound.[7]

dot

Biomass Renewable Biomass (e.g., Lignocellulose, Fructose) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration HMFCA 5-Hydroxymethyl-2- furancarboxylic Acid (HMFCA) HMF->HMFCA Selective Oxidation AMFCA 5-Acetoxymethyl-2- furancarboxylic Acid (AMFCA) HMFCA->AMFCA Esterification AceticAnhydride Acetic Anhydride AceticAnhydride->AMFCA

Caption: Synthesis pathway of AMFCA from renewable biomass.

This bio-based origin story starkly contrasts with the production of Purified Terephthalic Acid (PTA), the incumbent AMFCA aims to displace. PTA is predominantly synthesized through the energy-intensive oxidation of p-xylene, a petrochemical derived from crude oil.[8][9] This process not only relies on a finite resource but also contributes to significant greenhouse gas emissions.[10]

A Tale of Two Molecules: AMFCA vs. Terephthalic Acid

The potential of AMFCA as a sustainable alternative hinges on its ability to replicate or even surpass the performance of PTA in polymer applications. The primary application of PTA is in the production of polyethylene terephthalate (PET), a ubiquitous polyester used in everything from beverage bottles to clothing fibers. The furan-based counterpart to PET, polyethylene furanoate (PEF), is typically synthesized from 2,5-furandicarboxylic acid (FDCA), a close relative of AMFCA.[11][12][13] Given the structural similarities, the performance of PEF offers valuable insights into the potential of polyesters derived from AMFCA.

Comparative Performance Insights
PropertyPolyethylene Terephthalate (PET) from PTAPolyethylene Furanoate (PEF) from FDCA (a proxy for AMFCA-based polyesters)
**Gas Barrier (O₂, CO₂) **GoodExcellent (significantly better than PET)[11]
Thermal Stability HighComparable to PET[11][12]
Mechanical Strength HighComparable or superior to PET[2][12]
Renewable Content Low (derived from petroleum)High (derived from biomass)

The superior gas barrier properties of furan-based polyesters like PEF are a particularly noteworthy advantage over PET.[11] This enhancement is attributed to the unique molecular structure of the furan ring, which can lead to more efficient chain packing and reduced free volume for gas molecules to permeate. This makes furan-based polyesters highly attractive for applications in food and beverage packaging, where extending shelf life is paramount.

While direct experimental data on homopolymers of AMFCA is still emerging, the existing body of research on furan-based polyesters strongly suggests that AMFCA-derived polymers would exhibit these desirable characteristics. The acetoxymethyl group in AMFCA offers a potential advantage in tuning the polymer's properties, such as its solubility and processing characteristics, compared to the di-acid structure of FDCA.

Experimental Protocols: A Gateway to Innovation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for the synthesis and characterization of furan-based polyesters, which can be adapted for AMFCA.

Protocol 1: Synthesis of Furan-Based Polyester via Melt Polycondensation

This protocol outlines a two-step melt polycondensation reaction, a common method for producing high-molecular-weight polyesters.[1]

Materials:

  • Furan-based dicarboxylic acid or its dimethyl ester (e.g., Dimethyl 2,5-furandicarboxylate as a proxy for an AMFCA-derived monomer)

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • Esterification/Transesterification:

    • Charge the furan-based monomer and the diol in a molar ratio of 1:2.2 into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

    • Add the catalyst (e.g., 250 ppm of antimony trioxide).

    • Heat the mixture to 190-220°C under a slow nitrogen stream to initiate the esterification or transesterification reaction.

    • Continuously remove the byproduct (water or methanol) by distillation. The reaction is typically continued for 2-4 hours.

  • Polycondensation:

    • Add the stabilizer (e.g., 100 ppm of phosphoric acid) to the reaction mixture.

    • Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr.

    • Continue the reaction under high vacuum for 2-4 hours to increase the molecular weight of the polymer. The reaction is monitored by the increase in the stirrer's torque.

    • Once the desired viscosity is achieved, extrude the molten polymer from the reactor under nitrogen pressure and quench it in cold water.

    • Pelletize the resulting polyester for further characterization.

dot

Monomers Furan Monomer + Diol + Catalyst Esterification Esterification/ Transesterification (190-220°C, N₂) - Byproduct (H₂O/MeOH) Monomers->Esterification Oligomers Oligomers + Stabilizer Esterification->Oligomers Polycondensation Polycondensation (250-280°C, Vacuum) - Excess Diol Oligomers->Polycondensation Polymer High Molecular Weight Furan Polyester Polycondensation->Polymer

Caption: Workflow for furan-based polyester synthesis.

Protocol 2: Characterization of Polyester Properties

A thorough characterization of the synthesized polyester is crucial for a meaningful comparison with its petroleum-based counterparts.

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve the polymer in a suitable solvent (e.g., a mixture of hexafluoroisopropanol and chloroform).

  • Analyze the solution using a GPC instrument calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2. Thermal Properties (Differential Scanning Calorimetry - DSC & Thermogravimetric Analysis - TGA):

  • DSC: Heat a small sample of the polymer (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). This will determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • TGA: Heat a small sample of the polymer (5-10 mg) in a crucible under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the thermal degradation temperature (Td).

3. Mechanical Properties (Tensile Testing):

  • Prepare dumbbell-shaped specimens of the polymer by injection molding or compression molding.

  • Conduct tensile tests using a universal testing machine according to ASTM D638 standards to determine the tensile strength, Young's modulus, and elongation at break.

4. Gas Barrier Properties (Oxygen Transmission Rate - OTR):

  • Prepare thin films of the polymer.

  • Measure the OTR using a specialized instrument according to ASTM D3985 standards.

The Path Forward: A Sustainable Horizon

This compound represents a compelling step forward in the development of sustainable, high-performance materials. While further research is needed to fully elucidate the properties of AMFCA-based homopolymers and optimize their synthesis, the existing evidence from the broader family of furan-based polyesters paints a promising picture. The potential for superior barrier properties, coupled with a renewable feedstock, positions AMFCA and its derivatives as strong contenders to challenge the dominance of petroleum-based chemicals in the polymer industry. As the scientific community continues to innovate, AMFCA stands as a testament to the power of green chemistry to forge a more sustainable and circular future.

References

A Prospective Benchmarking Guide: 5-Acetoxymethyl-2-furancarboxylic Acid (AMFC) as a Novel AB-Type Monomer for Bio-based Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of sustainable alternatives to petroleum-based plastics, the furan chemical family has emerged as a cornerstone for the next generation of bio-polymers.[1] The most celebrated member, 2,5-Furandicarboxylic acid (FDCA), is widely recognized as a bio-based successor to terephthalic acid (TPA), enabling high-performance polyesters like Poly(ethylene furanoate) (PEF) that exhibit superior barrier properties and comparable thermal performance to incumbent materials.[2][3] However, the vast chemical diversity derivable from biomass offers a broader palette of monomers that remain largely unexplored.

This guide introduces 5-Acetoxymethyl-2-furancarboxylic acid (AMFC) , a promising but under-researched furanic monomer. Unlike the symmetrical AA-type diacid structure of FDCA, AMFC presents an asymmetrical AB-type functionality, possessing both a carboxylic acid (A) and a protected hydroxymethyl (B, as an acetate) group. This structural distinction fundamentally alters the polymerization pathway from a two-monomer polycondensation to a potential self-polycondensation, opening new avenues for polymer design.

As direct comparative data for AMFC-based polymers is not yet available in peer-reviewed literature, this document serves as a prospective guide. We will leverage established principles of polymer chemistry and data from related furanic systems to:

  • Analyze the distinct chemical nature of AMFC versus the benchmark FDCA.

  • Propose a detailed, scientifically-grounded experimental workflow for the synthesis and benchmarking of an AMFC-based polyester.

  • Provide predictive analysis on the performance of the resulting polymer, establishing a hypothesis for future research and development.

Monomer Analysis: A Tale of Two Structures

The performance of a polymer is intrinsically linked to the structure of its constituent monomers. The primary distinction between FDCA and AMFC lies in their functionality, which dictates the polymerization strategy and the final polymer architecture.

1.1. The Benchmark: 2,5-Furandicarboxylic Acid (FDCA)

FDCA is a difunctional (AA-type) aromatic diacid. Its polymerization requires a corresponding BB-type monomer, typically a diol like ethylene glycol, to form a polyester.[4] This AA + BB polycondensation results in a polymer with a repeating unit where the furan ring is flanked by ester groups originating from the diol.

1.2. The Challenger: this compound (AMFC)

AMFC is an AB-type monomer. The carboxylic acid serves as the 'A' function, while the acetoxymethyl group, after a crucial in-situ reaction, provides the alcohol 'B' function. This structure allows for self-polycondensation, where AMFC molecules react with each other to form a polymer chain. This pathway simplifies the polymerization process by eliminating the need for precise stoichiometric balancing of two separate monomers.

Diagram 1: Monomer Functional Types A comparison of the 'AA' difunctional nature of FDCA, requiring a diol co-monomer, versus the 'AB' monofunctional nature of AMFC, which can self-condense.

G cluster_0 AA + BB Polymerization (Benchmark) cluster_1 AB Self-Polycondensation (Proposed) FDCA HOOC-Furan-COOH (FDCA - 'AA' Type) Diol HO-R-OH (Diol - 'BB' Type) FDCA->Diol + Polymer_AA_BB -[OC-Furan-CO-O-R-O]-n (Polyester) Diol->Polymer_AA_BB Polycondensation AMFC AcO-CH2-Furan-COOH (AMFC - 'AB' Type) Polymer_AB -[O-CH2-Furan-CO]-n (Polyester) AMFC->Polymer_AB Self-Polycondensation

The resulting polymer from AMFC, Poly(5-hydroxymethyl-2-furanoate), would possess a different backbone structure compared to PEF. Each furan ring would be linked via an ester bond on one side and a methylene ether linkage on the other, potentially increasing chain flexibility.

Proposed Experimental Design for Benchmarking

To objectively evaluate AMFC, a direct comparison against a well-established FDCA-based polymer is necessary. We propose a parallel synthesis of Poly(butylene furanoate) (PBF) as the benchmark and the novel polyester from AMFC. Butanediol is chosen for the benchmark due to PBF's well-documented properties.[5]

Causality Behind Experimental Choices

The proposed protocols utilize a two-stage melt polycondensation method, a standard and industrially scalable technique for polyester synthesis.[6]

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) is selected as it is a common and effective catalyst for both esterification and transesterification reactions.

  • Stage 1 (Esterification/Transesterification): This initial stage is conducted under a nitrogen atmosphere at moderate temperatures (180-210°C). Its purpose is to form low molecular weight oligomers. For AMFC, this stage is critical for driving the initial transesterification of the acetate group with the growing chain's hydroxyl end, releasing acetic acid.

  • Stage 2 (Polycondensation): The temperature is increased (230-250°C) and a high vacuum is applied. This is the crucial step for building molecular weight. The high temperature increases reaction kinetics, while the vacuum is essential to efficiently remove condensation byproducts (water, acetic acid, and excess diol), thereby shifting the reaction equilibrium towards the formation of long polymer chains.

  • Antioxidants: Furan rings can be susceptible to thermal degradation and discoloration at high temperatures.[7] The addition of a hindered phenol antioxidant like Irganox® 1010 is a standard precautionary measure to ensure polymer integrity and minimize color formation.

Protocol 1: Synthesis of Poly(butylene furanoate) (PBF) - The Benchmark

This protocol is adapted from established literature methods for synthesizing FDCA-based polyesters.[4]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • 1,4-Butanediol (BDO) (molar ratio DMFDCA:BDO = 1:1.8)

  • Titanium(IV) butoxide (Ti(OBu)₄) (approx. 250-500 ppm relative to DMFDCA)

  • Irganox® 1010 (0.1 wt%)

Procedure:

  • Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with DMFDCA, BDO, and Irganox® 1010.

  • Place the reactor in a heating bath and establish an inert nitrogen atmosphere.

  • Heat the mixture to 180°C with stirring to form a homogeneous melt.

  • Inject the Ti(OBu)₄ catalyst. Methanol will begin to distill off as the transesterification reaction proceeds.

  • Over 2-3 hours, slowly increase the temperature to 210°C, collecting the methanol byproduct.

  • Begin the polycondensation stage by gradually reducing the pressure to <1 mbar over 30 minutes.

  • Simultaneously, increase the temperature to 240°C. The viscosity of the mixture will increase significantly.

  • Maintain these conditions for 2-4 hours, or until the stirring torque indicates the desired molecular weight has been achieved.

  • Extrude the resulting polymer from the reactor under nitrogen pressure and quench in a water bath.

Protocol 2: Proposed Synthesis of Poly(5-hydroxymethyl-2-furanoate) from AMFC

This hypothetical protocol is designed based on the principles of AB self-condensation and adapted from protocols for similar furanic monomers like 2,5-bis(hydroxymethyl)furan (BHMF).[8][9]

Materials:

  • This compound (AMFC)

  • Titanium(IV) butoxide (Ti(OBu)₄) (approx. 250-500 ppm)

  • Irganox® 1010 (0.1 wt%)

Procedure:

  • Charge the reactor (as described in 2.2) with AMFC and Irganox® 1010.

  • Establish a nitrogen atmosphere and heat to 190°C to melt the monomer and initiate the reaction. Inject the catalyst. The primary byproduct in this stage will be acetic acid.

  • Hold at 190°C for 2 hours, allowing the acetic acid to distill off.

  • Slowly increase the temperature to 220°C over 1 hour to further advance the oligomerization.

  • Initiate the polycondensation stage by gradually applying a high vacuum (<1 mbar).

  • Concurrently, raise the temperature to 245°C. The reaction byproducts will now be a mixture of acetic acid and water.

  • Continue the reaction under high vacuum for 3-5 hours until the desired viscosity is reached.

  • Extrude the polymer under nitrogen pressure and quench.

Diagram 2: Proposed Polymerization Workflow A generalized two-stage melt polycondensation process applicable for the synthesis of both the benchmark PBF and the proposed Poly(AMFC).

G start Charge Monomer(s), Catalyst, Antioxidant to Reactor stage1 Stage 1: Oligomerization - Temp: 180-210°C - Atmosphere: N2 - Byproduct Removal: Methanol / Acetic Acid start->stage1 Heat & Stir stage2 Stage 2: Polycondensation - Temp: 230-250°C - High Vacuum (<1 mbar) - Byproduct Removal: Excess Diol / Water stage1->stage2 Increase Temp, Apply Vacuum extrude Extrude & Quench Polymer stage2->extrude Reaction Complete (High Viscosity) end Polymer Pellets for Characterization extrude->end

Performance Benchmarking: Data & Predictive Analysis

Following synthesis, a rigorous characterization of the polymers is essential. The following tables outline the key performance indicators and provide established data for PBF alongside predicted outcomes for the AMFC-based polymer.

Table 1: Polymerization Process & Molecular Properties Comparison
ParameterPBF (Benchmark - Literature Data)Poly(AMFC) (Predicted Outcome)Rationale for Prediction
Monomer Type AA (DMFDCA) + BB (BDO)AB (AMFC)By definition of monomer structure.
Stoichiometry Requires precise 1:1 AA:BB ratioNot requiredSelf-condensation simplifies the process.
Primary Byproduct(s) Methanol, ButanediolAcetic Acid, WaterDifferent reaction mechanisms (transesterification vs. self-esterification).
Achievable Mₙ ( g/mol ) 20,000 - 40,000[4]15,000 - 30,000Potentially lower Mₙ initially due to the challenge of removing two different byproducts and potential side reactions.
Discoloration Low to moderate (yellowing)Potentially higherThe self-condensation of AMFC may require longer residence times at high temperatures, increasing the risk of thermal degradation of the furan ring.
Table 2: Thermal & Mechanical Properties Comparison
PropertyPBF (Benchmark - Literature Data)Poly(AMFC) (Predicted Outcome)Rationale for Prediction
Glass Transition (T₉) ~35 - 45°C[5]~20 - 30°CThe -[O-CH₂-Furan-CO]- repeating unit in Poly(AMFC) introduces a methylene group into the backbone for every furan ring, increasing chain flexibility and likely lowering T₉ compared to the more rigid PBF structure.
Melting Temp. (Tₘ) ~170°C[5]~140 - 160°CThe less symmetrical structure and potentially lower crystallinity of Poly(AMFC) may result in a lower melting point.
Degradation Temp. (Tₔ) >350°C[6]~320 - 350°CThe presence of the methylene ether linkage may represent a point of lower thermal stability compared to the all-ester backbone of PBF.
Tensile Modulus High (similar to PBT)LowerIncreased chain flexibility is expected to result in a less rigid material with a lower modulus.

Conclusion and Future Outlook

While 2,5-furandicarboxylic acid has rightfully established itself as the premier bio-based diacid for polyesters, the exploration of alternative furanic monomers is essential for innovation. This guide posits that this compound is a compelling candidate for investigation. Its AB-type structure offers a simplified, single-monomer polymerization route to a novel polyester with a unique backbone.

Our predictive analysis, grounded in established polymer science, suggests that a polyester derived from AMFC would likely exhibit increased flexibility, characterized by a lower glass transition temperature and tensile modulus compared to its PBF counterpart. While this may render it unsuitable for high-rigidity applications, it could open opportunities in areas requiring more ductile or elastomeric materials, such as flexible films, coatings, or as a blend component to plasticize other bio-polyesters like PLA.[5]

The protocols and predictions outlined herein provide a comprehensive, self-validating framework for researchers to undertake the first empirical synthesis and characterization of this promising polymer. Such experimental validation is the critical next step to confirm these hypotheses and unlock the full potential of the diverse chemical architectures that the furan platform has to offer.

References

Navigating the Therapeutic Potential of Furan Carboxylates: An In Vivo Efficacy Comparison Guide for 5-Acetoxymethyl-2-furancarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the furan scaffold has emerged as a privileged structure, underpinning a diverse array of bioactive molecules. Among these, 5-Acetoxymethyl-2-furancarboxylic acid and its derivatives represent a promising, yet underexplored, class of compounds. This guide provides a comprehensive analysis of the in vivo efficacy of derivatives of this compound, drawing upon data from closely related analogues to forecast its therapeutic potential and guide future research. As direct in vivo studies on this compound are limited, this guide will focus on its immediate precursor, 5-Hydroxymethylfurfural (5-HMF), and other relevant furan derivatives to provide a robust comparative framework.

The Furan Core: A Hub of Biological Activity

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile building block in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects.[1] The substitution pattern on the furan ring plays a critical role in defining the pharmacological profile of these compounds. This compound, with its carboxylic acid and acetoxymethyl substituents, possesses key functional groups that can engage with biological targets, suggesting a high potential for therapeutic applications.

In Vivo Efficacy of a Key Analogue: 5-Hydroxymethylfurfural (5-HMF) in a Model of Cerebral Ischemia

A significant body of in vivo research has focused on 5-Hydroxymethylfurfural (5-HMF), a compound structurally analogous to the hydrolyzed form of this compound. Studies have demonstrated the neuroprotective effects of 5-HMF in a mouse model of forebrain ischemia, offering a strong predictive case for the potential efficacy of its derivatives in cerebrovascular and neurodegenerative diseases.[2][3]

A pivotal study investigated the neuroprotective effect of 5-HMF in mice subjected to bilateral common carotid artery occlusion (BCAO), a well-established model of forebrain ischemia.[2] The findings from this study are summarized below:

Table 1: In Vivo Efficacy of 5-HMF in a Mouse Model of Forebrain Ischemia

Treatment GroupDoseKey FindingsReference
Vehicle (Saline)--[2]
5-HMF4 mg/kgSignificantly reduced malondialdehyde (MDA) content by ~15% compared to the model group.[2]
5-HMF12 mg/kgProlonged survival time, significantly reduced MDA content by ~21%, and significantly increased superoxide dismutase (SOD) activity by 24% compared to the model group.[2][3]
Edaravone (Positive Control)10 mg/kgSignificantly reduced MDA content and increased SOD activity.[2]

These results strongly suggest that 5-HMF can mitigate ischemic brain injury by reducing oxidative stress.[2] The observed increase in the activity of the antioxidant enzyme SOD and the decrease in the lipid peroxidation marker MDA point towards a potent antioxidant mechanism of action.[3]

Experimental Protocol: Murine Model of Permanent Forebrain Ischemia

The following is a detailed protocol for a representative in vivo efficacy study, based on the methodologies used to evaluate 5-HMF.[2]

Objective: To assess the neuroprotective efficacy of a test compound (e.g., a this compound derivative) in a mouse model of permanent forebrain ischemia.

Animal Model: Male ICR mice.

Methodology:

  • Animal Preparation: Acclimatize male ICR mice for at least one week with ad libitum access to food and water.

  • Induction of Ischemia:

    • Anesthetize the mice.

    • Make a midline cervical incision to expose both common carotid arteries.

    • Carefully separate the arteries from the vagus nerves.

    • Permanently occlude both common carotid arteries using surgical clips or sutures.

    • Suture the incision.

    • Sham-operated animals undergo the same surgical procedure without arterial occlusion.

  • Drug Administration:

    • Administer the test compound or vehicle (e.g., saline) intraperitoneally at predetermined doses 5 minutes after the induction of ischemia.

    • A positive control, such as Edaravone, should be included.

  • Efficacy Endpoints:

    • Survival Rate: Monitor the survival of the animals over a defined period (e.g., 24 hours).

    • Biochemical Analysis (at a specified time point post-ischemia):

      • Euthanize the animals and collect brain tissue.

      • Prepare brain homogenates.

      • Measure the levels of malondialdehyde (MDA) as a marker of lipid peroxidation.

      • Measure the activity of superoxide dismutase (SOD) as a marker of antioxidant defense.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups with the vehicle control and sham groups.

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experimental Procedure cluster_post Post-Experiment Analysis cluster_data Data Analysis acclimatization Animal Acclimatization anesthesia Anesthesia acclimatization->anesthesia surgery Surgical Procedure (BCAO) anesthesia->surgery treatment Drug Administration surgery->treatment survival Survival Monitoring treatment->survival biochem Biochemical Analysis (MDA, SOD) treatment->biochem stats Statistical Analysis survival->stats biochem->stats

Caption: Workflow for in vivo neuroprotection study.

Broader Therapeutic Potential: Insights from Other Furan Derivatives

The therapeutic promise of the furan scaffold extends beyond neuroprotection. Various derivatives have been investigated for a range of in vivo activities, providing a comparative context for the potential applications of this compound.

Table 2: Comparative In Vivo Efficacy of Furan Derivatives in Various Models

Furan Derivative ClassTherapeutic AreaIn Vivo ModelKey FindingsReference(s)
Furan fatty acidsCardioprotection-Implicated in the cardioprotective effects of fish diets, likely through radical-scavenging properties.[4]
5-(substituted phenoxy)furan-2-carboxylic acidsAnti-inflammatory / Anti-allergicNeutrophil degranulation assaysCertain derivatives significantly inhibited neutrophil degranulation and histamine release.[5]
Natural Furan-Carboxylic Acid Derivative (HHCA derivative 5g)AntifungalPlant pathogen infection modelDemonstrated potent in vivo antifungal activity against S. sclerotiorum and B. cinerea.[6]
5-Hydroxymethylfurfural (5-HMF)ImmunomodulationPopliteal lymph node assay (PLNA)Increased production of IgG2a and IFN-γ, suggesting a co-stimulatory role in a type-1 immune response.[7]

This comparative data highlights the versatility of the furan scaffold. The anti-inflammatory and immunomodulatory activities observed in other furan derivatives suggest that this compound and its analogues could also be promising candidates for treating inflammatory and autoimmune disorders.

Proposed Mechanism of Action: The Antioxidant Pathway

The neuroprotective effects of 5-HMF in the ischemia model are attributed to its antioxidant properties.[2] This mechanism is likely central to the therapeutic potential of this compound derivatives. Ischemia-reperfusion injury is characterized by a surge in reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and apoptosis.

G cluster_pathway Ischemia-Reperfusion Injury Pathway ischemia Ischemia-Reperfusion ros Increased ROS Production ischemia->ros stress Oxidative Stress ros->stress damage Cellular Damage & Apoptosis stress->damage furan Furan Derivative (e.g., 5-HMF) furan->ros Scavenges ROS furan->stress Reduces Oxidative Stress

Caption: Proposed antioxidant mechanism of furan derivatives.

Compounds like 5-HMF can directly scavenge these harmful free radicals and enhance the endogenous antioxidant defense systems, as evidenced by the increased SOD activity.[3] The carboxylic acid and acetoxymethyl groups of this compound may further modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy.

Conclusion and Future Directions

While direct in vivo efficacy data for this compound is still emerging, the substantial evidence from its close analogue, 5-HMF, and other furan derivatives provides a strong rationale for its investigation as a therapeutic agent. The demonstrated neuroprotective effects in a clinically relevant model of ischemia, coupled with the known anti-inflammatory and cardioprotective potential of the furan scaffold, position this compound derivatives as highly promising candidates for further drug development.

Future research should focus on:

  • Direct in vivo evaluation: Conducting comprehensive in vivo studies of this compound and its novel derivatives in models of ischemia, inflammation, and cardiovascular disease.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and pharmacokinetic profiles.

  • Mechanistic elucidation: Further investigating the precise molecular targets and signaling pathways modulated by these compounds.

By building upon the foundational knowledge presented in this guide, researchers can unlock the full therapeutic potential of this exciting class of furan derivatives.

References

A Comparative Spectroscopic Guide to 5-Acetoxymethyl-2-furancarboxylic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel bio-based platform chemicals and pharmaceutical intermediates, a thorough understanding of molecular transformations is paramount. This guide provides an in-depth comparative spectroscopic analysis of 5-Acetoxymethyl-2-furancarboxylic acid (AMFCA), a valuable furan derivative, and its common precursors. By examining the distinct spectral signatures at each synthetic stage, researchers can gain critical insights into reaction monitoring, purity assessment, and structural verification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage spectroscopic techniques for the robust characterization of furan-based compounds.

The synthesis of AMFCA typically proceeds from readily available biomass-derived molecules such as 5-hydroxymethylfurfural (HMF). A common synthetic route involves the oxidation of the aldehyde group of HMF to a carboxylic acid, followed by the acetylation of the hydroxyl group, or vice versa. Each of these transformations imparts distinct changes to the molecule's spectroscopic fingerprint.

Synthetic Pathway Overview

The conversion of HMF to AMFCA can be visualized as a two-step process involving oxidation and acetylation. The order of these steps can vary, leading to different intermediates. This guide will focus on the characterization of the key compounds involved in a plausible synthetic route.

Synthesis_Pathway HMF 5-(Hydroxymethyl)furfural (HMF) HMFCA 5-(Hydroxymethyl)-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation AMF 5-Acetoxymethyl-2-furaldehyde HMF->AMF Acetylation AMFCA This compound (AMFCA) HMFCA->AMFCA Acetylation AMF->AMFCA Oxidation

Caption: Synthetic routes from 5-hydroxymethylfurfural (HMF) to this compound (AMFCA).

Comparative Spectroscopic Data

The following sections detail the characteristic spectroscopic data for AMFCA and its precursors. This data is essential for distinguishing between the starting materials, intermediates, and the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural features of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
5-(Hydroxymethyl)furfural (HMF) 9.49 (s, 1H), 7.21 (d, J=4Hz, 1H), 6.49 (d, J=4Hz, 1H), 4.66 (s, 2H), 4.12 (bs, 1H)[1]Aldehyde (-CHO), Furan ring H, Furan ring H, Methylene (-CH₂-), Hydroxyl (-OH)
5-Acetoxymethyl-2-furaldehyde 9.53 (s, 1H), 7.23 (d, 1H), 6.51 (d, 1H), 5.07 (s, 2H), 2.07 (s, 3H)Aldehyde (-CHO), Furan ring H, Furan ring H, Methylene (-CH₂-), Acetyl (-COCH₃)
5-(Hydroxymethyl)-2-furancarboxylic acid (HMFCA) 6.95 (d, 1H), 6.46 (d, 1H), 4.59 (s, 2H) (in D₂O)[2]Furan ring H, Furan ring H, Methylene (-CH₂-)
This compound (AMFCA) 7.23 (d, J=3.5 Hz, 1H), 6.51 (d, J=3.5 Hz, 1H), 5.07 (s, 2H), 2.07 (s, 3H)[3]Furan ring H, Furan ring H, Methylene (-CH₂-), Acetyl (-COCH₃)

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
5-(Hydroxymethyl)furfural (HMF) 178.0, 161.4, 152.1, 123.9, 110.1, 57.2[4]C=O (aldehyde), C-O (furan), C-C (furan), C-H (furan), C-H (furan), -CH₂OH
This compound (AMFCA) 170.6, 162.5, 154.4, 144.0, 120.5, 112.5, 57.8, 20.7[3]C=O (ester), C=O (acid), C-O (furan), C-C (furan), C-H (furan), C-H (furan), -CH₂O-, -CH₃

Key Analytical Insights from NMR:

  • Oxidation of Aldehyde to Carboxylic Acid: The disappearance of the aldehyde proton signal around δ 9.5 ppm in the ¹H NMR spectrum is a clear indicator of the oxidation of the formyl group. In the ¹³C NMR spectrum, the aldehyde carbon signal (around 178 ppm) is replaced by a carboxylic acid carbon signal (around 162.5 ppm for AMFCA).

  • Acetylation of Hydroxyl Group: The appearance of a sharp singlet at approximately δ 2.1 ppm in the ¹H NMR spectrum, corresponding to the three protons of the acetyl group, confirms the successful acetylation of the hydroxymethyl group. A corresponding signal for the methyl carbon of the acetyl group appears around δ 20.7 ppm in the ¹³C NMR spectrum. The methylene protons adjacent to the newly formed ester linkage typically shift downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as a diagnostic tool for tracking chemical transformations.

Table 3: Comparative FTIR Spectral Data (cm⁻¹)

Functional Group5-(Hydroxymethyl)furfural (HMF)5-Acetoxymethyl-2-furaldehydeThis compound (AMFCA)
O-H Stretch (Alcohol/Acid) ~3300 (broad)Absent~3000 (broad)
C-H Stretch (Aldehyde) ~2810, ~2840[5]PresentAbsent
C=O Stretch (Ester) Absent~1740~1740
C=O Stretch (Aldehyde/Acid) ~1670~1680~1700
C=C Stretch (Furan Ring) ~1622[6]~1620~1620
C-O Stretch (Ester/Acid) Absent~1220~1220
C-O Stretch (Alcohol/Ether) ~1017, ~1188[5]~1025~1025

Key Analytical Insights from FTIR:

  • Disappearance of the Aldehyde C-H Stretch: The characteristic C-H stretching vibrations of the aldehyde group around 2810 and 2840 cm⁻¹ in HMF and 5-acetoxymethyl-2-furaldehyde are absent in the final product, AMFCA, indicating the conversion of the aldehyde to a carboxylic acid.[5]

  • Appearance of the Ester C=O Stretch: The introduction of the acetyl group is confirmed by the appearance of a strong absorption band around 1740 cm⁻¹, characteristic of the C=O stretch of an ester.

  • Broad O-H Stretch: The presence of a broad O-H stretching band in the region of 3300 cm⁻¹ for HMF signifies the hydroxyl group. In AMFCA, a broad O-H stretch centered around 3000 cm⁻¹ is indicative of the carboxylic acid group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Table 4: Comparative UV-Vis Spectral Data

Compoundλmax (nm)Solvent
5-(Hydroxymethyl)furfural (HMF) 229-230, 284[7]Aqueous
2-Furoic acid ~240[8]Acetonitrile
This compound (AMFCA) Expected to be similar to 2-furoic acid derivatives-

Key Analytical Insights from UV-Vis:

The electronic structure of the furan ring and its substituents dictates the UV-Vis absorption profile. HMF exhibits two distinct absorption maxima.[7] The conversion of the aldehyde group to a carboxylic acid is expected to cause a hypsochromic (blue) shift in the longer wavelength absorption band, as the carboxylic acid group is less chromophoric than the aldehyde group in this conjugated system. The spectrum of AMFCA would likely resemble that of other 2-furoic acid derivatives.[8][9]

Experimental Protocols

For accurate and reproducible spectroscopic analysis, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR.

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl).

  • Background Collection: Collect a background spectrum of the empty ATR crystal or salt plate.

  • Sample Analysis: Collect the spectrum of the sample.

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

  • Sample Measurement: Record the absorption spectrum of the sample over the desired wavelength range (typically 200-400 nm for these compounds).

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample_NMR Dissolve in Deuterated Solvent NMR NMR Spectrometer Sample_NMR->NMR Sample_FTIR Place on ATR Crystal FTIR FTIR Spectrometer Sample_FTIR->FTIR Sample_UV Prepare Dilute Solution UV UV-Vis Spectrophotometer Sample_UV->UV Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_FTIR FTIR Spectrum FTIR->Data_FTIR Data_UV UV-Vis Spectrum UV->Data_UV

Caption: General workflow for the spectroscopic analysis of furan derivatives.

Conclusion

The spectroscopic techniques of NMR, FTIR, and UV-Vis provide a comprehensive toolkit for the characterization of this compound and its precursors. By carefully analyzing the changes in the spectral data, researchers can effectively monitor the progress of the synthesis, confirm the identity of the final product, and assess its purity. The comparative data presented in this guide serves as a valuable reference for scientists and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Acetoxymethyl-2-furancarboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the furan scaffold remains a privileged structure, consistently appearing in compounds with a wide array of biological activities.[1] Among these, 5-Acetoxymethyl-2-furancarboxylic acid and its parent compound, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), have emerged as versatile platforms for the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of the performance of analogues derived from this core structure, supported by experimental data, to illuminate the critical structure-activity relationships (SAR) that govern their biological effects.

The Core Scaffold: Understanding the Biological Potential

5-Hydroxymethyl-2-furancarboxylic acid is a biomass-derived platform chemical that can be catalytically converted from 5-hydroxymethylfurfural (HMF).[2] Both HMFCA and its acetylated form, this compound, have been investigated for a range of bioactivities, including antimicrobial and anticancer effects.[3][4][5] The presence of three key functional groups—the furan ring, the carboxylic acid at the C2 position, and the hydroxymethyl or acetoxymethyl group at the C5 position—provides a rich canvas for synthetic modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Deconstructing the Structure-Activity Relationship: A Comparative Analysis

The biological activity of this compound analogues is profoundly influenced by modifications at the C2 and C5 positions of the furan ring. The following sections dissect these relationships, presenting a comparative analysis of reported biological data.

Modifications at the C5 Position: The Impact of the "Tail"

The substituent at the C5 position plays a pivotal role in modulating the biological activity of these furan derivatives. Studies have primarily focused on converting the hydroxymethyl group into various esters, amines, and amides.

A key study by Phutdhawong et al. systematically explored the impact of these modifications on the anticancer and antibacterial activities of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives.[3] The findings from this study form the basis of our initial SAR analysis.

Key Insights from C5 Modifications:

  • Acetylation: The acetylation of the 5-hydroxymethyl group to an acetoxymethyl group is a critical modification. In several synthesized analogues, the presence of the acetyl group was found to be important for anticancer activity.[3]

  • Amination and Amidation: The introduction of an amine or amide linkage at the C5 position has a significant impact on biological activity.

    • Amine Linkage: An amine linkage, particularly with a bulky and lipophilic group like tryptamine, was shown to enhance anticancer activity against HeLa cells.[3]

    • Amide Linkage: In contrast, converting the amine to an amide linkage generally leads to a reduction in anticancer potency.[3] This suggests that the basicity and hydrogen bonding capabilities of the amine nitrogen are crucial for its interaction with the biological target.

Table 1: Comparative Anticancer Activity of C5-Modified Methyl-5-(hydroxymethyl)-2-furan Carboxylate Analogues [3]

Compound IDC5-SubstituentCancer Cell LineIC50 (µg/mL)
1 -CH₂OHHeLa>100
8c -CH₂-NH-(CH₂)₂-indole (from acetate)HeLa62.37
9c -CH₂-NH-CO-(CH₂)₂-indole (from acid)HeLa>100
8a -CH₂-NH-(CH₂)₃-NH₂ (from acetate)HepG289.21

Table 2: Comparative Antibacterial Activity of C5-Modified Methyl-5-(hydroxymethyl)-2-furan Carboxylate Analogues [3]

Compound IDC5-SubstituentBacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
1 -CH₂OH500>500
8c -CH₂-NH-(CH₂)₂-indole (from acetate)250250
9c -CH₂-NH-CO-(CH₂)₂-indole (from acid)>500>500
Modifications at the C2 Position: The Role of the "Head"

The carboxylic acid group at the C2 position is a key site for modification, often converted to esters or amides to alter the compound's physicochemical properties and biological activity.

Key Insights from C2 Modifications:

  • Esterification: The parent compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, demonstrated antibacterial activity against Gram-positive bacteria.[3] This suggests that the methyl ester is a favorable moiety for this activity.

  • Amidation: The conversion of the carboxylic acid to an amide (carboxamide) has been a widely explored strategy for developing furan-based therapeutic agents.[6][7][8]

    • Antibiofilm Activity: A diversity-oriented synthesis of furan-2-carboxamides revealed that the nature of the amide substituent is critical for antibiofilm activity against Pseudomonas aeruginosa. Carbohydrazide and triazole linkers were found to be particularly effective.[3][7]

    • Anticancer Activity: Carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against various human cancer cell lines, including HepG2, Huh-7, and MCF-7.[8] The substitution pattern on the aromatic ring of the carbamothioyl moiety was found to directly influence the cytotoxic potential.[8]

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility and methodological transparency are cornerstones of scientific integrity. This section provides detailed, step-by-step methodologies for the synthesis of key analogues and the execution of critical biological assays, based on established protocols.[3][8]

Synthesis of this compound Analogues

The synthesis of the core scaffold and its subsequent modifications can be achieved through a multi-step process.

dot

Synthesis_Workflow Furfuryl_alcohol Furfuryl Alcohol Formylation Vilsmeier-Haack Formylation Furfuryl_alcohol->Formylation Hydroxymethylfurfural 5-Hydroxymethyl- 2-furaldehyde Formylation->Hydroxymethylfurfural Acetylation Acetylation Hydroxymethylfurfural->Acetylation Acetoxymethylfurfural 5-Acetoxymethyl- 2-furaldehyde Acetylation->Acetoxymethylfurfural Oxidation Pinnick Oxidation Acetoxymethylfurfural->Oxidation Reductive_Amination Reductive Amination Acetoxymethylfurfural->Reductive_Amination Carboxylic_Acid 5-Acetoxymethyl-2- furancarboxylic Acid Oxidation->Carboxylic_Acid Amidation Amide Coupling (e.g., DCC, DMAP) Carboxylic_Acid->Amidation Amide_Analogues Amide Analogues Amidation->Amide_Analogues Amine_Analogues Amine Analogues Reductive_Amination->Amine_Analogues

Caption: General synthetic workflow for this compound analogues.

Step-by-Step Synthesis of an Amide Analogue (e.g., Compound 9c): [3]

  • Protection of the Hydroxyl Group: 5-Hydroxymethyl-2-furaldehyde is acetylated to yield 5-acetoxymethyl-2-furaldehyde.

  • Oxidation to Carboxylic Acid: The aldehyde is then oxidized using a Pinnick oxidation to afford this compound.

  • Amide Coupling: A mixture of this compound, the desired amine (e.g., tryptamine), dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (DCM) is stirred overnight at room temperature.

  • Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then concentrated, and the crude product is purified by column chromatography to yield the final amide analogue.

Biological Evaluation: Assaying for Anticancer and Antimicrobial Activity

MTT Assay for Anticancer Activity: [3][9]

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination): [3][10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanistic Insights and Future Directions

The precise mechanisms of action for many of these furan derivatives are still under investigation. However, the SAR data provides valuable clues. The importance of the amine linkage and bulky hydrophobic groups at the C5 position for anticancer activity suggests a potential interaction with a specific protein target where these features are critical for binding. For antimicrobial activity, the furan ring itself is a known pharmacophore that can participate in various interactions with microbial enzymes or cellular structures.[1]

dot

SAR_Summary cluster_C5 C5 Position Modifications cluster_C2 C2 Position Modifications Core_Scaffold 5-Acetoxymethyl-2- furancarboxylic Acid Scaffold C5_Acetoxymethyl Acetoxymethyl Group (Important for Anticancer Activity) Core_Scaffold->C5_Acetoxymethyl Key Feature C2_Ester Methyl Ester (Favorable for Antibacterial Activity) Core_Scaffold->C2_Ester Key Feature C5_Amine Amine Linkage (Enhances Anticancer Activity, especially with bulky groups) C5_Acetoxymethyl->C5_Amine Modification C5_Amide Amide Linkage (Reduces Anticancer Activity) C5_Amine->C5_Amide Modification C2_Amide Carboxamides (Broad Spectrum of Activities, e.g., Antibiofilm, Anticancer) C2_Ester->C2_Amide Modification

Caption: Summary of key structure-activity relationships for this compound analogues.

Future research in this area should focus on:

  • Exploring a wider range of substituents at both the C2 and C5 positions to further refine the SAR.

  • Investigating the effects of modifications at other positions on the furan ring.

  • Elucidating the specific molecular targets and mechanisms of action for the most potent analogues.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

By systematically exploring the chemical space around the this compound scaffold, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Acetoxymethyl-2-furancarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 5-Acetoxymethyl-2-furancarboxylic acid (CAS No. 90345-66-7) demand a protocol grounded in scientific integrity and regulatory compliance. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond a simple checklist to explain the causality behind each procedural choice.

Section 1: Hazard Assessment & Pre-Disposal Safety

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not benign; its hazard profile necessitates that it be treated as hazardous waste from the moment of generation.[1][2]

The primary hazards, as defined by the Globally Harmonized System (GHS), dictate the stringent handling requirements.[3][4] It is classified as harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[3] Therefore, every step of the disposal process must be designed to prevent accidental contact, inhalation, or ingestion.

Hazard Identification Summary

For immediate reference, the key hazard classifications for this compound are summarized below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[3]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation[3][4]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation[3]
Mandatory Personal Protective Equipment (PPE)

Before handling the waste compound or its containers, the following PPE is mandatory to mitigate the risks of exposure:

  • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN 166.[5] A face shield is recommended if there is a splash hazard.[1]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene). Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[1] Ensure you are wearing full-length pants and closed-toe shoes.[1]

  • Respiratory Protection: All handling of waste should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

Section 2: The Core Disposal Protocol: A Step-by-Step Workflow

The fundamental principle for disposing of this compound is that it must never be discarded down the drain or in the regular trash.[2][5] It must be collected, labeled, and transferred to a licensed waste disposal entity, typically coordinated through your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation

The first and most critical step is to segregate the waste at the point of generation. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[6] This prevents potentially dangerous chemical reactions and simplifies the disposal process.

This includes:

  • Pure, unused, or expired this compound.

  • Contaminated solutions containing the compound.

  • Solid materials contaminated with the compound, such as gloves, weigh paper, paper towels, or spill cleanup debris.[1][7]

Step 2: Container Selection and Management

The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.

  • Compatibility: Use a container made of material compatible with the waste. The original product container is often the best choice.[6] For liquid waste, use a container designed for liquids with a screw-top cap.[6]

  • Condition: The container must be in good condition, free of leaks, and have no external chemical residue.[6][8]

  • Closure: Keep the waste container tightly closed at all times, except when you are actively adding waste.[6][7] This is a common regulatory violation and is crucial for preventing the release of vapors.

Step 3: Comprehensive Labeling

Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container. As soon as the first drop of waste is added to the container, it must be labeled.[1][7]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" .[6]

  • The full, unabbreviated chemical name: "this compound" .

  • If it is a mixture, list all constituents and their approximate percentages.[6]

  • The specific hazard characteristics (e.g., "Irritant," "Acutely Toxic").

  • Your name, laboratory, and contact information.

Step 4: On-Site Accumulation

Designate a specific, secure location within your laboratory for waste accumulation, known as a Satellite Accumulation Area (SAA).[6]

  • Location: The SAA should be under the control of laboratory personnel, often within or under a fume hood.[7]

  • Secondary Containment: Store the waste container within a secondary containment bin to confine any potential leaks.[1][7]

  • Segregation: Ensure the container is segregated from incompatible materials, such as strong bases or oxidizing agents.[9]

Step 5: Arranging Final Disposal

Once the container is full (leaving 1-2 inches of headspace for liquids) or you have finished the project generating the waste, arrange for its removal.[7]

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or the equivalent department to schedule a waste pickup.[5]

  • Licensed Disposal: The waste must be handed over to a licensed hazardous waste disposal company for final treatment and disposal in accordance with all local, state, and national regulations.[2][4]

Section 3: Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct responses to minimize harm.

Spill Cleanup
  • Small Spills (<100 mL or 100g):

    • Alert personnel in the immediate area and restrict access.

    • Wearing full PPE, cover the spill with a non-combustible absorbent material like sand, vermiculite, or a chemical spill pillow.[10][11]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[12]

    • Clean the spill area with soap and water, and dispose of the cleaning materials (e.g., paper towels) as hazardous waste.[13]

  • Large Spills (>100 mL or 100g):

    • Evacuate the immediate area.[13]

    • Alert your supervisor and contact your institution's emergency number and EHS office for assistance.[13] Do not attempt to clean up a large spill without specialized training.

First Aid & Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][13]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[3]

Section 4: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal A Waste Generation (Pure compound, solutions, or contaminated labware) B Isolate Waste Stream (Do not mix with other chemicals) A->B Segregate Immediately C Select Compatible, Leak-Proof Container B->C D Affix 'HAZARDOUS WASTE' Label (List all constituents) C->D E Add Waste to Labeled Container (Keep container closed) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment (e.g., chemical-resistant bin) F->G Ensure H Container is Full or Waste is No Longer Generated G->H I Contact Institutional EHS for Waste Pickup Request H->I J Transfer to Authorized Personnel for Final Disposal I->J

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 5-Acetoxymethyl-2-furancarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides comprehensive, actionable safety protocols for handling 5-Acetoxymethyl-2-furancarboxylic acid. Our goal is to empower you with the knowledge to manage this chemical safely, moving beyond mere compliance to foster a culture of proactive safety in your laboratory.

Understanding the Compound: A Proactive Risk Assessment

This compound (CAS No. 90345-66-7) is a solid organic compound belonging to the furan and carboxylic acid families.[1] Before any handling, a thorough understanding of its potential hazards is critical. This is not just a procedural step; it is the foundation of a safe experimental workflow. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if ingested.[2]

While this specific compound does not have extensive unique hazard data, its structural similarity to other furans and carboxylic acids informs our safety recommendations. Furan derivatives, for instance, can be toxic and may have the potential to form explosive peroxides upon exposure to air and light.[3][4] Carboxylic acids are known irritants.[5] Therefore, our protocol is built on a conservative assessment of these combined risks.

Hazard Identification Summary

The following table summarizes the known hazards based on available Safety Data Sheets (SDS).[2]

Hazard CategoryGHS Hazard StatementGHS PictogramRecommended Precautionary Action
Acute Oral Toxicity H302: Harmful if swallowedGHS07 (Exclamation Mark)P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
Skin Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2]
Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2]
Respiratory Irritation H335: May cause respiratory irritationGHS07 (Exclamation Mark)P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2][6]

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is your primary defense against exposure. Each component is chosen to mitigate a specific hazard identified in our risk assessment. Adherence to this ensemble is mandatory for all personnel handling the compound.

  • Eye and Face Protection :

    • Requirement : Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are the minimum requirement.[6][7]

    • Causality : The compound is a serious eye irritant.[2] Goggles provide a complete seal around the eyes, protecting against splashes of solutions or accidental projection of the solid powder.

    • Enhanced Protection : For procedures with a higher risk of splashing (e.g., transferring large quantities or working with solutions under pressure), a face shield must be worn in addition to safety goggles.[5]

  • Hand Protection :

    • Requirement : Chemical-resistant nitrile or butyl rubber gloves are required.[5][8]

    • Causality : The compound causes skin irritation.[2] Nitrile gloves offer robust protection against a wide range of chemicals, including carboxylic acids, and are suitable for preventing incidental contact. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be changed immediately.[7]

  • Body Protection :

    • Requirement : A fully buttoned, long-sleeved laboratory coat is mandatory.[7][8]

    • Causality : This prevents contact of the chemical with your skin and personal clothing. For handling larger quantities (>100g) or where significant contamination is possible, a chemical-resistant apron should be worn over the lab coat. Fully enclosed shoes, preferably made of a chemical-resistant material, are also required.[7]

  • Respiratory Protection :

    • Requirement : All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[7][9]

    • Causality : The compound is known to cause respiratory irritation.[2] Engineering controls like a fume hood are the most effective way to prevent inhalation of airborne particles. If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be required after a formal exposure assessment.[5]

Operational Protocol: From Preparation to Disposal

A safe outcome is determined by a rigorous, step-by-step process. The following workflow is designed to be a self-validating system, minimizing risk at each stage.

Chemical Handling Workflow

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Designate & Verify Work Area (Fume Hood) gather_mat 2. Assemble Materials (Chemical, Glassware, Waste Cont.) prep_area->gather_mat don_ppe 3. Don Full PPE Ensemble gather_mat->don_ppe weigh 4. Weigh Compound (Inside Fume Hood) don_ppe->weigh Proceed to Handling transfer 5. Transfer / Dissolve (Maintain Containment) weigh->transfer decon_area 6. Decontaminate Work Area & Glassware transfer->decon_area Proceed to Cleanup dispose_waste 7. Segregate & Store Hazardous Waste decon_area->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

Step-by-Step Methodologies

1. Pre-Handling & Preparation:

  • Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
  • Assemble Materials : Before bringing the chemical into the hood, gather all necessary equipment: spatulas, weigh boats, glassware, and a designated, clearly labeled hazardous waste container.[7]
  • Don PPE : Put on your lab coat, safety goggles, and gloves as the final step before handling the chemical container.

2. Handling the Compound:

  • Weighing : Carefully weigh the desired amount of the solid compound inside the fume hood. Use a weigh boat or paper to contain any dust.[7] Avoid creating dust clouds.
  • Transfers and Dissolution : Keep all containers as far back in the fume hood as practical. When dissolving, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling & Decontamination:

  • Area Decontamination : After handling is complete, decontaminate the work surface within the fume hood using an appropriate solvent and then wash with soap and water.[8]
  • Doffing PPE : To prevent cross-contamination, remove PPE in the correct order: first gloves, then the lab coat (turning it inside out), and finally eye protection.[7]
  • Hygiene : Wash your hands thoroughly with soap and water after removing PPE, even if you believe no contact occurred.[2]

Disposal and Emergency Plans

Waste Disposal Plan: All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Place all contaminated disposables (e.g., gloves, weigh paper, paper towels) into a dedicated, sealed, and clearly labeled hazardous waste container.[7][10]

  • Unused Compound : The original container with any residual compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3]

  • Prohibition : NEVER dispose of this chemical or its contaminated materials in the regular trash or down the drain.[3][8] Arrange for pickup and disposal through your institution's EHS office or a licensed contractor.[10]

Emergency Response Protocol

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin_1 Remove Contaminated Clothing start->skin_1 Skin eye_1 Rinse with Water for 15 min (Remove Contacts if Possible) start->eye_1 Eye inhale_1 Move to Fresh Air start->inhale_1 Inhalation skin_2 Rinse with Water for 15 min skin_1->skin_2 skin_3 Seek Medical Attention skin_2->skin_3 eye_2 Seek Immediate Medical Attention eye_1->eye_2 inhale_2 Seek Medical Attention if Breathing is Difficult inhale_1->inhale_2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetoxymethyl-2-furancarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Acetoxymethyl-2-furancarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.